molecular formula C9H18N2O2 B13445510 N-Boc-piperazine-d4

N-Boc-piperazine-d4

Cat. No.: B13445510
M. Wt: 190.28 g/mol
InChI Key: CWXPZXBSDSIRCS-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-piperazine-d4 is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

190.28 g/mol

IUPAC Name

tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2

InChI Key

CWXPZXBSDSIRCS-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1)([2H])[2H])C(=O)OC(C)(C)C)[2H]

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1

Origin of Product

United States

Foundational & Exploratory

N-Boc-piperazine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine-d4 is the deuterated analog of N-Boc-piperazine, a key building block in modern organic chemistry and pharmaceutical development. This stable isotope-labeled compound serves as an invaluable tool in bioanalytical studies, particularly as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity and mass difference from its non-deuterated counterpart allow for precise and accurate quantification of piperazine-containing analytes in complex biological matrices.

Core Chemical and Physical Properties

This compound, also known by its synonyms 1-Piperazine-3,3,5,5-d4-carboxylic acid, 1,1-dimethylethyl ester and tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate, possesses a molecular formula of C₉H₁₄D₄N₂O₂ and a molecular weight of approximately 190.28 g/mol .[2][3] The deuteration at the 3 and 5 positions of the piperazine (B1678402) ring provides a stable isotopic label that does not readily exchange under typical experimental conditions.

PropertyValueReference
Molecular Formula C₉H₁₄D₄N₂O₂[2][3]
Molecular Weight 190.28 g/mol [2][3][4]
CAS Number 1126621-87-1[5]
Unlabeled CAS Number 57260-71-6
Appearance White to light yellow solid[6]
Isotopic Enrichment Typically ≥98 atom % D[4]

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in publicly available literature; however, it can be inferred from the well-established synthesis of its non-deuterated analog and the synthesis of deuterated piperazine. The general approach involves the protection of deuterated piperazine with a tert-butyloxycarbonyl (Boc) group.

Theoretical Synthesis Protocol

A plausible synthetic route would involve the reaction of piperazine-d8 dihydrochloride (B599025) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The use of a deuterated piperazine precursor, such as piperazine-d8, is crucial.[2][7]

Step 1: Preparation of Piperazine-d8

Piperazine-d8 can be synthesized via catalytic exchange, where the hydrogen atoms in piperazine are replaced with deuterium (B1214612) from deuterium gas (D₂) under high pressure and temperature in the presence of a suitable catalyst.[2]

Step 2: Boc Protection of Piperazine-d8

  • Dissolve piperazine-d8 dihydrochloride in water.

  • Add a suitable base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloride and free the piperazine-d8 base.

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in an appropriate organic solvent (e.g., dioxane or tetrahydrofuran).

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the product, N-Boc-piperazine-d8, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow Piperazine_d8 Piperazine-d8 Reaction Boc Protection Reaction Piperazine_d8->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Extraction Extraction & Purification Reaction->Extraction Product This compound Extraction->Product

A simplified workflow for the synthesis of this compound.
Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence or significant reduction of signals corresponding to the protons at the 3 and 5 positions of the piperazine ring. ¹³C NMR would show characteristic shifts for the carbon atoms.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 191 for [M+H]⁺), which is 4 mass units higher than the non-deuterated analog. High-resolution mass spectrometry can be used to confirm the elemental composition.

  • Isotopic Purity: The isotopic enrichment is a critical parameter and is typically determined by mass spectrometry. It is reported as the atom percent of deuterium. For this compound, this value is generally 98% or higher.[4]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[8] This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of a piperazine-containing drug in human plasma. This protocol is based on established bioanalytical method validation guidelines.[8][9][10]

1. Preparation of Solutions

  • Analyte Stock Solution: Prepare a stock solution of the piperazine-containing drug (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (400 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

A detailed workflow for bioanalytical sample analysis using an internal standard.

3. LC-MS/MS Conditions (Typical)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical reagent for researchers and drug development professionals engaged in the quantitative bioanalysis of piperazine-containing compounds. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of analytical methods. The well-defined chemical properties and the established methodologies for its application make it an indispensable tool for pharmacokinetic, toxicokinetic, and bioequivalence studies, ultimately contributing to the reliable evaluation of drug safety and efficacy.

References

An In-depth Technical Guide to N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-d4, a deuterated analog of N-Boc-piperazine, serves as a crucial tool in advanced chemical and pharmaceutical research. Its isotopic labeling makes it an ideal internal standard for quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The replacement of four hydrogen atoms with deuterium (B1214612) atoms imparts a distinct mass difference without significantly altering its chemical properties, allowing for precise quantification of its non-deuterated counterpart and related analytes in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Chemical Name tert-butyl piperazine-1-carboxylate-3,3,5,5-d4[1]
Synonyms 1-Boc-piperazine-d4, N-(tert-Butoxycarbonyl)piperazine-d4
CAS Number 1126621-87-1[1]
Molecular Formula C₉H₁₄D₄N₂O₂[2]
Molecular Weight 190.28 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents such as dichloromethane (B109758) and methanol; less soluble in water.[3]
Storage Store at 2-8°C, keep dry, and under an inert atmosphere (e.g., Nitrogen).[4]

Synthesis and Experimental Protocols

General Synthetic Approach

A plausible synthetic route involves the reaction of piperazine-d4 with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Step 1: Preparation of Piperazine-d4

Piperazine-d4 can be synthesized through methods such as the reduction of pyrazine (B50134) with deuterium gas over a catalyst or by using deuterated starting materials in a multi-step synthesis.

Step 2: Boc Protection of Piperazine-d4

Materials:

  • Piperazine-d4

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine-d4 in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled piperazine-d4 solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Synthesis_Workflow Piperazine_d4 Piperazine-d4 Reaction Boc Protection Reaction (DCM, TEA) Piperazine_d4->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry.[6][7] Its use is critical in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.

Use as an Internal Standard in LC-MS/MS Analysis

In LC-MS/MS, a known amount of the deuterated standard is spiked into biological samples (e.g., plasma, urine) containing the non-deuterated analyte of interest. The analyte and the internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, injection volume, and ionization efficiency.[6]

Experimental Protocol: Quantitative Analysis of a Piperazine-based Drug

The following is a generalized protocol for the quantification of a hypothetical piperazine-containing drug in plasma using this compound as an internal standard.

Materials:

  • Plasma samples containing the analyte

  • This compound (Internal Standard) solution of known concentration

  • Acetonitrile (B52724) or other protein precipitation solvent

  • LC-MS/MS system with a suitable C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette a small volume (e.g., 100 µL) of plasma sample into a microcentrifuge tube.

    • Add a precise volume of the this compound internal standard solution.

    • Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample, typically in a 3:1 ratio.

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution program with the specified mobile phases.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM mode).

    • Acquire the data.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Workflow for quantitative analysis using this compound.

Conclusion

This compound is a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. Its well-defined chemical properties and its utility as a stable isotope-labeled internal standard make it indispensable for accurate and precise quantification of piperazine-containing compounds in complex biological matrices. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its effective use in the laboratory. As the demand for highly sensitive and reliable analytical methods continues to grow, the importance of deuterated standards like this compound in drug discovery and development is set to increase.

References

In-Depth Technical Guide to N-Boc-piperazine-d4 (CAS Number: 1126621-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-piperazine-d4 (tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate), a deuterated analog of N-Boc-piperazine. It is primarily utilized as a stable isotope-labeled internal standard in bioanalytical studies employing liquid chromatography-mass spectrometry (LC-MS). This document details its physicochemical properties, outlines potential synthetic and purification methodologies, and presents a practical application in a bioanalytical workflow for the quantification of piperazine-containing compounds. The information is intended to support researchers in drug metabolism, pharmacokinetics, and clinical toxicology.

Introduction

This compound, with the CAS number 1126621-87-1, is a valuable tool in modern analytical chemistry, particularly within the pharmaceutical sciences.[1][2][3] The incorporation of four deuterium (B1214612) atoms into the piperazine (B1678402) ring provides a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based quantification.[4] Stable isotope-labeled standards are considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. The non-deuterated form, N-Boc-piperazine, is a versatile building block in the synthesis of a wide array of pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 1126621-87-1[1][2][3]
Molecular Formula C₉H₁₄D₄N₂O₂[1][5]
Molecular Weight 190.28 g/mol [3]
Synonyms tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate, 1-Boc-piperazine-d4[1]
Appearance White to off-white solid[6]
Melting Point 43 - 47 °C (for non-deuterated)[6]
Boiling Point No data available
Solubility Soluble in organic solvents (e.g., methanol (B129727), dichloromethane)[6]
Storage Store at 2-8°C, protected from moisture[7]

Synthesis and Purification

General Synthesis Approach

A plausible synthetic route for this compound would involve the reaction of piperazine-d8 with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The deuterated piperazine can be prepared through methods such as the reduction of suitable precursors with deuterium-donating agents like lithium aluminum deuteride.[4]

A general, non-deuterated synthesis of N-Boc-piperazine is described as a three-step process starting from diethanolamine, involving chlorination, Boc protection, and aminolysis cyclization.[8] Adapting this for the deuterated analog would require the use of deuterated reagents at the appropriate steps.

Purification

Purification of this compound can be achieved using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common method for purifying N-Boc protected amines. The selection of the eluent system (e.g., a mixture of hexanes and ethyl acetate) would be optimized to achieve the desired purity. The purity of the final product should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the isotopic enrichment and chemical identity.

Applications in Bioanalysis

The primary application of this compound is as an internal standard for the quantification of piperazine-containing analytes in complex biological matrices like plasma, serum, and urine.[4] Its structural similarity to a wide range of drug candidates and metabolites makes it a versatile tool in pharmacokinetic and toxicokinetic studies.

Role in LC-MS/MS Analysis

In a typical LC-MS/MS workflow, a known amount of this compound is added to the biological sample at an early stage of the sample preparation process. This allows it to account for variability in extraction efficiency, matrix effects, and instrument response. The analyte of interest and the internal standard are then co-extracted, separated by liquid chromatography, and detected by the mass spectrometer. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte, thereby improving the accuracy and precision of the measurement.

Experimental Protocols

The following section details a representative experimental protocol for the use of this compound as an internal standard in the bioanalysis of a hypothetical piperazine-containing drug, such as a fipexide (B1195902) metabolite. Fipexide is a nootropic agent that is known to be metabolized to piperazine-containing compounds.[9][10]

Bioanalytical Method for a Piperazine-Containing Analyte

Objective: To quantify a piperazine-containing analyte in human plasma using LC-MS/MS with this compound as an internal standard.

Materials:

  • Human plasma

  • Analyte of interest (e.g., a fipexide metabolite)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of the analyte and this compound in methanol.

    • Spike appropriate volumes of the analyte stock solution into blank human plasma to prepare calibration standards and QC samples at various concentrations.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound working solution (internal standard).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the synthesis workflow for the non-deuterated N-Boc-piperazine and the bioanalytical workflow using this compound as an internal standard.

G General Synthesis of N-Boc-piperazine cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine Diethanolamine->BisChloroethylamine Chlorination ThionylChloride Thionyl Chloride ThionylChloride->BisChloroethylamine BocProtected Bis(2-chloroethyl)carbamic acid tert-butyl ester BisChloroethylamine->BocProtected Boc Protection (Boc Anhydride) NBocPiperazine N-Boc-piperazine BocProtected->NBocPiperazine Cyclization (Ammonia)

Caption: A potential synthetic workflow for N-Boc-piperazine.

G Bioanalytical Workflow with this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Analyte) Spike Spiking Plasma->Spike IS This compound (Internal Standard) IS->Spike SPE Solid Phase Extraction (SPE) Spike->SPE EvapRecon Evaporation & Reconstitution SPE->EvapRecon LC Liquid Chromatography (Separation) EvapRecon->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quant Quantification Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: Bioanalytical workflow using this compound.

Safety and Handling

N-Boc-piperazine is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][11] It is irritating to the eyes, respiratory system, and skin.[11] Work should be conducted in a well-ventilated area, preferably in a fume hood.[12] Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.[6][11]

Conclusion

This compound is an essential tool for researchers in the pharmaceutical industry, enabling accurate and reliable quantification of piperazine-containing compounds in biological matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for robust bioanalytical method development and validation. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to effectively utilize this compound in their research endeavors.

References

Physical characteristics of N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of N-Boc-piperazine-d4

Introduction

This compound is the deuterated analogue of N-Boc-piperazine, a widely utilized building block in organic synthesis and pharmaceutical development.[1][2] The incorporation of four deuterium (B1214612) atoms onto the piperazine (B1678402) ring provides a stable isotopic label, making this compound an invaluable tool for researchers. It is frequently employed as an internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), or as a tracer in metabolic studies.[3] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details common experimental protocols for its analysis, and illustrates key relationships and workflows.

Core Physical and Chemical Properties

The defining characteristic of this compound is the substitution of four hydrogen atoms with deuterium at the 3 and 5 positions of the piperazine ring. This isotopic enrichment, typically 98 atom % D or higher, results in an increased molecular weight compared to its non-deuterated counterpart.[4]

Quantitative Data Summary for this compound
PropertyValueSource
CAS Number 1126621-87-1[1][2][3]
Molecular Formula C₉H₁₄D₄N₂O₂[1][2]
Molecular Weight 190.28 g/mol [1][2][4]
Synonyms tert-Butyl piperazine-1-carboxylate-3,3,5,5-d4; 1-Piperazine-3,3,5,5-d4-carboxylic acid, 1,1-dimethylethyl ester[1][2]
Isotopic Enrichment ≥98 atom % D[4]
Storage Conditions 2-8°C, Refrigerator[2]
Comparison with Non-Deuterated N-Boc-piperazine

While specific data for properties like melting and boiling points of the deuterated compound are not widely published, the values for the non-deuterated analogue (CAS 57260-71-6) serve as a close reference.

PropertyThis compoundN-Boc-piperazine (Non-Deuterated)
CAS Number 1126621-87-157260-71-6[5][6]
Molecular Formula C₉H₁₄D₄N₂O₂C₉H₁₈N₂O₂[5][6]
Molecular Weight 190.28 g/mol 186.25 g/mol [5][6][7]
Appearance Neat/SolidWhite to yellowish crystalline substance; Waxy Solid[1][5][7]
Melting Point Not specified43-49 °C[5][7]
Boiling Point Not specified98-100 °C or 258 °C at 760 mmHg[5][7]
Solubility Not specifiedSoluble in organic solvents like methanol (B129727) and dichloromethane; less soluble in water.[8][9][10]

Structural Relationships and Synthesis Logic

The relationship between piperazine, its protected form, and its deuterated analogue is a fundamental concept in synthetic chemistry. The tert-butyloxycarbonyl (Boc) group is used to protect one of the amine functionalities, allowing for selective reactions on the other.

G Piperazine Piperazine NBocPiperazine N-Boc-piperazine (CAS: 57260-71-6) Piperazine->NBocPiperazine Boc Protection NBocPiperazineD4 This compound (CAS: 1126621-87-1) NBocPiperazine->NBocPiperazineD4 Isotopic Labeling

Caption: Logical flow from the parent molecule to its protected and deuterated forms.

Experimental Protocols for Characterization

Determining the physical and structural integrity of this compound requires several standard analytical techniques. The following sections outline the general methodologies for these key experiments.

Isotopic Purity and Identity Confirmation via Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and quantifying the isotopic distribution of the deuterated compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer, often coupled with a liquid chromatography (LC) system.

  • Analysis:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 191.

    • Compare this to the non-deuterated standard, which shows a nominal m/z of 187 for the [M+H]⁺ ion.

  • Data Interpretation: Integrate the peak areas for all expected isotopologues (d0 to d4) to calculate the percentage of each and confirm the isotopic enrichment.

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the compound's structure and the specific locations of deuterium incorporation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • The signals corresponding to the protons at the 3 and 5 positions of the piperazine ring should be significantly diminished or absent, confirming successful deuteration.

    • Signals for the Boc group (a singlet around 1.49 ppm) and the protons at the 2 and 6 positions (multiplets) should be present.[11]

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • The signals for the deuterated carbons (C3 and C5) will appear as multiplets with lower intensity due to C-D coupling, confirming the sites of isotopic labeling.

Functional Group Analysis via Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups within the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Key characteristic peaks for N-Boc-piperazine include:

    • C-H stretching (alkyl): ~2975 cm⁻¹[12]

    • C=O stretching (carbamate): ~1682-1694 cm⁻¹[11][13]

    • C-N stretching: ~1302-1276 cm⁻¹[12] The presence of C-D stretching bands may be observed at lower frequencies (around 2100-2200 cm⁻¹), although these can be weak.

General Characterization Workflow

The comprehensive analysis of this compound follows a standardized workflow to ensure identity, purity, and structural integrity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Prep Weigh & Dissolve Sample in Appropriate Solvent MS Mass Spectrometry (MS) Prep->MS NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR MW Confirm Molecular Weight & Isotopic Purity MS->MW Structure Verify Chemical Structure & Deuteration Sites NMR->Structure FG Identify Functional Groups IR->FG

Caption: Standard workflow for the analytical characterization of this compound.

Stability and Storage

This compound is a stable compound if stored under recommended conditions.[4] For optimal preservation and to ensure chemical purity over time, it should be kept in a refrigerated (2-8°C), dry, and tightly sealed container.[2][5] After extended periods, such as three years, re-analysis is recommended to confirm its integrity before use.[4]

References

N-Boc-piperazine-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-piperazine-d4, a deuterated derivative of N-Boc-piperazine. This document outlines its chemical properties, primary applications, and a general experimental protocol for its use.

Core Compound Data

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of its non-deuterated counterpart, N-Boc-piperazine. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight without significantly altering its chemical properties, making it an ideal tracer.

PropertyValueCitations
Molecular Weight 190.28 g/mol [1][2]
Chemical Formula C₉H₁₄D₄N₂O₂[1]
CAS Number 1126621-87-1[1][3][4]
Synonyms 1-Piperazine-3,3,5,5-d4-carboxylic acid, 1,1-dimethylethyl ester; 1,1-Dimethylethyl 1-piperazine-3,3,5,5-d4-carboxylate; Piperazine-3,3,5,5-d4-N-t-BOC[1]
Primary Application Deuterium-labeled analogue of N-Boc-piperazine for use as an internal standard in quantitative analysis.[1][3]

Role in Pharmaceutical Development

N-Boc-piperazine is a versatile building block in medicinal chemistry. The piperazine (B1678402) ring is a common scaffold in many FDA-approved drugs. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions on one of the nitrogen atoms of the piperazine ring. This makes it a key intermediate in the synthesis of a wide range of bioactive molecules, including those targeting D2 and 5-HT1A receptors for psychiatric disorders. This compound serves as a critical tool in the pharmacokinetic and metabolic studies of these N-Boc-piperazine-derived drug candidates.

Drug_Development_Pathway cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_application Application Piperazine-d4 Piperazine-d4 This compound This compound Piperazine-d4->this compound Boc Protection N-Boc-piperazine N-Boc-piperazine Bioactive Molecules Bioactive Molecules N-Boc-piperazine->Bioactive Molecules Further Synthesis Internal_Standard Internal Standard (e.g., in LC-MS) This compound->Internal_Standard Drug Candidates Drug Candidates Bioactive Molecules->Drug Candidates Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Analyte & IS) Sample_Spiking Spike Samples with Internal Standard (IS) Stock_Solutions->Sample_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Navigating the Isotopic Landscape of N-Boc-piperazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the isotopic purity of deuterated compounds is paramount for the integrity and accuracy of their work. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of N-Boc-piperazine-d4, a key deuterated building block in medicinal chemistry.

The incorporation of deuterium (B1214612) into molecules, such as N-Boc-piperazine, is a powerful strategy in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. The efficacy and reproducibility of studies involving these deuterated analogues are critically dependent on the precise knowledge of their isotopic composition. This guide outlines the state-of-the-art analytical techniques, presents typical quantitative data, and provides detailed experimental protocols for the comprehensive characterization of this compound.

The Analytical Cornerstone: Determining Isotopic Purity

A dual approach leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for a thorough and robust determination of the isotopic purity of deuterated compounds. MS provides an accurate assessment of the distribution of isotopologues (molecules differing in their isotopic composition), while NMR confirms the location and extent of deuterium incorporation.

Quantitative Data Presentation

The isotopic purity of this compound is typically defined by its isotopic enrichment and the distribution of its d-isotopologues. Isotopic enrichment refers to the percentage of deuterium at the specified labeled positions. Commercially available this compound, specifically Piperazine-3,3,5,5-d4-N-t-BOC, often presents with a high isotopic enrichment.[1]

Table 1: Representative Isotopic Enrichment of this compound

ParameterTypical ValueSource
Isotopic Enrichment (atom % D)≥ 98%Commercial Supplier Data[1]

The distribution of different isotopologues is a critical quality attribute. High-resolution mass spectrometry allows for the quantification of the relative abundance of each species.

Table 2: Hypothetical Isotopologue Distribution for this compound (at 98% Isotopic Enrichment)

IsotopologueDesignationTheoretical m/z [M+H]⁺Relative Abundance (%)
Non-deuteratedd0187.1445< 0.1
Mono-deuteratedd1188.1507< 1.0
Di-deuteratedd2189.1570< 2.0
Tri-deuteratedd3190.1633< 5.0
Tetra-deuteratedd4191.1695> 92.0

Note: The theoretical m/z values are for the protonated species [M+H]⁺. The relative abundance values are hypothetical and representative of a high-purity sample. Actual values may vary between batches and should be confirmed by a certificate of analysis.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are adapted for the specific analysis of this compound.

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool to determine the relative abundance of each isotopologue.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a corresponding stock solution of a non-deuterated N-Boc-piperazine standard at the same concentration for reference.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass analyzer.

    • Employ an Electrospray Ionization (ESI) source in positive ion mode.

  • Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Operate the instrument in full scan mode over a mass range that encompasses the expected m/z values of both the deuterated and non-deuterated species (e.g., m/z 150-250).

  • Data Analysis:

    • Acquire the mass spectrum of the non-deuterated N-Boc-piperazine to establish its natural isotopic pattern. The protonated molecule [M+H]⁺ will have a nominal m/z of 187.

    • Acquire the mass spectrum for this compound. The anticipated nominal m/z for the fully deuterated species [M+4D+H]⁺ is 191.

    • Extract the ion signals corresponding to all expected isotopologues (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification

NMR spectroscopy is essential for confirming the positions of the deuterium labels and can also provide a quantitative measure of isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The positions of deuteration on the piperazine (B1678402) ring (positions 3 and 5) should show a significant reduction in the intensity of the corresponding proton signals compared to the non-deuterated standard.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated sites to the integral of a non-deuterated proton signal within the molecule (e.g., the protons on the Boc group).

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • A strong signal should be observed at the chemical shift corresponding to the deuterated positions on the piperazine ring, providing direct evidence and confirmation of deuterium incorporation at the intended sites.

Visualizing the Workflow

To clarify the analytical process, the following diagrams illustrate the overall workflow and the data analysis pathways for both MS and NMR.

G Overall Isotopic Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample This compound Sample PrepMS Prepare solution for MS (e.g., 1 mg/mL in MeOH) Sample->PrepMS PrepNMR Prepare solution for NMR (e.g., 5-10 mg in CDCl3) Sample->PrepNMR MS High-Resolution Mass Spectrometry (HRMS) PrepMS->MS NMR High-Field NMR Spectroscopy ('1H and '2H) PrepNMR->NMR MS_Analysis Determine Isotopologue Distribution MS->MS_Analysis NMR_Analysis Confirm Deuteration Sites & Quantify Enrichment NMR->NMR_Analysis Report Final Report with Tables and Purity Statement MS_Analysis->Report NMR_Analysis->Report G Mass Spectrometry Data Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Calculation & Result Acquire_d0 Acquire MS of non-deuterated standard Extract Extract ion signals for d0-d4 isotopologues Acquire_d0->Extract Acquire_d4 Acquire MS of this compound Acquire_d4->Extract Integrate Integrate peak areas of each isotopologue Extract->Integrate Calculate Calculate relative abundance of each isotopologue Integrate->Calculate Result Isotopologue Distribution Table Calculate->Result G NMR Spectroscopy Data Analysis Workflow cluster_0 Spectral Acquisition cluster_1 Spectral Analysis cluster_2 Conclusion Acquire_1H Acquire '1H NMR Spectrum Analyze_1H Compare integrals of residual protons at d-sites to non-d-sites Acquire_1H->Analyze_1H Acquire_2H Acquire '2H NMR Spectrum Analyze_2H Identify signal corresponding to deuterated positions Acquire_2H->Analyze_2H Quant_enrich Quantification of Isotopic Enrichment Analyze_1H->Quant_enrich Confirm_pos Confirmation of Deuteration Sites Analyze_2H->Confirm_pos

References

Navigating the Safety Profile of N-Boc-piperazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of every chemical intermediate is paramount. This in-depth technical guide provides a detailed overview of the available safety data for N-Boc-piperazine-d4 (tert-butyl piperazine-1-carboxylate-3,3,5,5-d4).

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages the comprehensive safety data available for its non-deuterated analogue, N-Boc-piperazine (CAS 57260-71-6). It is crucial to recognize that while the toxicological properties are expected to be very similar, minor differences in physical and chemical properties may exist.

Physicochemical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical characteristics. The following tables summarize the available data for both this compound and its non-deuterated counterpart.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 1126621-87-1
Molecular Formula C₉H₁₄D₄N₂O₂
Molecular Weight 190.28 g/mol

Table 2: Physicochemical Data for N-Boc-piperazine (non-deuterated)

PropertyValue
CAS Number 57260-71-6
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance White to off-white solid, crystalline powder
Melting Point 43 - 47 °C (109.4 - 116.6 °F)[1]
Boiling Point No data available
Flash Point > 110 °C (> 230 °F)[1]
Solubility Soluble in organic solvents like dichloromethane (B109758) and methanol; less soluble in water.
Stability Stable under normal conditions.[2]

Hazard Identification and Classification

N-Boc-piperazine is classified as a hazardous substance. The following table outlines its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classification for N-Boc-piperazine

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][2][3]
Serious Eye Damage/Eye Irritation Category 2A (Causes serious eye irritation)[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[3][4]

Signal Word: Warning

Hazard Pictograms:

alt text

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is essential when working with this compound. The following procedures are derived from the safety data sheets of the non-deuterated analogue.

1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter.[5]

2. Handling and Storage

  • Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

3. First-Aid Measures

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a doctor.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

4. Accidental Release Measures

  • Minor Spills: Use a dust respirator. Wear protective clothing. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[6]

  • Major Spills: Evacuate personnel to a safe area. Wear self-contained breathing apparatus and full protective clothing. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Visualization of Chemical Safety Workflow

To ensure a systematic approach to safety, the following diagram illustrates a general workflow for chemical hazard assessment and handling.

ChemicalSafetyWorkflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Handling & Emergency Info Gather Information (SDS, Literature) ID Identify Hazards (Physical, Health, Environmental) Info->ID Risk Assess Risks (Likelihood & Severity) ID->Risk PPE Select Personal Protective Equipment (PPE) Risk->PPE Eng Implement Engineering Controls (Fume Hood, Ventilation) Risk->Eng Admin Establish Administrative Controls (SOPs, Training) Risk->Admin Handling Safe Handling & Storage PPE->Handling Eng->Handling Admin->Handling Spill Spill & Emergency Response Handling->Spill Waste Waste Disposal Handling->Waste

Caption: General workflow for chemical hazard assessment and control.

References

Commercial Suppliers and Technical Guide for N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-Boc-piperazine-d4, a deuterated derivative of N-Boc-piperazine. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic studies and as an internal standard for quantitative bioanalysis. This guide outlines key suppliers, provides detailed experimental protocols for its synthesis and analysis, and illustrates its application in relevant biological pathways and analytical workflows.

Commercial Availability

This compound (tert-butyl piperazine-1-carboxylate-3,3,5,5-d4) is available from several commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the isotopic purity, chemical purity, and available analytical data when selecting a supplier.

SupplierProduct NameCAS NumberMolecular WeightIsotopic PurityChemical PurityNotes
CDN IsotopesPiperazine-3,3,5,5-d4-N-t-BOC1126621-87-1190.2898 atom % D--
PharmaffiliatesThis compound1126621-87-1190.28--Provided as a neat solid.
MithridionThis compound----Available in 10mg quantities.
Toronto Research Chemicals (TRC)This compound1126621-87-1190.28---
BOC SciencesPiperazine-[d8] Dihydrochloride (B599025) (precursor)849482-21-9167.1198 atom % D98% (CP)A common starting material for N-Boc-piperazine-d8.
LGC StandardsPiperazine-d8 Dihydrochloride (precursor)849482-21-9167.11---
SmoleculePiperazine-d8 Dihydrochloride (precursor)849482-21-9167.103---
Simson Pharma LimitedPiperazine (B1678402) D8 Dihydrochloride (precursor)849482-21-9----
Cambridge Isotope Laboratories, Inc.Piperazine·2HCl (2,2,3,3,5,5,6,6-D₈, 98%) (precursor)849482-21-9167.1198%98%-
Sigma-AldrichPiperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride (precursor)849482-21-9167.11≥98 atom % D≥98% (CP)-

Note: The table provides a summary of available information. Researchers are advised to contact the suppliers directly for the most up-to-date specifications and pricing.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from the commercially available piperazine-d8 dihydrochloride. The procedure involves the neutralization of the dihydrochloride salt followed by protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group.

Materials:

Procedure:

  • Neutralization of Piperazine-d8 dihydrochloride:

    • Dissolve piperazine-d8 dihydrochloride (1.0 eq) in water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 10 °C.

    • Extract the aqueous solution with dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain free piperazine-d8. Caution: Piperazine is volatile.

  • Boc-Protection:

    • Dissolve the obtained piperazine-d8 (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a white solid.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical technique to confirm the structure and determine the isotopic purity of this compound.

  • ¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons at the 3 and 5 positions of the piperazine ring will be significantly reduced or absent, confirming successful deuteration. The presence of residual proton signals at these positions can be used to quantify the isotopic purity.

  • ¹³C NMR: The ¹³C NMR spectrum will show the expected signals for the carbon atoms of the N-Boc-piperazine structure. The signals for the deuterated carbons (C3 and C5) will appear as multiplets due to C-D coupling.

  • ²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium (B1214612) atoms at the 3 and 5 positions, providing direct evidence of deuteration.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the isotopic distribution of the synthesized compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Expected Results: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.29, which is 4 mass units higher than the non-deuterated analogue (m/z 187.25). The isotopic distribution of the molecular ion cluster can be used to determine the percentage of d4, d3, d2, d1, and d0 species.

Applications and Visualizations

Role in Dopamine (B1211576) D2 Receptor Signaling

N-Boc-piperazine is a common scaffold used in the development of ligands for various G protein-coupled receptors, including dopamine D2 receptors.[1] Antagonism of D2 receptors is a key mechanism of action for many antipsychotic drugs. The diagram below illustrates a simplified signaling pathway associated with the dopamine D2 receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates N_Boc_piperazine_ligand N-Boc-piperazine Derivative (Antagonist) N_Boc_piperazine_ligand->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Use as an Internal Standard in Bioanalysis

A primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of drugs containing the piperazine moiety. The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate quantification. The workflow below illustrates the use of this compound as an IS in the bioanalysis of a hypothetical drug, such as Olaparib.[2][3]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (containing Analyte) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto LC Column Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Tandem Mass Spectrometry Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Result Final Concentration of Analyte Concentration_Determination->Result

Caption: Bioanalytical Workflow Using this compound as an Internal Standard.

References

The deuterium switch: A technical guide to leveraging isotopic substitution in pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful tool in modern medicinal chemistry. This subtle atomic substitution, known as deuteration, can significantly alter the pharmacokinetic properties of a drug, offering a pathway to improved therapies with enhanced safety and efficacy profiles. This technical guide provides an in-depth exploration of the core principles, experimental evaluation and strategic application of deuterated compounds in pharmaceutical research and development.

The core principle: the kinetic isotope effect (KIE)

The fundamental basis for the therapeutic advantage of deuterated drugs lies in the kinetic isotope effect (KIE). Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen.[1] Consequently, the carbon-deuterium (CD) bond has a lower zero-point energy and requires more energy to reach the transition state for bond cleavage.[1]

Many drug metabolism reactions, particularly phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (CH) bond as a rate-determining step in processes such as hydroxylation and N- and O-dealkylation.[1][2] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of these metabolic reactions can be significantly reduced. This can lead to several desirable outcomes:

  • Improved metabolic stability: Slower metabolism can lead to a longer drug half-life and increased overall drug exposure.[3][4]

  • Reduced formation of toxic metabolites: By slowing down a metabolic pathway that produces a harmful metabolite, deuteration can improve a drug's safety profile.[5]

  • Reduced dosing frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[3][4]

  • Increased bioavailability: By reducing first-pass metabolism, more of the active drug can reach systemic circulation.[6]

It is important to note that the benefits of deuteration are not universal and must be evaluated on a case-by-case basis, as the effect is highly dependent on the specific drug, its metabolic pathways and whether CH bond cleavage is the rate-limiting step.[7][8]

Quantitative impact on pharmacokinetics: approved deuterated drugs

The tangible benefits of deuteration are best illustrated by comparing the pharmacokinetic profiles of deuterated drugs with their non-deuterated (protio) counterparts. To date, several deuterated drugs have received FDA approval, validating this approach in clinical practice.[9]

Deutetrabenazine (Austedo®)

Deutetrabenazine is a deuterated version of tetrabenazine (B1681281), used to treat chorea associated with Huntington's disease and tardive dyskinesia.[5][10] Tetrabenazine is rapidly metabolized, in part by CYP2D6, to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ), which are then further metabolized.[11][12] Deuteration of the two methoxy (B1213986) groups in tetrabenazine slows the metabolism of the active metabolites, leading to a more favorable pharmacokinetic profile.[5][11]

Pharmacokinetic parameterDeutetrabenazine (d6-Tetrabenazine)TetrabenazineFold Change
Half-life (t½) of total (α+β)-HTBZ~8.6–9.4 hours[11][13]~4.5–4.8 hours[11][13]~2-fold increase
AUCinf of total (α+β)-HTBZ~542 ng•hr/mL (25 mg dose)[11]~261 ng•hr/mL (25 mg dose)[11]~2-fold increase
Cmax of total (α+β)-HTBZ~74.6 ng/mL (25 mg dose)[11]~61.6 ng/mL (25 mg dose)[11]~1.2-fold increase

AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.

These changes allow for a lower, twice-daily dosing regimen for deutetrabenazine compared to the more frequent dosing required for tetrabenazine, along with reduced peak plasma concentrations, which may contribute to an improved side effect profile.[1][11]

Deucravacitinib (Sotyktu™)

Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[14] It is an example of a de novo deuterated drug, where deuteration was incorporated during the initial design and optimization process.[15]

Pharmacokinetic parameter (6 mg once daily)Deucravacitinib
Tmax (hours)2–3[14]
Cmax (ng/mL)45[14]
AUC (ng•hr/mL)473[14]
Terminal half-life (t½) (hours)10[14]

Tmax: Time to reach maximum plasma concentration.

Deuruxolitinib (Leqselvi™)

Deuruxolitinib is a deuterated form of the JAK1/JAK2 inhibitor ruxolitinib (B1666119) and is approved for the treatment of severe alopecia areata.[16] Deuteration was designed to reduce its extensive oxidative metabolism, thereby increasing the duration of its pharmacological activity.[16]

Pharmacokinetic parameterDeuruxolitinib
Bioavailability90%[16]
Tmax (hours)~1.5[16]
MetabolismPrimarily by CYP2C9 (76%) and CYP3A4 (21%)[16]
Deutivacaftor (B606829) (in Alyftrek™ and Vanzatrel™)

Deutivacaftor is a deuterated version of ivacaftor, a CFTR potentiator used in the treatment of cystic fibrosis. It is available in combination with other agents. Deuteration results in slower clearance and a longer half-life compared to ivacaftor.[17] It is estimated that at recommended adult doses, exposure to deutivacaftor is about 67% greater than with similar doses of ivacaftor.[17]

Key experimental protocols

The development of deuterated pharmaceuticals involves a series of specialized experimental procedures to synthesize the compounds and evaluate their properties.

Synthesis of deuterated compounds

The synthesis of deuterated compounds can be achieved through various methods, from direct exchange to the use of deuterated reagents.

Example Protocol: Synthesis of Deutetrabenazine

A common synthetic route to deutetrabenazine involves the use of deuterated methanol (B129727) (CD₃OD) in a Mitsunobu-type reaction.[4][18]

  • Preparation of the precursor: A key intermediate, a dihydroxyisoquinoline derivative, is synthesized.[18]

  • Deuteromethylation: The dihydroxy intermediate is reacted with deuterated methanol (CD₃OD) in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate such as diisopropyl azodicarboxylate (DIAD).[4][18] This step introduces the trideuteromethoxy groups.

  • Cyclization and purification: The resulting deuterated intermediate undergoes further reactions, such as cyclization, to form the final deutetrabenazine product, which is then purified using standard chromatographic techniques.[18]

Patent literature describes multi-step processes starting from commercially available materials like dopamine (B1211576) hydrochloride, involving formylation, cyclization, and deuteromethylation to produce deutetrabenazine on a large scale.[6][19]

In vitro metabolic stability and kinetic isotope effect measurement

Assessing the metabolic stability of a deuterated compound compared to its protio-analog is a critical step. This is often done using liver microsomes or hepatocytes.

General Protocol for Metabolic Stability Assay:

  • Incubation: The deuterated compound and its non-deuterated counterpart are incubated separately with liver microsomes (e.g., human, rat) and an NADPH-regenerating system at 37°C.

  • Time points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a quenching solution, such as cold acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. The ratio of these values between the deuterated and non-deuterated compound provides a measure of the kinetic isotope effect.[20]

More precise measurements of the KIE can be performed using competitive methods, where a mixture of the deuterated and non-deuterated compounds is incubated, and the change in the isotopic ratio of the remaining substrate or the formed product is measured over time.[21][22]

In vivo pharmacokinetic studies

Animal studies are essential to understand how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.

General Protocol for a Single-Dose Oral Pharmacokinetic Study in Rats:

  • Animal model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The deuterated compound is administered orally to a group of rats at a specific dose.

  • Blood sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel.[14]

  • Plasma preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[14]

  • Bioanalysis: The concentration of the deuterated drug and its major metabolites in the plasma samples is determined using a validated LC-MS/MS method.[14]

  • Pharmacokinetic analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.[14]

Visualizing the role of deuteration

Diagrams can help to illustrate the complex processes and decision-making involved in the development of deuterated drugs.

Drug_Development_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Start Identify Lead Compound with Metabolic Liability Deuteration Synthesize Deuterated Analogues Start->Deuteration In_Vitro In Vitro Screening (Metabolic Stability, KIE) Deuteration->In_Vitro In_Vivo In Vivo PK Studies (Animal Models) In_Vitro->In_Vivo Select best candidate Phase1 Phase I Clinical Trials (Safety & PK in Humans) In_Vivo->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Approval NDA->Approval Post_Market Phase IV / Post-Market Surveillance Approval->Post_Market

Caption: A generalized workflow for the development of a deuterated drug.

Decision_Tree Start Approved Drug or Lead Compound Identified Q1 Does the compound suffer from: - Rapid metabolism? - Toxic metabolites? - Poor PK profile? Start->Q1 Q2 Is metabolism mediated by C-H bond cleavage at a rate-determining step? Q1->Q2 Yes No_Deuteration Deuteration Unlikely to be Beneficial Q1->No_Deuteration No Consider_Deuteration Consider Deuteration Strategy Q2->Consider_Deuteration Yes Q2->No_Deuteration No Synthesize Synthesize and Test Deuterated Analogs Consider_Deuteration->Synthesize

Caption: A decision tree for applying deuteration in drug discovery.

CYP2D6_Metabolism cluster_tetrabenazine Tetrabenazine Metabolism cluster_deutetrabenazine Deutetrabenazine Metabolism TBZ Tetrabenazine (-OCH3) HTBZ Active Metabolites (α-HTBZ & β-HTBZ) TBZ->HTBZ Rapid Conversion CYP2D6_1 CYP2D6 HTBZ->CYP2D6_1 Inactive Inactive O-desmethyl Metabolites CYP2D6_1->Inactive Metabolism DTBZ Deutetrabenazine (-OCD3) d_HTBZ Active Deuterated Metabolites (d-α-HTBZ & d-β-HTBZ) DTBZ->d_HTBZ Rapid Conversion CYP2D6_2 CYP2D6 d_HTBZ->CYP2D6_2 d_Inactive Inactive O-desmethyl Metabolites CYP2D6_2->d_Inactive Slower Metabolism (Kinetic Isotope Effect)

Caption: Metabolic pathway of tetrabenazine vs. deutetrabenazine via CYP2D6.

Regulatory considerations and future outlook

The regulatory landscape for deuterated drugs has become more defined. The FDA considers deuterated versions of existing drugs as new chemical entities (NCEs), which can provide a period of market exclusivity.[9][23] This has created a viable strategy for life cycle management of existing drugs, often referred to as a "deuterium switch." The 505(b)(2) regulatory pathway may also be available, allowing developers to reference safety and efficacy data from the original non-deuterated drug, potentially streamlining the development process.[9]

The success of approved deuterated drugs has paved the way for a growing pipeline of deuterated compounds in various stages of clinical development for a wide range of therapeutic areas, including central nervous system disorders, oncology, and inflammatory diseases.[3][13] As our understanding of drug metabolism and the tools for chemical synthesis continue to advance, the strategic application of deuteration is poised to become an increasingly important and valuable strategy in the design of safer and more effective medicines.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there is loss of the analyte during the analytical process, as the SIL-IS will be lost proportionally.

Advantages of Using Stable Isotope Labeled Internal Standards

The use of SIL-IS offers several distinct advantages over other quantification methods, such as external standard and analog internal standard methods:

  • Correction for Matrix Effects: Biological matrices are complex and can contain components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[2]

  • Compensation for Sample Preparation Variability: Analyte loss can occur at multiple stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the SIL-IS at the beginning of the workflow, any loss of the analyte is mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their signals remains constant.

  • Increased Accuracy and Precision: By mitigating variability from both matrix effects and sample handling, SIL-IS significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. This is crucial in regulated bioanalysis, such as pharmacokinetic studies, where high data quality is mandatory.

Data Presentation: Performance Comparison of Quantification Methods

The following table summarizes illustrative experimental data comparing the performance of different quantification methods for the analysis of a hypothetical drug in human plasma. The data clearly demonstrates the superior precision and accuracy achieved with a SIL-IS.

Quantification MethodSpiked Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (% RSD)
External Standard100.0125.4125.418.5
Analog Internal Standard100.0109.2109.29.8
Stable Isotope-Labeled IS 100.0 101.3 101.3 2.1

Data is illustrative and based on typical performance improvements cited in the literature.

Mandatory Visualizations

Signaling Pathway: Tracing Glycolysis with ¹³C-Glucose

Stable isotope labeling is a powerful tool for elucidating metabolic pathways. By introducing a labeled precursor, such as ¹³C-glucose, researchers can trace the incorporation of the heavy isotope into downstream metabolites, providing insights into pathway activity and flux. The following diagram illustrates the tracing of ¹³C labels through the initial steps of the glycolysis pathway.

Glycolysis_Pathway cluster_input Input cluster_glycolysis Glycolysis Pathway 13C-Glucose 13C-Glucose Glucose-6-phosphate Glucose-6-phosphate (M+6) 13C-Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate (M+6) Glucose-6-phosphate->Fructose-6-phosphate Phosphoglucose isomerase Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate (M+6) Fructose-6-phosphate->Fructose-1,6-bisphosphate Phosphofructokinase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate (M+3) Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate Aldolase Dihydroxyacetone_phosphate Dihydroxyacetone phosphate (M+3) Fructose-1,6-bisphosphate->Dihydroxyacetone_phosphate Aldolase Dihydroxyacetone_phosphate->Glyceraldehyde-3-phosphate Triose-phosphate isomerase

Caption: Tracing ¹³C labels from glucose through the initial stages of glycolysis.

Experimental Workflow: Quantitative Analysis using SIL-IS and LC-MS/MS

The following diagram outlines a typical workflow for the quantitative analysis of a small molecule in a biological matrix using a stable isotope labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with SIL-IS Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & SIL-IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for quantitative bioanalysis using a SIL-IS and LC-MS/MS.

Experimental Workflow: SILAC Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. The workflow involves metabolic labeling of proteins, sample processing, and mass spectrometry analysis to determine relative protein abundance between different cell populations.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Control Cells: 'Light' Amino Acids (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Cell_Harvest Harvest & Combine Cells Light_Culture->Cell_Harvest Heavy_Culture Treated Cells: 'Heavy' Amino Acids (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Heavy_Culture->Cell_Harvest Protein_Extraction Protein Extraction & Digestion Cell_Harvest->Protein_Extraction LC_MS_Analysis LC-MS/MS Analysis Protein_Extraction->LC_MS_Analysis Data_Analysis Protein Identification & Quantification (Heavy/Light Ratio) LC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for quantitative proteomics using the SILAC method.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of stable isotope labeled internal standards.

Protocol 1: Quantification of a Small Molecule in Plasma using LC-MS/MS and a SIL-IS

This protocol outlines the typical steps involved in the quantitative analysis of a small molecule drug in a biological matrix like plasma.[3]

1. Reagent and Standard Preparation:

  • Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a known amount of the SIL-IS working solution.

  • Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Set up the liquid chromatography system with an appropriate column and mobile phases to achieve chromatographic separation of the analyte from matrix components.

  • Develop a tandem mass spectrometry (MS/MS) method in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS to ensure specificity and sensitivity.

  • Inject the prepared samples onto the LC-MS/MS system and acquire the data.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the SIL-IS for each sample.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

  • Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.

Protocol 2: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol provides a general overview of a SILAC experiment for comparing the proteomes of two cell populations.

1. SILAC Labeling:

  • Culture two populations of cells in parallel.

  • Culture one population (the "light" sample) in a growth medium containing normal (light) isotopes of essential amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).

  • Culture the second population (the "heavy" sample) in a growth medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

  • Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Sample Preparation:

  • Harvest the "light" and "heavy" cell populations.

  • Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cell mixture to extract the proteins.

  • Digest the protein mixture into peptides using a protease, typically trypsin.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

4. Data Analysis:

  • Use specialized proteomics software to identify the peptides and proteins present in the sample.

  • The software will also quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs. The ratio of the peak areas of the heavy to light peptides corresponds to the relative abundance of the protein in the two cell populations.

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

References

N-Boc-piperazine-d4: A Deuterated Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, the strategic incorporation of deuterium (B1214612) into drug candidates represents a sophisticated approach to optimizing pharmacokinetic and metabolic profiles. N-Boc-piperazine-d4, a deuterated analog of the versatile synthetic building block N-Boc-piperazine, has emerged as a critical tool in this endeavor. The replacement of four hydrogen atoms with deuterium at the 3 and 5 positions of the piperazine (B1678402) ring imparts a kinetic isotope effect, which can significantly influence the rate of metabolic processes. This modification makes this compound an invaluable asset in drug discovery, particularly for use as an internal standard in quantitative bioanalysis and for the synthesis of novel deuterated drug molecules with potentially improved therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed experimental protocols for its application in key areas of drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and analytical methodologies. While specific experimental data for the deuterated analog is not extensively published, the properties are expected to be very similar to its non-deuterated counterpart, with a notable increase in molecular weight.

PropertyN-Boc-piperazineThis compound
CAS Number 57260-71-61126621-87-1[1]
Molecular Formula C₉H₁₈N₂O₂C₉H₁₄D₄N₂O₂[1]
Molecular Weight 186.25 g/mol [2]190.28 g/mol [1]
Appearance White to yellowish crystalline substance[2]Neat[1]
Melting Point 47-49 °C[2]Not specified
Boiling Point 258 °C at 760 mmHg[2]Not specified
Density 1.03 g/cm³[2]Not specified
Solubility Soluble in organic solvents like dichloromethane (B109758) and methanol; less soluble in water.[3]Not specified

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of piperazine followed by the introduction of the Boc protecting group. A plausible synthetic route is outlined below, based on established methods for the synthesis of deuterated piperazine derivatives and Boc-protection of amines.

Experimental Protocol: Synthesis of Piperazine-d8 Dihydrochloride (B599025) (Precursor)

This protocol describes the synthesis of a fully deuterated piperazine precursor, which can then be used to synthesize this compound.

  • Catalytic Exchange: Piperazine is subjected to catalytic exchange with deuterium gas (D₂) under high pressure and temperature in the presence of a suitable catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).

  • Reaction Conditions: The reaction is typically carried out in a high-pressure reactor.

  • Purification: The resulting piperazine-d8 is purified.

  • Salt Formation: The purified piperazine-d8 is converted to its dihydrochloride salt to improve stability and handling.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve piperazine-d4 (or a suitable deuterated piperazine precursor) in a suitable solvent (e.g., dichloromethane).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Development

This compound serves as a crucial building block for two primary applications in drug development: as a component in the synthesis of deuterated drug candidates and as a stable isotope-labeled internal standard for quantitative bioanalysis.

Use as a Deuterated Building Block

The piperazine moiety is a common scaffold in a wide range of pharmaceuticals.[4] By using this compound in the synthesis of these molecules, researchers can introduce deuterium at specific positions. This can lead to a kinetic isotope effect, potentially slowing down the metabolic breakdown of the drug, which may result in an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.

Logical Relationship: From Deuterated Building Block to Improved Drug Candidate

G A This compound (Deuterated Building Block) B Synthesis of Piperazine-Containing Drug Candidate A->B Incorporation C Deuterated Drug Candidate B->C D Kinetic Isotope Effect (Slower C-D Bond Cleavage) C->D Metabolic Processing E Altered Metabolism D->E F Improved Pharmacokinetic Profile (e.g., longer half-life) E->F G Potentially Improved Efficacy and Safety F->G

Caption: Workflow from this compound to a potentially improved drug candidate.

Use as an Internal Standard in LC-MS/MS Bioanalysis

One of the most significant applications of this compound is in the development of robust bioanalytical methods. When a drug candidate contains the N-Boc-piperazine moiety, its deuterated analog can be synthesized and used as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. The co-elution and similar ionization properties of the analyte and its deuterated internal standard allow for accurate correction of variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow: Bioanalytical Method Validation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Biological Matrix (e.g., Plasma, Urine) B Spike with Analyte and This compound (IS) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Chromatographic Separation C->D E Mass Spectrometric Detection (MRM Mode) D->E F Peak Integration (Analyte and IS) E->F G Calculate Analyte/IS Peak Area Ratio F->G H Quantification using Calibration Curve G->H I Method Validation (Accuracy, Precision, etc.) H->I

Caption: Bioanalytical method validation workflow using a deuterated internal standard.

This protocol provides a general framework for the quantification of a target analyte in a biological matrix.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of the analyte and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standard, or QC sample, add the IS solution.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of the analyte from matrix components.

    • Optimize the mass spectrometer settings for the detection of the analyte and the IS using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that must be rigorously assessed to ensure its suitability for use. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Experimental Protocol: Isotopic Purity Determination by HRMS
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • HRMS Analysis: Infuse the sample directly into a high-resolution mass spectrometer.

  • Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion.

  • Data Analysis:

    • Determine the accurate mass and relative abundance of the molecular ions corresponding to the different isotopologues (d0 to d4).

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is typically reported as the percentage of the desired d4 species.

Metabolic Stability and CYP450 Inhibition

When developing deuterated drug candidates derived from this compound, it is essential to evaluate their metabolic stability and potential for cytochrome P450 (CYP450) inhibition.

Signaling Pathway: Role of CYP450 in Drug Metabolism

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A Drug (e.g., Piperazine Derivative) B Cytochrome P450 Enzymes A->B Substrate C Oxidized, Reduced, or Hydrolized Metabolite B->C Catalysis D Conjugation with Endogenous Molecules (e.g., Glucuronic Acid) C->D E More Water-Soluble Metabolite D->E F Excretion E->F

Caption: General pathway of drug metabolism involving Cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Incubation: Incubate the deuterated test compound at a known concentration with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)
  • Incubation: A specific fluorogenic substrate for a particular CYP450 isoform is incubated with human liver microsomes and a range of concentrations of the test compound.

  • Metabolite Formation: The CYP450 enzyme metabolizes the substrate, producing a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader.

  • Data Analysis: The reduction in the formation of the fluorescent metabolite in the presence of the test compound is used to determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a powerful and versatile deuterated building block that offers significant advantages in drug discovery and development. Its use in the synthesis of novel deuterated drug candidates can lead to improved pharmacokinetic properties, while its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors, ultimately contributing to the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Synthesis of Deuterated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterated piperazine (B1678402) derivatives. The strategic incorporation of deuterium (B1214612) into the piperazine scaffold offers significant advantages in drug development, primarily by modifying pharmacokinetic profiles through the kinetic isotope effect (KIE) and by providing superior internal standards for mass spectrometry-based bioanalysis. This document details established synthetic protocols, presents quantitative data for key transformations, and illustrates experimental workflows.

Introduction: The Significance of Deuterated Piperazines

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. The targeted replacement of hydrogen atoms with their stable isotope, deuterium, can profoundly influence a molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This increased stability can lead to a reduced rate of metabolism, an extended half-life, and a decrease in the formation of potentially toxic metabolites. Consequently, deuteration can result in an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing.

Beyond metabolic stabilization, deuterated piperazine derivatives are invaluable as internal standards in quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical properties to the non-deuterated analyte, combined with a distinct mass difference, allow for precise and accurate quantification in complex biological matrices.

This guide focuses on three primary strategies for the synthesis of deuterated piperazine derivatives:

  • Reduction of Piperazine Precursors: Utilizing deuterium-donating reducing agents to introduce deuterium into a pre-formed piperazine ring system.

  • Catalytic Hydrogen-Deuterium (H-D) Exchange: Employing transition metal catalysts to facilitate the exchange of hydrogen for deuterium on the piperazine scaffold using a deuterium source like heavy water (D₂O).

  • N-Alkylation of a Deuterated Piperazine Core: A modular approach involving the initial synthesis of a fully deuterated piperazine ring (piperazine-d₈), followed by the attachment of desired side chains.

Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key synthetic transformations used to produce deuterated piperazine derivatives.

Method 1: Reduction of Piperazine Precursors with Lithium Aluminum Deuteride (B1239839)

Reduction of cyclic imides or amides with lithium aluminum deuteride (LiAlD₄) is a robust and widely used method for incorporating deuterium into the piperazine ring. This approach was famously used in the synthesis of deuterated analogues of phenothiazine (B1677639) antipsychotics like trifluoperazine (B1681574) and fluphenazine (B1673473).[1]

This protocol is based on the reduction of a piperazine-dione precursor to introduce deuterium into the piperazine ring.[1]

  • Synthesis of the Imide Precursor (1-methylpiperazine-3,5-dione): This precursor is synthesized from N-methyldiethanolamine through a two-step process of oxidation and cyclization.

  • Reduction with Lithium Aluminum Deuteride (LiAlD₄):

    • A solution of 1-methylpiperazine-3,5-dione in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of LiAlD₄ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

    • The reaction mixture is then heated to reflux and maintained for a period of 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water.

    • The resulting granular precipitate is filtered off and washed with THF.

    • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated N-methylpiperazine.

  • Alkylation and Final Product Formation: The resulting deuterated N-methylpiperazine is then alkylated with the appropriate side chain to yield the final deuterated trifluoperazine product.

A similar strategy is employed for the synthesis of deuterated fluphenazine, where 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine is reduced with LiAlD₄ to introduce four deuterium atoms into the piperazine ring.[2]

Method 2: Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange offers a direct method for deuterating the piperazine ring, often using readily available and inexpensive D₂O as the deuterium source. Ruthenium complexes have been shown to be effective catalysts for this transformation.

This protocol describes a general procedure for the deuteration of a piperazine derivative using a ruthenium catalyst and D₂O.

  • Reaction Setup:

    • To a screw-capped reaction vial, add the substituted piperazine, a ruthenium catalyst (e.g., tris(triphenylphosphine)ruthenium(II) dichloride), and a solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Add D₂O to the mixture. The vial is then securely capped.

  • Reaction Conditions:

    • The reaction mixture is heated to a temperature ranging from 120-150 °C for a period of 3-24 hours. The optimal time and temperature will depend on the specific substrate and catalyst used.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is diluted with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the deuterated piperazine derivative.

Method 3: N-Alkylation of a Deuterated Piperazine-d₈ Core

This modular approach is highly versatile and allows for the synthesis of a wide variety of deuterated piperazine derivatives by first preparing a fully deuterated piperazine-d₈ core, which is then functionalized.

Piperazine-d₈ can be synthesized by the reduction of piperazine-2,5-dione with a strong deuterating agent.

  • Preparation of Piperazine-2,5-dione: Glycine is heated in ethylene (B1197577) glycol to induce cyclization and formation of piperazine-2,5-dione.

  • Reduction to Piperazine-d₈:

    • Piperazine-2,5-dione is reduced using a powerful deuterating agent such as lithium aluminum deuteride (LiAlD₄) in a high-boiling point ether solvent like dioxane.

    • The reaction is conducted under reflux for an extended period (e.g., 24-48 hours).

    • Work-up is performed similarly to the LiAlD₄ reduction described in Method 1.

This protocol details the synthesis of N-(2,6-Dimethylphenyl)-1-piperazine-d₈, a key intermediate for deuterated ranolazine (B828) analogues.[3]

  • Reaction Setup:

    • Piperazine-d₈ is dissolved in a suitable solvent such as ethanol.

    • 2-Chloro-N-(2,6-dimethylphenyl)acetamide and a base (e.g., sodium carbonate) are added to the solution.

  • Reaction Conditions:

    • The reaction mixture is heated to reflux for 2-4 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield N-(2,6-Dimethylphenyl)-1-piperazine-d₈.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data for the synthesis of deuterated piperazine derivatives based on the methodologies described.

Method Precursor/Substrate Deuterating Agent Product Isotopic Purity (%) Yield (%) Reference
Reduction1-methylpiperazine-3,5-dioneLiAlD₄Trifluoperazine-[d₄]/[d₆]>96.2Not Reported[1]
Reduction10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazineLiAlD₄Fluphenazine-[d₄]Not ReportedNot Reported[2]
H-D Exchange1-(3-Trifluoromethylphenyl)piperazineRu Complex / D₂O[2,3,5,6-²H]-1-(3-Trifluoromethylphenyl)piperazineHigh63
N-AlkylationPiperazine-d₈-N-(2,6-Dimethylphenyl)-1-piperazine-d₈>98Not Reported[3]
Analytical Technique Purpose Key Observations Reference
Mass Spectrometry (MS)Determination of isotopic distribution and purity.Measurement of the mass-to-charge ratio (m/z) to quantify the relative abundance of each isotopologue (d₀ to dₙ).[4]
Nuclear Magnetic Resonance (NMR)Confirmation of deuterium incorporation site and quantification.¹H NMR is used to quantify the remaining protons at deuterated sites, while ²H NMR directly observes the deuterium nuclei.[5]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic and analytical procedures described in this guide.

Synthesis_Method_1 cluster_reduction Method 1: Reduction of Piperazine Precursors precursor Piperazine-dione (e.g., 1-methylpiperazine-3,5-dione) reagent LiAlD₄ in THF reduction Reduction (Reflux, 4-6h) precursor->reduction reagent->reduction quench Quench (H₂O, NaOH) reduction->quench workup Filtration & Solvent Removal quench->workup deuterated_piperazine Deuterated Piperazine (e.g., N-methylpiperazine-d₄) workup->deuterated_piperazine alkylation N-Alkylation with Side Chain deuterated_piperazine->alkylation final_product Final Deuterated Product (e.g., Trifluoperazine-d₄) alkylation->final_product

Caption: Workflow for the synthesis of deuterated piperazine derivatives via reduction.

Synthesis_Method_2 cluster_hd_exchange Method 2: Catalytic H-D Exchange substrate Substituted Piperazine catalyst Ruthenium Catalyst in DMSO heating Heating (120-150°C, 3-24h) substrate->heating catalyst->heating d2o D₂O d2o->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification final_product Deuterated Piperazine Derivative purification->final_product

Caption: Workflow for the catalytic H-D exchange of piperazines.

Synthesis_Method_3 cluster_alkylation Method 3: N-Alkylation of Piperazine-d₈ cluster_piperazine_d8_synthesis Synthesis of Piperazine-d₈ cluster_n_alkylation N-Alkylation glycine Glycine piperazine_dione Piperazine-2,5-dione glycine->piperazine_dione Heat in Ethylene Glycol reduction_d8 Reduction with LiAlD₄ piperazine_dione->reduction_d8 piperazine_d8 Piperazine-d₈ reduction_d8->piperazine_d8 alkylation_reaction N-Alkylation Reaction (Reflux in Ethanol) piperazine_d8->alkylation_reaction electrophile Electrophilic Side Chain (e.g., 2-Chloro-N-(2,6-dimethylphenyl)acetamide) electrophile->alkylation_reaction final_product Final Deuterated Product alkylation_reaction->final_product

Caption: Modular synthesis via N-alkylation of a piperazine-d₈ core.

Analytical_Workflow cluster_analysis Isotopic Purity Analysis sample Deuterated Piperazine Sample ms_analysis Mass Spectrometry (MS) Analysis sample->ms_analysis nmr_analysis NMR Spectroscopy Analysis sample->nmr_analysis ms_data Isotopic Distribution (d₀-dₙ abundance) ms_analysis->ms_data nmr_data Deuteration Site & Quantification nmr_analysis->nmr_data final_purity Isotopic Purity Report ms_data->final_purity nmr_data->final_purity

Caption: Overall workflow for isotopic purity analysis.

Conclusion

The synthesis of deuterated piperazine derivatives is a critical capability in modern drug discovery and development. The methodologies outlined in this guide—reduction of precursors, catalytic H-D exchange, and N-alkylation of a deuterated core—provide a robust toolkit for researchers to access these valuable compounds. The choice of synthetic strategy will depend on factors such as the desired deuteration pattern, the availability of starting materials, and the scale of the synthesis. Accurate determination of isotopic purity through a combination of mass spectrometry and NMR spectroscopy is paramount to ensure the quality and reliability of these compounds for their intended applications in pharmacokinetic studies and as internal standards for quantitative bioanalysis.

References

Methodological & Application

Application Note: High-Throughput Analysis of N-Boc-piperazine Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Boc-piperazine in plasma. The use of a stable isotope-labeled internal standard, N-Boc-piperazine-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method is suitable for high-throughput screening in drug development and research settings where N-Boc-piperazine is used as a synthetic intermediate or scaffold.

Introduction

N-Boc-piperazine is a key building block in the synthesis of a wide range of pharmaceutical compounds.[3] Accurate quantification of this intermediate in biological matrices is often necessary during preclinical and clinical development to understand its pharmacokinetic properties or to monitor its levels as a potential metabolite. The "dilute-and-shoot" approach, coupled with the use of a deuterated internal standard, offers a rapid and reliable method for such analyses. Stable isotope-labeled internal standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which is crucial for accurate quantification in complex matrices.[4][5] this compound is an ideal internal standard for the analysis of N-Boc-piperazine due to its identical chemical properties and a sufficient mass shift for clear distinction in the mass spectrometer.[6][7]

Experimental Protocol

Materials and Reagents
  • N-Boc-piperazine (Analyte)

  • This compound (Internal Standard)[6][7]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

  • Human Plasma (or other relevant biological matrix)

Sample Preparation
  • Spiking of Internal Standard: A working solution of this compound (100 ng/mL) is prepared in 50:50 acetonitrile:water.

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of the internal standard working solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterSetting
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Gas Argon
Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) was used for the quantification of N-Boc-piperazine and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Boc-piperazine187.1131.115
This compound191.1135.115

Results and Discussion

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration, yielded a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three different concentration levels (Low, Medium, and High). The results, summarized in Table 3, show that the method is both precise and accurate, with coefficients of variation (%CV) below 15% and accuracy within ±15% of the nominal values.

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC56.8104.58.2102.1
MQC504.598.25.999.5
HQC5003.1101.34.7100.8

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with this compound (200 µL of 100 ng/mL) plasma->is_spike vortex Vortex (1 min) is_spike->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection MS/MS Detection (MRM) separation->detection quant Quantification (Analyte/IS Ratio) detection->quant report Generate Report quant->report

Caption: Workflow for the LC-MS/MS analysis of N-Boc-piperazine.

Conclusion

The developed LC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of N-Boc-piperazine in a plasma matrix. The use of this compound as an internal standard effectively corrects for matrix-induced variations, ensuring high-quality data suitable for regulated bioanalysis. This protocol can be readily implemented in laboratories involved in drug discovery and development.

References

Application Note & Protocol: Quantitative Analysis of Piperazine Derivatives using N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine (B1678402) and its derivatives are a class of compounds with significant pharmacological importance, found in a wide range of therapeutic agents, including antipsychotics, antidepressants, and anthelmintics.[1][2] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive method for the quantitative analysis of selected piperazine derivatives in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Boc-piperazine-d4 as an internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred approach for quantitative LC-MS/MS analysis.[3] A SIL-IS has nearly identical chemical and physical properties to the target analyte, which ensures it co-elutes and experiences similar matrix effects, thereby correcting for variability during sample preparation and ionization.[3] This leads to improved accuracy, precision, and robustness of the analytical method. This compound is a suitable internal standard for the quantification of various piperazine-containing compounds.[4][5]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and method validation for the quantification of Olanzapine and 1-Benzylpiperazine (BZP) as representative piperazine derivatives.

Experimental

Materials and Reagents
  • Analytes: Olanzapine, 1-Benzylpiperazine (BZP)

  • Internal Standard: this compound

  • Reagents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olanzapine 313.1256.125
1-Benzylpiperazine (BZP) 177.1134.120
This compound (IS) 191.391.115

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olanzapine, BZP, and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

G Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 25 µL of This compound IS (100 ng/mL) plasma->add_is add_precip Add 300 µL of cold Acetonitrile add_is->add_precip vortex Vortex for 1 minute add_precip->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes at 4°C vortex->centrifuge supernatant Transfer 150 µL of supernatant to a clean vial centrifuge->supernatant evaporate Evaporate to dryness under a stream of nitrogen at 40°C supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: A flowchart of the protein precipitation method for plasma sample preparation.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding analyte concentrations of the calibration standards. The concentration of the analytes in the QC and unknown samples is determined using the linear regression equation of the calibration curve.

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. The following tables summarize the performance characteristics of the method. This data is representative of a typical validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Equation
Olanzapine1 - 500> 0.995y = 0.0123x + 0.0045
BZP5 - 1000> 0.996y = 0.0089x + 0.0098

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=6)Accuracy (%)Precision (%RSD)
Olanzapine LLOQ10.98 ± 0.1198.011.2
Low32.91 ± 0.2597.08.6
Mid100104.2 ± 7.5104.27.2
High400390.5 ± 21.197.65.4
BZP LLOQ55.21 ± 0.55104.210.6
Low1514.5 ± 1.396.79.0
Mid250260.1 ± 15.9104.06.1
High800788.9 ± 35.598.64.5

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Olanzapine Low391.595.8
High40094.298.1
BZP Low1588.993.4
High80090.196.5

Logical Relationships in LC-MS/MS Analysis

The following diagram illustrates the logical flow and relationships of the key components in the LC-MS/MS analytical process.

G LC-MS/MS Analytical Process cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column Analytical Column mobile_phase Mobile Phase Gradient lc_column->mobile_phase separation Analyte Separation mobile_phase->separation ionization ESI Source (Ionization) separation->ionization Elution quad1 Q1: Precursor Ion Selection ionization->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_analysis Data Analysis (Quantification) detector->data_analysis Signal sample_prep Sample Preparation sample_prep->separation Injection

Caption: The logical flow of an LC-MS/MS analysis from sample to result.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantitative analysis of Olanzapine and 1-Benzylpiperazine in human plasma using this compound as an internal standard. The protein precipitation method for sample preparation is simple and effective. The described method meets the typical requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision, making this a robust analytical procedure for piperazine derivatives.

References

Application Note: Development and Validation of a Bioanalytical Method for the Quantification of Piprazola in Human Plasma using N-Boc-piperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of robust and reliable bioanalytical methods is a cornerstone of drug discovery and development, enabling the accurate quantification of drug candidates in biological matrices. This application note details the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Piprazola, a novel therapeutic agent, in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), N-Boc-piperazine-d4, was utilized. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, injection, and ionization processes.[1][2][3][4] This method demonstrates excellent performance characteristics in line with regulatory guidelines.

Experimental

Chemicals and Reagents
  • Analytes: Piprazola (reference standard, >99% purity), this compound (Internal Standard, >99% purity).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation

A Shimadzu Nexera X2 UHPLC system coupled with a Sciex QTRAP 6500+ mass spectrometer was used for analysis. Analyst software (version 1.7.2) was used for data acquisition and processing.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Primary stock solutions of Piprazola (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.

  • Working Solutions: A series of working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution: The this compound stock solution was diluted to a final concentration of 100 ng/mL in acetonitrile. This solution is used for the protein precipitation step.

  • Calibration Standards and QC Samples: CS and QC samples were prepared by spiking the appropriate working solutions into drug-free human plasma to achieve the desired concentrations.

Sample Preparation

A protein precipitation method was employed for the extraction of Piprazola and the internal standard from human plasma.

  • Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
Time (min)%B
0.0010
0.5010
2.5090
3.5090
3.6010
5.0010

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM Transitions
AnalyteQ1 Mass (Da)
Piprazola350.2
This compound (IS)191.2

DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Method Validation Results

The developed method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Piprazola0.5 - 500>0.9981/x²

Table 4: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%Bias)
LLOQ0.56.8-2.58.1-1.7
Low1.55.21.36.52.4
Medium753.1-0.84.2-1.1
High4002.52.13.91.5
LLOQ = Lower Limit of Quantification

Table 5: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low1.592.194.50.981.01
High40094.895.21.031.04

Table 6: Stability

Stability ConditionDurationQC LevelAccuracy (% of Nominal)
Bench-top (Room Temp)24 hoursLow, High96.5 - 103.2
Freeze-Thaw (3 cycles)-80°C to RTLow, High95.8 - 101.5
Long-term in Plasma90 daysLow, High97.2 - 104.1
Post-preparative (Autosampler, 4°C)72 hoursLow, High98.1 - 102.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in ACN (200 µL) (this compound) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification report Generate Report quantification->report

Caption: Bioanalytical experimental workflow from sample preparation to data reporting.

logical_relationship Analyte Piprazola (Analyte) Variability Process Variability (Extraction, Injection, Ionization) Analyte->Variability affected by IS This compound (Internal Standard) IS->Variability affected by Response_Analyte Analyte Response (Variable) Variability->Response_Analyte Response_IS IS Response (Variable) Variability->Response_IS Ratio Analyte / IS Ratio (Constant) Response_Analyte->Ratio Response_IS->Ratio Quantification Accurate Quantification Ratio->Quantification leads to

Caption: Role of the internal standard in correcting for analytical process variability.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Piprazola in human plasma has been successfully developed and validated. The use of the stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by compensating for matrix effects and other sources of variability. The method meets all regulatory requirements for the analysis of clinical and non-clinical samples, demonstrating its suitability for pharmacokinetic and toxicokinetic studies.

Protocol: Quantification of Piprazola in Human Plasma by LC-MS/MS

1. Objective: To quantify the concentration of Piprazola in human plasma samples.

2. Materials:

  • Piprazola and this compound reference standards.

  • Human plasma (K2-EDTA).

  • Acetonitrile, Methanol, Formic Acid (LC-MS Grade).

  • Microcentrifuge tubes (1.5 mL).

  • Pipettes, vortex mixer, centrifuge, HPLC vials.

3. Procedure:

3.1. Preparation of Reagents:

  • IS Working Solution (100 ng/mL): Dilute this compound stock (1 mg/mL in MeOH) in Acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3.2. Sample Preparation (Protein Precipitation):

  • Allow all samples (standards, QCs, unknowns) and reagents to thaw to room temperature.

  • Label 1.5 mL microcentrifuge tubes for each sample.

  • Pipette 50 µL of each plasma sample into its respective tube.

  • Add 200 µL of the IS Working Solution to every tube.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into labeled HPLC vials, avoiding the protein pellet.

  • Cap the vials and place them in the autosampler tray (maintained at 4°C).

3.3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system using the parameters outlined in Table 1 and Table 2 of the application note.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Inject 5 µL of each prepared sample.

  • Start the sequence run.

3.4. Data Processing:

  • Following data acquisition, integrate the chromatographic peaks for Piprazola and this compound.

  • Calculate the peak area ratio (Piprazola Area / IS Area) for all samples.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model with 1/x² weighting to the calibration curve.

  • Determine the concentration of Piprazola in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Evaluate the run acceptance based on the performance of the calibration standards and QCs.

References

Application Notes and Protocols for N-Boc-piperazine-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-d4 is a deuterated analog of N-Boc-piperazine, a versatile building block in medicinal chemistry. The incorporation of deuterium (B1214612) (d4) on the piperazine (B1678402) ring provides a stable isotope-labeled internal standard (SIL-IS) essential for quantitative bioanalysis. This application note details the use of this compound in pharmacokinetic (PK) studies, providing a robust methodology to improve the accuracy and precision of drug concentration measurements in biological matrices.

Stable isotope labeling is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes. This property allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled analyte. The use of a SIL-IS is considered the gold standard as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data for pharmacokinetic and toxicokinetic evaluations.[3]

These application notes provide detailed protocols for the use of this compound as an internal standard in a typical in-vivo pharmacokinetic study of a hypothetical piperazine-containing drug candidate, "Piprazinil."

Data Presentation: Pharmacokinetic Parameters

While specific pharmacokinetic data for N-Boc-piperazine itself is not extensively available in public literature, the following tables represent typical data that would be generated in a pharmacokinetic study of "Piprazinil" using this compound as an internal standard. These tables are for illustrative purposes to demonstrate how the quantitative data from such a study should be structured.

Table 1: "Piprazinil" Concentration in Rat Plasma Following a Single Intravenous (IV) Dose (1 mg/kg)

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (n=3)
0.083250.6 ± 25.1
0.25180.2 ± 18.5
0.5125.8 ± 13.9
170.4 ± 8.2
235.1 ± 4.5
412.3 ± 1.9
82.1 ± 0.5
24Below Limit of Quantification

Table 2: Key Pharmacokinetic Parameters of "Piprazinil" in Rats (IV Administration, 1 mg/kg)

ParameterUnitMean Value ± SD (n=3)
C₀ (Initial Concentration)ng/mL280.5 ± 30.2
AUC₀-t (Area Under the Curve)ngh/mL350.7 ± 40.3
AUC₀-∞ (AUC extrapolated to infinity)ngh/mL355.2 ± 41.1
CL (Clearance)L/h/kg2.81 ± 0.32
Vd (Volume of Distribution)L/kg5.6 ± 0.7
t₁/₂ (Half-life)h1.4 ± 0.2

Experimental Protocols

Bioanalytical Method for "Piprazinil" Quantification in Plasma using LC-MS/MS

This protocol outlines the procedure for quantifying the hypothetical drug "Piprazinil" in rat plasma, utilizing this compound as a stable isotope-labeled internal standard.

3.1.1. Materials and Reagents

  • "Piprazinil" reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Rat plasma (with anticoagulant, e.g., K₂EDTA)

3.1.2. Preparation of Stock and Working Solutions

  • "Piprazinil" Stock Solution (1 mg/mL): Accurately weigh 10 mg of "Piprazinil" and dissolve in 10 mL of methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • "Piprazinil" Working Solutions: Prepare serial dilutions of the "Piprazinil" stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

3.1.3. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma sample.

  • Add 10 µL of the IS working solution (100 ng/mL this compound).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • "Piprazinil": To be determined based on the specific structure of the analyte.

    • This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and optimization).

In-Vivo Pharmacokinetic Study in Rats

3.2.1. Animal Model

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimation: Animals should be acclimated for at least one week before the study.

3.2.2. Dosing and Sample Collection

  • Fast the rats overnight before dosing.

  • Administer "Piprazinil" via intravenous (IV) injection into the tail vein at a dose of 1 mg/kg.

  • Collect blood samples (approximately 200 µL) from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K₂EDTA.

  • Process the blood samples by centrifugation at 4,000 rpm for 10 minutes to obtain plasma.

  • Store the plasma samples at -80°C until bioanalysis.

3.2.3. Data Analysis

  • Calculate the plasma concentrations of "Piprazinil" at each time point using the validated LC-MS/MS method.

  • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters (AUC, CL, Vd, t₁/₂).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for a typical pharmacokinetic study utilizing this compound as an internal standard.

G cluster_0 Pre-Study cluster_1 In-Vivo Phase cluster_2 Sample Processing cluster_3 Bioanalysis cluster_4 Data Analysis & Reporting a Method Development & Validation b Dose Formulation c Animal Dosing (e.g., IV injection) b->c d Blood Sample Collection (Serial Sampling) c->d e Plasma Separation (Centrifugation) d->e f Sample Storage (-80°C) e->f g Plasma Sample Preparation (Protein Precipitation with This compound IS) f->g h LC-MS/MS Analysis g->h i Data Acquisition h->i j Concentration Calculation i->j k Pharmacokinetic Modeling j->k l Report Generation k->l

Caption: Experimental workflow for a pharmacokinetic study.

Proposed Metabolic Pathways of a Piperazine-Containing Drug

The metabolism of piperazine-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[6] The following diagram illustrates the potential metabolic fate of a hypothetical N-substituted piperazine drug, such as "Piprazinil".

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent Parent Drug (e.g., 'Piprazinil') N_Dealkylation N-Dealkylation (Piperazine) Parent->N_Dealkylation CYP3A4, CYP1A2 Hydroxylation Hydroxylation (Piperazine Ring) Parent->Hydroxylation CYP2D6 N_Oxidation N-Oxidation Parent->N_Oxidation CYP3A4 Excretion Renal/Biliary Excretion N_Dealkylation->Excretion Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation N_Oxidation->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways of a piperazine-containing drug.

Conclusion

This compound serves as an invaluable tool in pharmacokinetic studies of piperazine-containing drug candidates. Its use as a stable isotope-labeled internal standard significantly enhances the reliability and robustness of bioanalytical methods. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to design and execute rigorous pharmacokinetic evaluations, ultimately contributing to a more thorough understanding of a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) profile.

References

Application Notes and Protocols for N-Boc-piperazine-d4 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of drug metabolites are critical components of drug discovery and development. Understanding the metabolic fate of a new chemical entity (NCE) is essential for evaluating its efficacy, safety, and potential for drug-drug interactions. The piperazine (B1678402) moiety is a common scaffold in many pharmaceuticals, but it is also susceptible to metabolic degradation. Stable isotope labeling, particularly with deuterium, is a powerful technique to elucidate metabolic pathways. N-Boc-piperazine-d4 is a deuterated building block used to introduce a stable isotope label into piperazine-containing drug candidates. This allows for the confident identification of metabolites by creating a characteristic mass shift in mass spectrometry (MS) analysis, distinguishing drug-related material from endogenous matrix components.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolite identification studies, employing a hypothetical piperazine-containing drug candidate, "Gemini-praz," as a case study.

Application Notes: A Case Study with "Gemini-praz"

Objective: To identify and characterize the in vitro metabolites of Gemini-praz, a novel kinase inhibitor containing a piperazine ring, using a stable isotope-labeled (SIL) version of the drug synthesized with this compound.

Background: Gemini-praz is a promising therapeutic candidate, but its metabolic stability, particularly around the piperazine ring, is unknown. To proactively identify potential metabolites, a deuterated version, Gemini-praz-d4, was synthesized using this compound. By incubating a 1:1 mixture of Gemini-praz and Gemini-praz-d4 with human liver microsomes (HLMs), metabolites can be readily identified by searching for unique isotopic doublets in the LC-MS data.

Workflow for Metabolite Identification:

The overall workflow for this study is depicted below. It begins with the synthesis of the deuterated analog, followed by in vitro incubation, sample preparation, LC-MS/MS analysis, and data processing to identify the metabolites.

Metabolite Identification Workflow cluster_synthesis Synthesis cluster_incubation In Vitro Metabolism cluster_analysis Analysis s1 This compound s3 Synthesis of Gemini-praz-d4 s1->s3 s2 Gemini-praz Precursor s2->s3 i1 Gemini-praz & Gemini-praz-d4 (1:1) s3->i1 i3 Incubation i1->i3 i2 Human Liver Microsomes i2->i3 a1 Sample Preparation i3->a1 a2 UPLC-QTOF-MS Analysis a1->a2 a3 Data Processing a2->a3 a4 Metabolite Identification a3->a4

Caption: Workflow for metabolite identification of Gemini-praz.

Predicted Metabolic Pathways of Gemini-praz:

Based on common metabolic transformations of piperazine-containing drugs, several metabolic pathways for Gemini-praz are hypothesized. The use of Gemini-praz-d4 will help confirm these pathways by observing the corresponding mass shifts in the metabolites.

Predicted Metabolic Pathways of Gemini-praz cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Gemini-praz / Gemini-praz-d4 (M / M+4) m1 Hydroxylation (M+16 / M+20) parent->m1 CYP450 m2 N-dealkylation (M-R / M-R+4) parent->m2 CYP450 m3 Piperazine Ring Opening (M+16 / M+20) parent->m3 CYP450 m4 Glucuronidation (M+176 / M+180) m1->m4 UGTs

Caption: Predicted metabolic pathways for Gemini-praz.

Experimental Protocols

Protocol 1: In Vitro Incubation with Human Liver Microsomes

1. Materials:

  • Gemini-praz and Gemini-praz-d4 (1 mg/mL stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA) and internal standard (e.g., a structurally related compound not found endogenously)

  • 96-well incubation plates

  • Incubator shaker set at 37°C

2. Procedure:

  • Prepare a 1:1 mixture of Gemini-praz and Gemini-praz-d4.

  • In a 96-well plate, add the following to each well:

    • 155 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

    • 2 µL of the Gemini-praz/Gemini-praz-d4 mixture (final concentration 1 µM each)

    • 20 µL of HLM solution (final concentration 1 mg/mL)

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding 23 µL of the NADPH Regeneration System (pre-mixed Solution A and B).

  • Incubate the plate at 37°C for 60 minutes with shaking.

  • Terminate the reaction by adding 200 µL of ice-cold ACN with 0.1% FA and the internal standard.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: UPLC-QTOF-MS Analysis

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

2. LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run)

  • Mass Range: 50 - 1200 m/z

Data Presentation

The following tables summarize the quantitative data obtained from the UPLC-QTOF-MS analysis of the in vitro incubation of Gemini-praz and Gemini-praz-d4 with human liver microsomes.

Table 1: Putative Metabolites of Gemini-praz Identified by LC-MS/MS

Putative Metabolite IDRetention Time (min)Observed m/z (Gemini-praz)Observed m/z (Gemini-praz-d4)Mass Shift (Da)Proposed Biotransformation
M15.2466.2345470.25964.0251Hydroxylation (+16 Da)
M24.8482.2294486.25454.0251Dihydroxylation (+32 Da)
M36.1394.1876398.21274.0251N-dealkylation (-72 Da)
M43.5484.2139488.23904.0251Piperazine Ring Opening (+18 Da)
M55.1642.2663646.29144.0251Glucuronidation of M1 (+176 Da)

Table 2: Relative Abundance of Gemini-praz and its Major Metabolites

AnalytePeak Area (Gemini-praz)Peak Area (Gemini-praz-d4)Relative Abundance (%)
Gemini-praz1.25E+071.23E+07100
M18.75E+058.69E+057.0
M35.00E+054.95E+054.0
M42.50E+052.48E+052.0

Conclusion

The use of this compound to synthesize a deuterated version of Gemini-praz proved to be a highly effective strategy for the identification of its in vitro metabolites. The characteristic mass shift of +4 Da allowed for the confident detection of drug-related material and facilitated the elucidation of the primary metabolic pathways, which include hydroxylation, N-dealkylation, and piperazine ring opening. This information is invaluable for guiding further drug development efforts, including lead optimization to improve metabolic stability and for the design of subsequent in vivo pharmacokinetic and safety studies.

Application Note: Quantitative Analysis of Piperazine-Containing Antipsychotics in Human Plasma by LC-MS/MS using N-Boc-piperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of therapeutic drugs in biological matrices due to its high sensitivity and selectivity.[1] This application note describes a robust and validated LC-MS/MS method for the simultaneous quantification of several piperazine-containing antipsychotic drugs, such as olanzapine (B1677200), in human plasma. To ensure accuracy and precision by correcting for matrix effects and variability in sample processing, a stable isotope-labeled internal standard (IS), N-Boc-piperazine-d4, is employed.[2][3] The protocol details sample preparation using protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters for reliable therapeutic drug monitoring (TDM) and pharmacokinetic studies.[4][5]

Experimental Protocols

Materials and Reagents
  • Analytes: Olanzapine (and other relevant piperazine-containing analytes) certified reference standards.

  • Internal Standard (IS): this compound.[6]

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

  • Reagents: Formic acid (FA) and Ammonium Formate of analytical grade.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Standard and Sample Preparation

2.1. Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • IS Stock Solution (1 mg/mL): Dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

2.2. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[5]

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7]

3.1. Liquid Chromatography (LC) Conditions A reverse-phase C18 column is used to separate the analytes from endogenous plasma components.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Total Run Time 5.0 min

3.2. Mass Spectrometry (MS/MS) Conditions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument model
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions The following table provides example MRM transitions for olanzapine and the internal standard. These values should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olanzapine (Quantifier)313.1256.125
Olanzapine (Qualifier)313.1213.030
This compound (IS)191.2135.215

Data Presentation

The method was validated according to established bioanalytical guidelines. A summary of the quantitative performance is presented below. The use of a stable isotope-labeled internal standard helps to ensure that accuracy and precision remain within acceptable limits.[4]

Table 1: Method Validation Summary

ParameterResult
Linearity Range 0.1 - 50 ng/mL (r² > 0.995)
LLOQ 0.1 ng/mL
Accuracy (at LLOQ) 85% - 115%
Precision (at LLOQ) < 20% RSD
Intra-day Accuracy (QC) 92.5% - 108.3%
Intra-day Precision (QC) < 10% RSD
Inter-day Accuracy (QC) 94.1% - 105.7%
Inter-day Precision (QC) < 12% RSD
Recovery > 85%
Matrix Effect Minimal, compensated by IS

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) (this compound) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography C18 Reverse Phase Chromatography Inject->Chromatography Detection ESI+ MRM Detection Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: LC-MS/MS experimental workflow from sample preparation to final quantification.

Antipsychotic Drug Signaling Pathway

Many antipsychotics, including those with a piperazine (B1678402) structure, act on dopaminergic and serotonergic pathways in the central nervous system. This diagram illustrates a simplified relationship.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine / Serotonin Synthesis Vesicle Vesicular Storage Dopamine->Vesicle Release Synapse Synaptic Cleft Vesicle->Synapse Release Receptor D2 / 5-HT2A Receptors Signal Signal Transduction Receptor->Signal Response Therapeutic Effect Signal->Response Drug Antipsychotic Drug (e.g., Olanzapine) Drug->Receptor Antagonism Synapse->Receptor Binding

Caption: Simplified signaling pathway for antipsychotic drug action on neurotransmitter receptors.

References

Application Notes and Protocols for N-Boc-piperazine-d4 Internal Standard Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples using N-Boc-piperazine-d4 as an internal standard (IS) in bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample processing and analysis.[1]

Three common sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section includes a detailed experimental protocol and a summary of expected quantitative data.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to a biological sample (e.g., plasma) to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol: Protein Precipitation
  • Sample Thawing: Allow frozen biological samples (e.g., human plasma) to thaw at room temperature.

  • Aliquoting: Vortex the thawed sample to ensure homogeneity. Pipette 100 µL of the plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to the plasma sample.

  • Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the sample to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the sample vigorously for 30 seconds. Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[1]

Experimental Workflow for Protein Precipitation

cluster_sample_prep Sample Preparation cluster_analysis Analysis Preparation thaw Thaw Plasma Sample aliquot Aliquot 100 µL Plasma thaw->aliquot add_is Add 25 µL this compound (IS) aliquot->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 400 µL Acetonitrile vortex1->add_acn vortex2 Vortex (30s) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation pretreat Pre-treat Plasma with IS and Acetonitrile centrifuge Centrifuge pretreat->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte and IS wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject cluster_extraction Extraction cluster_analysis Analysis Preparation aliquot Aliquot Plasma add_is Add this compound (IS) aliquot->add_is add_solvent_salt Add Acetonitrile & MgSO4 add_is->add_solvent_salt vortex Vortex add_solvent_salt->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Notes and Protocols for N-Boc-piperazine-d4 in Bioanalytical Calibration Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative work due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards (SIL-IS), such as N-Boc-piperazine-d4, is a critical component of robust bioanalytical methods. These standards, being chemically identical to the analyte, co-elute and experience the same matrix effects and ionization suppression or enhancement, thereby providing a reliable means for accurate and precise quantification through isotope dilution mass spectrometry.[1]

This compound is the deuterated analog of N-Boc-piperazine, a common building block in medicinal chemistry. Its use as an internal standard is particularly relevant for the quantification of piperazine-containing drug candidates and their metabolites. This document provides detailed application notes and protocols for the use of this compound in generating calibration curves for the bioanalysis of a representative analyte, "Analyte X" (a hypothetical N-Boc-piperazine derivative), in human plasma.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated internal standard (this compound) is added to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process.[1] The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during sample preparation and analysis are normalized, leading to highly accurate and precise quantification.[1]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification plasma Biological Sample (Plasma) is Add Known Amount of This compound (IS) plasma->is extraction Co-extraction of Analyte and IS is->extraction lc LC Separation extraction->lc ms MS/MS Detection (Analyte & IS Transitions) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio cal_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) ratio->cal_curve quant Determine Unknown Sample Concentration cal_curve->quant

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Analyte X: Reference standard

  • This compound: Internal standard (IS)

  • Control Human Plasma: K2-EDTA

  • Methanol (B129727) (MeOH): LC-MS grade

  • Acetonitrile (ACN): LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange

Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 methanol/water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of plasma (calibration standards, QCs, or unknown samples), add 25 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridges.

  • Wash the cartridges with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G start Start: 100 µL Plasma Sample add_is Add 25 µL of 100 ng/mL this compound (IS) start->add_is vortex1 Vortex Mix add_is->vortex1 add_acid Add 200 µL of 4% Phosphoric Acid vortex1->add_acid vortex2 Vortex Mix add_acid->vortex2 spe Solid Phase Extraction (SPE) vortex2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Sample Preparation Workflow.
LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte X: 287.2 > 155.1 (Quantifier), 287.2 > 86.1 (Qualifier)
This compound: 191.2 > 135.1 (Quantifier)
Source Temp. 150°C
Desolvation Temp. 450°C

Data Presentation

The following tables summarize the representative quantitative data for the calibration curve of Analyte X using this compound as the internal standard.

Table 1: Calibration Curve for Analyte X in Human Plasma

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.00 (LLOQ)1,250510,0000.00245
2.503,100505,0000.00614
5.006,300512,0000.0123
10.012,800508,0000.0252
50.064,500515,0000.125
100129,000510,0000.253
500650,000508,0001.28
1000 (ULOQ)1,310,000511,0002.56
  • Linearity: 1.00 - 1000 ng/mL

  • Regression: Linear, 1/x² weighting

  • Correlation Coefficient (r²): > 0.995

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.000.9898.08.5
Low QC3.002.9197.06.2
Mid QC80.082.4103.04.1
High QC80078998.63.5

Conclusion

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a representative analyte in human plasma by LC-MS/MS. The use of a deuterated internal standard like this compound is essential for developing robust and reliable bioanalytical methods, ensuring high accuracy and precision in the quantification of analytes in complex matrices. The provided methodologies and representative data demonstrate the suitability of this approach for supporting drug development studies.

References

Application Notes and Protocols: N-Boc-piperazine-d4 as a Tracer in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine-d4 is a deuterated analog of N-Boc-piperazine, a common moiety in many pharmaceutical compounds.[1][2][3] The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it a valuable tool for metabolic profiling studies.[4][5] The primary advantage of using deuterated compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at that site, aiding in the identification of metabolic pathways and potential drug-drug interactions.[4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tracer in in vitro metabolic profiling studies, particularly for elucidating the metabolic fate of piperazine-containing drug candidates.

The piperazine (B1678402) ring is a prevalent scaffold in a wide range of therapeutic agents, including those targeting kinases and various receptors.[1][2][3] Understanding the metabolism of these compounds is crucial for drug development, as metabolism can significantly impact a drug's efficacy, safety, and pharmacokinetic profile.[1][4] Piperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, leading to metabolites formed through reactions such as hydroxylation and dealkylation.[1][6][7][8]

Tracer-based metabolomics, using stable isotope-labeled compounds like this compound, allows for the unambiguous tracking of a parent compound and its metabolites within a complex biological matrix.[9][10][11][12] This approach, coupled with high-resolution mass spectrometry (HRMS), facilitates the identification and quantification of novel metabolites.[10][13]

Applications

  • Metabolic Pathway Elucidation: Tracing the biotransformation of piperazine-containing drug candidates to identify major and minor metabolites.

  • Reaction Phenotyping: Identifying the specific CYP450 isoenzymes responsible for the metabolism of a piperazine-containing new chemical entity (NCE).

  • Pharmacokinetic Studies: Differentiating drug-derived metabolites from endogenous molecules in complex biological matrices like plasma and urine.[5]

  • Toxicology Studies: Aiding in the identification of potentially reactive or toxic metabolites.

Experimental Protocols

Protocol 1: In Vitro Metabolic Profiling using Human Liver Microsomes (HLMs)

This protocol outlines the use of this compound as a tracer to study the metabolism of a hypothetical piperazine-containing drug candidate.

Materials:

  • This compound

  • Test Compound (piperazine-containing NCE)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound like mCPP-D8)[14][15]

  • LC-MS grade water and methanol (B129727)

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a stock solution of the test compound in methanol.

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and either this compound or the test compound at a final concentration of 1 µM.

  • Metabolic Reaction:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[14]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid: 10% methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).[14]

    • Perform mass spectrometric analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

    • Acquire data in full scan mode to detect all potential metabolites and in product ion scan mode to confirm their structures.

Protocol 2: CYP450 Reaction Phenotyping

This protocol is designed to identify the primary CYP450 enzymes responsible for the metabolism of a piperazine-containing compound using this compound as a tracer.

Materials:

  • Same as Protocol 1, with the addition of:

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19)[6][7]

  • Specific CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)

Procedure:

  • Incubation with Recombinant Enzymes:

    • Follow the incubation and sample preparation steps from Protocol 1, but replace HLMs with individual recombinant CYP450 enzymes.

  • Inhibition Assay:

    • In separate incubations with HLMs, pre-incubate the mixture with a specific CYP450 inhibitor for 10 minutes at 37°C before adding the this compound tracer and initiating the reaction with NADPH.

  • Data Analysis:

    • Compare the rate of metabolite formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.

Data Presentation

Table 1: Quantitative Analysis of this compound and its Putative Metabolites in HLM Incubations

Time (min)This compound (Peak Area Ratio to IS)Metabolite 1 (M+16, Hydroxylated) (Peak Area Ratio to IS)Metabolite 2 (M-100, De-Boc-ylated) (Peak Area Ratio to IS)
01.0000.0000.000
150.7580.1230.089
300.5210.2350.187
600.2670.3890.298
1200.0890.4980.365

Table 2: CYP450 Reaction Phenotyping Results for the Formation of Hydroxylated Metabolite of this compound

CYP450 Isoform / InhibitorMetabolite Formation Rate (% of Control)
Control (HLMs)100%
CYP3A4 (recombinant)85%
CYP2D6 (recombinant)12%
CYP1A2 (recombinant)<5%
CYP2C9 (recombinant)<5%
CYP2C19 (recombinant)<5%
Ketoconazole (CYP3A4 inhibitor)15%
Quinidine (CYP2D6 inhibitor)92%

Visualizations

G Experimental Workflow for Metabolic Profiling cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_tracer Prepare this compound Stock Solution pre_warm Pre-warm Mixture at 37°C prep_tracer->pre_warm prep_hlm Prepare HLM and Buffer Mixture prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_warm->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction with Cold ACN + IS incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge extract Extract Supernatant and Reconstitute centrifuge->extract lcms LC-MS/MS Analysis extract->lcms

Caption: Workflow for in vitro metabolic profiling.

G Putative Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound met_dealkylation Piperazine-d4 (De-Boc-ylation) parent->met_dealkylation CYP3A4/2D6 met_hydroxylation Hydroxylated-N-Boc-piperazine-d4 (Hydroxylation on piperazine ring) parent->met_hydroxylation CYP3A4 met_glucuronide Piperazine-d4 Glucuronide (Glucuronidation) met_dealkylation->met_glucuronide UGTs

Caption: Putative metabolic pathway of this compound.

References

Application Notes: Quantitative Analysis of N-Boc-piperazine in Forensic Toxicology using N-Boc-piperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a key chemical intermediate used in the synthesis of a wide range of pharmaceutical compounds and designer drugs.[1][2] Its presence in seized materials can be indicative of clandestine laboratory activities. Furthermore, it may be a metabolite of certain larger drug molecules. Therefore, a robust and reliable analytical method for the quantification of N-Boc-piperazine in biological and non-biological matrices is essential for forensic toxicology investigations. The use of a stable isotope-labeled internal standard, such as N-Boc-piperazine-d4, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations during sample preparation and analysis, ensuring the highest level of accuracy and precision.[3][4][5]

Principle

This application note describes a validated method for the quantitative analysis of N-Boc-piperazine in forensic samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The method involves a simple sample preparation procedure followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z), allows for accurate quantification even in complex matrices.[6]

Application

This method is suitable for the quantitative analysis of N-Boc-piperazine in various forensic toxicology specimens, including:

  • Seized powders and tablets

  • Urine

  • Blood/Plasma

  • Hair

Experimental Protocols

Materials and Reagents
  • N-Boc-piperazine reference standard

  • This compound internal standard (ISTD)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Drug-free human urine, blood (plasma) for matrix-matched calibrators and quality controls

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve N-Boc-piperazine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

2.2. Working Standard Solutions

  • Prepare serial dilutions of the N-Boc-piperazine stock solution in 50:50 methanol:water to create a series of working standards for calibration curve construction.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

2.3. Calibration Curve and Quality Control (QC) Samples

  • Spike appropriate volumes of the working standard solutions into blank matrix (e.g., urine, plasma, or a solution for seized material analysis) to prepare calibrators at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2.4. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 100 µL of sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ion Source ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Boc-piperazine (Quantifier)187.1131.115
N-Boc-piperazine (Qualifier)187.157.120
This compound (ISTD)191.1135.115

Data Presentation

The following tables summarize the expected quantitative data from a method validation study following the described protocol.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
N-Boc-piperazine1 - 1000> 0.9951/x

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low5< 10< 1090 - 110
Medium50< 10< 1090 - 110
High500< 10< 1090 - 110

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low585 - 11585 - 115
High50085 - 11585 - 115

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Forensic Sample (100 µL) add_istd Add this compound (ISTD) sample->add_istd protein_precip Protein Precipitation (Cold ACN) add_istd->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of N-Boc-piperazine calibration->quantification

Caption: Experimental workflow for the quantitative analysis of N-Boc-piperazine.

metabolic_pathway cluster_ingestion Drug Ingestion & Metabolism cluster_analysis Analytical Process parent_drug Piperazine-Derived Designer Drug metabolism Metabolism (e.g., dealkylation) parent_drug->metabolism metabolite N-Boc-piperazine (Analyte) metabolism->metabolite extraction Extraction from Matrix metabolite->extraction lcms LC-MS/MS Analysis extraction->lcms istd This compound (Internal Standard) istd->extraction quantification Accurate Quantification lcms->quantification

Caption: Role of this compound in the analysis of a potential metabolite.

References

Troubleshooting & Optimization

Preventing isotopic exchange with N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-piperazine-d4. The focus is on preventing unwanted isotopic exchange and ensuring the integrity of the deuterated compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium (B1214612) labels located?

A1: this compound is a deuterated analog of N-Boc-piperazine. The four deuterium atoms are located on the carbon atoms of the piperazine (B1678402) ring at positions 3 and 5, specifically designated as 1-Boc-piperazine-3,3,5,5-d4. This strategic placement of deuterium is often utilized in drug development to study metabolic pathways, as the Carbon-Deuterium (C-D) bond is stronger than a Carbon-Hydrogen (C-H) bond, which can influence the rate of metabolism (the kinetic isotope effect).[1]

Q2: What is isotopic exchange, and why is it a concern for this compound?

A2: Isotopic exchange, or Hydrogen-Deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice-versa.[2] For this compound, this is a concern because the loss of deuterium atoms compromises its isotopic purity. This can impact the accuracy of experimental results, particularly in studies relying on the mass difference between the deuterated and non-deuterated forms, such as in pharmacokinetic and metabolic research.

Q3: Under what conditions is isotopic exchange most likely to occur?

A3: Isotopic exchange of C-D bonds is most commonly catalyzed by the presence of strong acids or strong bases. Elevated temperatures can also accelerate this process. For this compound, the presence of protic solvents (e.g., water, methanol, ethanol) in combination with acidic or basic catalysts poses the highest risk. The N-Boc protecting group is also susceptible to cleavage under strongly acidic conditions, which would further alter the chemical properties of the molecule.[2][3]

Q4: How can I assess the isotopic purity of my this compound sample?

A4: The isotopic purity of this compound can be reliably determined using two primary analytical techniques:

  • High-Resolution Mass Spectrometry (HR-MS): This technique can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio. By analyzing the isotopic distribution, the percentage of deuterium incorporation can be calculated.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used. In ¹H NMR, the reduction in signal intensity at the deuterated positions compared to a non-deuterated standard can be used to quantify deuterium incorporation. In ²H NMR, the presence and integration of signals directly confirm the location and relative abundance of deuterium.[6][7]

Q5: What are the recommended storage and handling conditions for this compound?

A5: To maintain its chemical and isotopic integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. Avoid contact with strong acids, bases, and oxidizing agents.[8]

Troubleshooting Guide: Preventing Isotopic Exchange

This guide addresses common experimental situations where isotopic exchange may occur and provides solutions to minimize this risk.

Problem / Observation Potential Cause Recommended Solution
Loss of deuterium detected by MS after a reaction. Acidic or basic reaction conditions. - Use aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile).- If an acid or base is required, use the mildest possible conditions (e.g., weaker acids/bases, lower concentrations).- Minimize reaction time and temperature.
Isotopic scrambling observed in NMR. Presence of protic solvents or reagents. - Ensure all solvents and reagents are anhydrous.- If a protic solvent is unavoidable, consider using its deuterated form (e.g., D₂O, CD₃OD).- Be aware that even trace amounts of water can be a source of protons.
Inconsistent results in metabolic stability assays. Back-exchange during sample workup. - Quench reactions and perform extractions under neutral or slightly acidic (pH ~6) conditions where possible.- Minimize the time the sample is in an aqueous environment.- Lyophilize samples to remove water quickly.
Deprotection of the Boc group during the reaction. Use of strong acids. - If deprotection is not desired, avoid strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).- If subsequent deprotection is needed, perform it as a separate step after the main reaction is complete.

Experimental Protocols

Protocol 1: Quantification of Deuterium Enrichment using High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the percentage of deuterium incorporation in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample directly or inject it via a liquid chromatography system.

    • Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺. For this compound (C₉H₁₄D₄N₂O₂), the expected monoisotopic mass is approximately 190.18 g/mol . The [M+H]⁺ ion will be around m/z 191.19.

  • Data Analysis:

    • Identify the isotopic cluster for the [M+H]⁺ ion.

    • Measure the intensities of the peaks corresponding to the fully deuterated (d4), partially deuterated (d3, d2, d1), and non-deuterated (d0) species.

    • Calculate the deuterium enrichment using the following formula: % Enrichment = (Sum of intensities of deuterated species / Sum of intensities of all species) * 100

Protocol 2: General Handling Procedure to Minimize Isotopic Exchange

Objective: To provide a general workflow for handling this compound in a typical organic synthesis reaction.

Methodology:

  • Reaction Setup:

    • Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Add this compound to the reaction vessel under an inert atmosphere.

  • Reagent Addition:

    • Dissolve all non-deuterated reagents in anhydrous solvents before adding them to the reaction mixture.

    • If a base is required, opt for non-protic bases like triethylamine (B128534) or diisopropylethylamine over hydroxide (B78521) or alkoxide bases.

    • If an acid is necessary, consider Lewis acids over Brønsted acids where applicable.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Upon completion, quench the reaction with a neutral or weakly acidic aqueous solution (e.g., saturated ammonium (B1175870) chloride solution instead of dilute HCl).

    • Perform extractions with immiscible organic solvents and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification and Storage:

    • Remove the solvent under reduced pressure at a low temperature.

    • Purify the product using column chromatography with anhydrous solvents.

    • Store the final product under an inert atmosphere in a cool, dry place.

Visualizations

troubleshooting_workflow start Start: Isotopic Purity Issue Suspected check_purity Step 1: Confirm Isotopic Purity (HR-MS or NMR) start->check_purity purity_ok Isotopic Purity is High (>98%) check_purity->purity_ok Yes purity_low Isotopic Purity is Low check_purity->purity_low No end End: Optimized Protocol purity_ok->end review_protocol Step 2: Review Experimental Protocol purity_low->review_protocol acid_base Were strong acids or bases used? review_protocol->acid_base protic_solvent Were protic solvents (H₂O, MeOH) used? acid_base->protic_solvent No solution1 Solution: Use mild, aprotic conditions. Consider alternative reagents. acid_base->solution1 Yes high_temp Was the reaction run at high temperature? protic_solvent->high_temp No solution2 Solution: Use anhydrous or deuterated solvents. protic_solvent->solution2 Yes solution3 Solution: Reduce reaction temperature and time. high_temp->solution3 Yes high_temp->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for diagnosing and resolving isotopic purity issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage prep 1. Dry Glassware 2. Use Anhydrous Solvents reaction 3. Add Reagents under Inert Gas 4. Control Temperature prep->reaction workup 5. Neutral/Mild Quench 6. Anhydrous Extraction & Drying reaction->workup analysis 7. Purity Check (MS/NMR) 8. Store under Inert Gas workup->analysis

Caption: Recommended experimental workflow for handling this compound.

References

Technical Support Center: A Troubleshooting Guide for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in analytical experiments, particularly in mass spectrometry-based applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] Since the deuterated internal standard is chemically almost identical to the analyte, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known quantity of the deuterated internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[3]

CharacteristicRecommendationRationale
Chemical Purity >99%[1]Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1]
Isotopic Enrichment ≥98%[1]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]
Number of Deuterium Atoms 2 to 10[1][3]A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, preventing interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings).[1][4]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix (isotopic exchange).[5][6]

Troubleshooting Common Issues

Issue 1: Poor Precision and Inaccurate Quantification

Poor precision and inaccurate quantification are common problems that can arise from several sources. The following sections detail potential causes and solutions.

Symptom: Inconsistent Analyte/Internal Standard Response Ratio

An inconsistent response ratio between the analyte and the internal standard can be caused by several factors, including isotopic exchange, differential matrix effects, and isotopic interference.[7]

Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[6][8] This is more likely to occur with deuterium labels at chemically labile positions (e.g., on hydroxyl, amine, or carboxyl groups) and can be exacerbated by acidic or basic conditions.[8][9] This exchange alters the concentration of the deuterated standard, leading to inaccurate results.[6]

Troubleshooting Steps:

  • Review the Internal Standard's Structure: Identify if the deuterium labels are in positions susceptible to exchange.[5]

  • Control pH: Ensure the pH of your samples and mobile phase is near neutral to minimize acid or base-catalyzed exchange.[5]

  • Perform a Stability Assessment: Incubate the deuterated standard in the sample matrix and mobile phase over time to monitor for the appearance of the unlabeled analyte.[7]

G cluster_0 Isotopic Exchange Troubleshooting A Inconsistent Analyte/IS Ratio Observed B Review Deuterium Label Position A->B C Are labels on labile sites (-OH, -NH)? B->C D Yes C->D E No C->E F Control pH of Solvents and Matrix D->F G Perform Stability Experiment E->G F->G H Monitor for increase in unlabeled analyte signal G->H I If exchange is confirmed, select a more stable IS H->I

Caption: Troubleshooting workflow for suspected isotopic exchange.

Even a slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components.[1][8] This can lead to differential ion suppression or enhancement, where the matrix affects the ionization of the analyte and internal standard differently, resulting in an inconsistent ratio.[8][10] It should not be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[8][11]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are perfectly co-eluting.[1]

  • Adjust Chromatographic Conditions: If separation is observed, modify the mobile phase composition, gradient, or column temperature to achieve better co-elution.[1][3]

  • Consider a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1]

G cluster_1 Differential Matrix Effects Troubleshooting J Inconsistent Analyte/IS Ratio in Matrix Samples K Check for Chromatographic Co-elution J->K L Are peaks perfectly co-eluting? K->L M No L->M N Yes L->N O Adjust Chromatographic Method M->O P Post-Column Infusion Experiment to Identify Suppression Zones N->P O->K Q If unresolved, consider a different IS (e.g., 13C) P->Q

Caption: Troubleshooting workflow for differential matrix effects.

Issue 2: Analyte Concentration Appears Artificially High

An artificially high calculated analyte concentration can be a result of impurities in the internal standard or in-source fragmentation.

Potential Cause 1: Unlabeled Analyte Impurity in the Internal Standard

The deuterated internal standard may contain the unlabeled analyte as an impurity.[12] This will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1]

Troubleshooting Steps:

  • Analyze the Internal Standard Solution Alone: Inject a high-concentration solution of the deuterated internal standard and monitor for a signal at the analyte's mass transition.[1]

  • Quantify the Impurity: Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to determine the isotopic purity.[1]

  • Correct for the Impurity or Obtain a Purer Standard: If the impurity level is significant, you may need to mathematically correct for its contribution or obtain a new, higher purity batch of the internal standard.[1]

Potential Cause 2: In-source Fragmentation of the Deuterated Internal Standard

In some cases, the deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[3]

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Conditions: Adjust source parameters such as collision energy to minimize fragmentation.

  • Use a Standard with a Larger Mass Difference: An internal standard with more deuterium atoms will have a greater mass difference from the analyte, reducing the impact of single deuterium loss.

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability (Isotopic Exchange)

Objective: To determine if the deuterated internal standard is stable against back-exchange under experimental conditions.[7]

Methodology:

  • Prepare Test Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the mobile phase.

    • Solution B: The deuterated internal standard only in the mobile phase.[3]

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[3]

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[3]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[3]

G cluster_2 Protocol for Assessing Isotopic Exchange R Prepare Solution A (Analyte + IS) and B (IS only) S Inject at t=0, Record Peak Areas R->S T Incubate Solutions under Experimental Conditions S->T U Re-inject at Multiple Time Points T->U V Analyze Data U->V W Solution A: Monitor Analyte/IS Ratio V->W X Solution B: Monitor for Unlabeled Analyte Signal V->X Y Significant Change Indicates Instability W->Y X->Y

Caption: Experimental workflow for assessing deuterated internal standard stability.

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[1]

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[3]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[3]

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[3]

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[3]

References

Optimizing mass spectrometry parameters for N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-piperazine-d4 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in mass spectrometry?

A1: this compound is a deuterated form of N-Boc-piperazine. In mass spectrometry, it is most commonly used as an internal standard for the quantitative analysis of non-deuterated N-Boc-piperazine or structurally related compounds.[1] Its stable isotope labels allow it to be distinguished from the non-labeled analyte by its mass-to-charge ratio (m/z), while exhibiting nearly identical chemical and chromatographic behavior.

Q2: What ionization mode is recommended for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is generally the most effective method for analyzing piperazine (B1678402) derivatives like this compound.[2] The two nitrogen atoms in the piperazine ring are basic and can be readily protonated to form a positive ion, [M+H]⁺.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: For this compound, the expected protonated molecule [M+H]⁺ has a nominal m/z of 191. When subjected to collision-induced dissociation (CID), this precursor ion can produce several characteristic product ions. The most common fragmentation involves the tert-butoxycarbonyl (Boc) group.

Below is a table of predicted Multiple Reaction Monitoring (MRM) transitions.

ParameterValue (m/z)Description
Precursor Ion 191.2 [M+H]⁺, where M is this compound.
Product Ion 1 135.1 Represents the loss of isobutylene (B52900) (56 Da) from the Boc group. This is often a stable and abundant fragment.
Product Ion 2 93.1 Represents the loss of the entire Boc group (C₅H₉O₂) leaving the protonated piperazine-d4 ring.

Note: These values are theoretical and may vary slightly based on instrument calibration and resolution.

Troubleshooting Guide

Q4: I am observing a very low or unstable signal for this compound. What should I check?

A4: Low or unstable signal is a common issue that can often be resolved by systematically optimizing the ESI source parameters.

  • Optimize Sprayer Voltage: This is a critical parameter. A voltage that is too high can cause a discharge and an unstable signal, while a voltage that is too low will result in inefficient ionization. It's recommended to start with a lower voltage and gradually increase it to find the optimal setting.[3]

  • Adjust Gas Flow Rates: The nebulizing and desolvation gas flow rates are crucial for efficient droplet formation and desolvation.[3] An imbalance can lead to poor sensitivity. Refer to your instrument's guidelines and optimize these settings for your specific flow rate.

  • Optimize Cone/Orifice Voltage: The cone voltage (also known as declustering potential) helps in transferring ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can help decluster solvated ions.[3][4] A systematic optimization of this parameter is highly recommended to maximize the signal of the precursor ion.

  • Check Mobile Phase Composition: For positive mode ESI, the presence of an acidifier like formic acid (typically 0.1%) in the mobile phase is essential to ensure the analyte is in its protonated, charged form.[2][3]

Below is a diagram outlining a logical workflow for troubleshooting a low signal.

LowSignalTroubleshooting Start Low Signal Intensity Step1 Optimize Sprayer Voltage Start->Step1 Start Here Step2 Adjust Nebulizer & Desolvation Gas Step1->Step2 If unstable Step3 Optimize Cone Voltage Step2->Step3 If still low Step4 Verify Mobile Phase (e.g., 0.1% Formic Acid) Step3->Step4 If still low End Signal Improved Step4->End Confirm ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation LC LC Separation (C18 Column) SamplePrep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

References

Addressing matrix effects with N-Boc-piperazine-d4 in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-piperazine-d4 as an internal standard in plasma sample analysis. Our goal is to help you address and mitigate matrix effects to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma sample analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as N-Boc-piperazine, due to co-eluting compounds from the sample matrix.[1] In plasma, these interfering components can include salts, lipids, and proteins.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How is this compound intended to correct for matrix effects?

A2: this compound is a deuterated internal standard (d-IS), also known as a stable isotope-labeled internal standard (SIL-IS). These are considered the gold standard for compensating for matrix effects.[1] Because d-IS are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1][2] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1]

Q3: My results are inconsistent even with a deuterated internal standard. What could be the issue?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A common reason for this is differential matrix effects, where the analyte and the d-IS are affected differently by the matrix.[1] This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect," where the deuterium-labeled compound may elute slightly earlier or later than the unlabeled analyte.[1][3] If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[1]

Troubleshooting Guide

Issue 1: Poor Sensitivity - Low or No Signal for Analyte and/or this compound

This is a classic sign of significant ion suppression, where components in your plasma matrix are interfering with the ionization of your analyte and internal standard in the mass spectrometer's source.[4]

Troubleshooting Steps:

  • Confirm Co-elution: Inject a mixed solution of the analyte and this compound to verify that their retention times are identical. A slight separation can lead to differential matrix effects.[1]

  • Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression in your chromatogram.

  • Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components.[1]

  • Optimize Chromatography: Adjust your chromatographic method to shift the elution of your analyte and internal standard to a region with minimal ion suppression.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[6]

Issue 2: Inaccurate Quantification Despite Using this compound

This often points to differential matrix effects or issues with the internal standard itself.

Troubleshooting Steps:

  • Verify Co-elution of Analyte and Internal Standard: As mentioned above, even a slight separation can lead to differential matrix effects.[1] If separation is observed due to the deuterium (B1214612) isotope effect, try modifying chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.[1]

  • Quantitative Assessment of Matrix Effect: Perform a quantitative matrix effect assessment to determine the matrix factor (MF) and the internal standard-normalized matrix factor (IS-Normalized MF). The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.[1]

  • Check for Crosstalk: Ensure that the signal from the analyte is not interfering with the this compound signal and vice-versa.[1]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical in mitigating matrix effects. Below is a summary of expected performance for different methods when analyzing piperazine (B1678402) derivatives in plasma.

Disclaimer: The following data is representative for piperazine derivatives and should serve as a guideline. Actual values for N-Boc-piperazine may vary and must be determined experimentally.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10565 - 118[7]Simple, fast, and inexpensive.Least effective at removing matrix components, high potential for ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 9575 - 96[8]Good for removing salts and some phospholipids.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) > 85[3]Minimal (< 15%)[3]Provides the cleanest extracts, effectively removing a broad range of interferences.[9]More complex and costly method development.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[10]

Workflow Diagram:

G cluster_0 System Setup cluster_1 Procedure cluster_2 Interpretation LC LC System Tee T-Connector LC->Tee Mobile Phase MS Mass Spectrometer SyringePump Syringe Pump with Analyte Solution SyringePump->Tee Analyte Solution Tee->MS Combined Flow StartInfusion Start Analyte Infusion Stabilize Allow Signal to Stabilize StartInfusion->Stabilize Inject Inject Blank Extracted Plasma Stabilize->Inject Monitor Monitor Analyte Signal Inject->Monitor Dip Dip in Baseline = Ion Suppression Monitor->Dip Rise Rise in Baseline = Ion Enhancement Monitor->Rise

Caption: Workflow for Post-Column Infusion Experiment.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system as you would for your analysis of N-Boc-piperazine.

    • Using a T-connector, infuse a standard solution of N-Boc-piperazine at a constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet.[10]

  • Procedure:

    • Begin the infusion and allow the mass spectrometer signal for N-Boc-piperazine to stabilize, which will create a constant, elevated baseline.[10]

    • Inject a blank, extracted plasma sample.[10]

    • Monitor the N-Boc-piperazine signal throughout the chromatographic run.[10]

  • Interpretation:

    • A significant dip in the baseline signal indicates a region of ion suppression.[10]

    • A rise in the baseline signal indicates a region of ion enhancement.[10]

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect.[1]

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation cluster_2 Acceptance Criteria SetA Set A: Analyte & IS in Neat Solution Analysis Analyze all sets by LC-MS/MS SetA->Analysis SetB Set B: Post-extraction Spike (Blank Plasma Extract + Analyte & IS) SetB->Analysis SetC Set C: Pre-extraction Spike (Blank Plasma + Analyte & IS -> Extract) SetC->Analysis CalcMF Calculate Matrix Factor (MF) MF = Peak Area in Set B / Peak Area in Set A Analysis->CalcMF CalcISNormMF Calculate IS-Normalized MF IS-Norm MF = MF of Analyte / MF of IS CalcMF->CalcISNormMF Assess Assess Precision of IS-Normalized MF (across at least 6 plasma lots) CalcISNormMF->Assess Criteria CV of IS-Normalized MF ≤ 15% Assess->Criteria

Caption: Workflow for Quantitative Matrix Effect Assessment.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of N-Boc-piperazine and this compound at low and high concentrations in the mobile phase or reconstitution solvent.[10]

    • Set B (Post-Spiked Matrix): Extract at least six different blank plasma lots. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.[10]

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and internal standard at low and high concentrations before extraction. This set is used to determine recovery.[10]

  • Analysis: Analyze all three sets by the LC-MS/MS method.[1]

  • Calculations:

    • Matrix Factor (MF): Calculate for both the analyte and this compound.

      • MF = Peak Area in Set B / Peak Area in Set A[1]

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[11]

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = MF of Analyte / MF of this compound[1]

    • Recovery:

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

  • Assessment: Assess the precision of the IS-Normalized Matrix Factor across the different lots of plasma. The coefficient of variation (CV) should be ≤ 15%.[1]

Recommended LC-MS/MS Parameters for Piperazine Analysis

The following are typical starting parameters for the analysis of piperazine derivatives. Method optimization will be required for your specific instrumentation and application.

ParameterTypical Setting
Chromatographic Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A 0.1% formic acid in water[12]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[12]
Flow Rate 0.4 - 0.5 mL/min[4][12]
Injection Volume 5 µL[12]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]

References

How to handle poor recovery of N-Boc-piperazine-d4 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-piperazine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the sample preparation of this compound, particularly focusing on issues of poor recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its recovery during sample preparation?

A1: The recovery of this compound is primarily influenced by its chemical structure. The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group makes the molecule more hydrophobic than piperazine (B1678402) itself. Key properties to consider are:

  • pKa: The predicted pKa of N-Boc-piperazine is approximately 8.45.[1] This indicates that it is a basic compound, and its ionization state is dependent on the pH of the solution.

  • LogP: The LogP value is approximately 1.09.[1] This suggests a moderate level of lipophilicity, influencing its partitioning behavior between aqueous and organic phases during liquid-liquid extraction (LLE).

  • Stability: The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved, leading to the formation of piperazine-d4.[2] It is generally stable under basic and neutral conditions at room temperature.

Q2: My recovery of this compound is consistently low. What are the most common causes?

A2: Low recovery of this compound can stem from several factors during sample preparation. The most common culprits include:

  • Suboptimal Extraction pH: Given its basic nature, the pH of the sample and extraction solvents is critical. At a pH well above the pKa (e.g., pH > 10), the compound will be in its neutral, more hydrophobic form, which is ideal for extraction into an organic solvent in LLE or for retention on a reversed-phase SPE sorbent.

  • Inappropriate Extraction Solvent/Sorbent: The choice of solvent in LLE or the sorbent in solid-phase extraction (SPE) must match the physicochemical properties of this compound.

  • Instability of the Boc Group: Exposure to acidic conditions, even mild acidity, during sample processing or storage can cause the Boc group to hydrolyze, resulting in the loss of the target analyte and the formation of the more polar piperazine-d4.

  • Adsorption to Labware: The compound may adsorb to glass or plastic surfaces, especially if stored in non-silanized containers or at inappropriate pH levels.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and the appearance of low recovery.[3]

Q3: How can I improve the stability of this compound in biological samples during storage and processing?

A3: To maintain the integrity of this compound, consider the following:

  • Storage Conditions: Store biological samples (e.g., plasma, urine) at -20°C or -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles.

  • pH Control: Ensure that the pH of the sample and any buffers used during extraction are neutral to basic (pH 7-10) to prevent acid-catalyzed deprotection of the Boc group.

  • Temperature: Perform all extraction steps at room temperature or on ice to minimize potential thermal degradation.

  • Light Protection: Store samples and extracts in amber vials or protect them from light to prevent potential photodegradation.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to poor recovery of this compound.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)

dot

Caption: Troubleshooting workflow for low LLE recovery.

Issue 2: Low Recovery in Solid-Phase Extraction (SPE)

dot

Caption: Troubleshooting workflow for low SPE recovery.

Data Presentation

Table 1: Physicochemical Properties of N-Boc-piperazine

PropertyValueReference
Molecular FormulaC₉H₁₄D₄N₂O₂N/A
Molecular Weight190.28 g/mol N/A
pKa (predicted)8.45 ± 0.10[1]
LogP1.09340[1]
Melting Point43-47 °CN/A
Boiling Point258 °C at 760 mmHg[5]
SolubilitySoluble in ethyl acetate (B1210297), methanol (B129727), and water.[1]

Table 2: Troubleshooting Guide for Low Recovery of this compound

ObservationPotential CauseRecommended Action
General
Inconsistent recovery across samplesAdsorption to labwareUse silanized glassware or polypropylene (B1209903) tubes. Pre-rinse pipette tips with sample.
Incomplete vortexing/mixingEnsure thorough mixing at each step.
DegradationPrepare samples on ice and analyze promptly. Ensure storage at ≤ -20°C.[4]
Liquid-Liquid Extraction (LLE)
Low recovery in organic phaseSample pH too lowAdjust sample pH to >10.5 with a suitable base (e.g., NaOH, K₂CO₃) before extraction.
Incorrect solvent polarityUse a water-immiscible organic solvent of appropriate polarity. Ethyl acetate is a good starting point.[6] Consider methyl tert-butyl ether (MTBE) for a less polar option.
Insufficient solvent volumeIncrease the solvent-to-sample ratio (e.g., 5:1 or higher).[7]
Emulsion formationCentrifuge at a higher speed or for a longer duration. Add a small amount of salt (NaCl).
Solid-Phase Extraction (SPE)
Analyte breakthrough during loadingIncorrect sorbentUse a reversed-phase (e.g., C8, C18) or a mixed-mode cation exchange sorbent.
Loading solution too strongDilute the sample with a weak aqueous buffer (high pH) to ensure retention.
Analyte lost during wash stepWash solvent too strongDecrease the organic content in the wash solvent. Ensure the pH of the wash solvent remains high to keep the analyte neutral.
Incomplete elutionElution solvent too weakIncrease the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). A small amount of acid (e.g., 0.1% formic acid) in the elution solvent can protonate the piperazine nitrogen and facilitate elution, but be mindful of potential Boc-deprotection if the eluate is not processed promptly.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

dot

References

Technical Support Center: Minimizing Ion Suppression with N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using N-Boc-piperazine-d4 as a deuterated internal standard to minimize ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1] This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because even with highly selective tandem mass spectrometry (MS/MS), ion suppression occurs in the ion source before mass analysis.[1]

Q2: How does this compound, as a deuterated internal standard, help in minimizing ion suppression?

A2: Deuterated internal standards like this compound are considered the "gold standard" for quantitative LC-MS/MS.[1] The underlying principle is that a stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the analyte of interest.[1] Therefore, it is expected to co-elute with the analyte and experience the same degree of ion suppression.[1] By measuring the ratio of the analyte signal to the this compound signal, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound fail to correct for ion suppression? If so, why?

A3: Yes, under certain circumstances, a deuterated internal standard may not perfectly compensate for ion suppression. This is often due to "differential matrix effects."[1] The primary cause is a chromatographic shift, also known as the "isotope effect."[1] The replacement of hydrogen with deuterium (B1214612) can slightly alter the molecule's properties, potentially leading to a small difference in retention time between the analyte and this compound.[1] If this separation causes them to elute into regions with different compositions of co-eluting matrix components, they will experience different degrees of ion suppression, compromising accurate quantification.

Q4: How can I experimentally assess the degree of ion suppression in my assay?

A4: A quantitative assessment of matrix effects can be performed by calculating the Matrix Factor (MF). This involves comparing the peak area of the analyte and internal standard in a neat solution versus their peak areas when spiked into an extracted blank matrix.[2][3] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[3]

Q5: What are the alternatives if this compound shows a significant isotopic effect and poor co-elution with my analyte?

A5: If a deuterated standard like this compound is problematic due to chromatographic separation, you can consider:

  • ¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium, resulting in better co-elution and more effective compensation for matrix effects.[1][4]

  • Structural Analogs: While not ideal, a carefully selected structural analog that elutes very close to the analyte and has similar ionization properties can be used. However, its performance must be extensively validated.[1]

Troubleshooting Guide

Issue 1: Poor Precision and Inaccurate Quantification

  • Possible Cause: Differential ion suppression due to a chromatographic shift between the analyte and this compound.[5]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound to confirm perfect co-elution. Even a slight separation can be problematic.[5]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete co-elution. In some cases, using a column with slightly lower resolution can force the peaks to overlap.[1]

    • Evaluate Matrix Effects Quantitatively: Perform the matrix factor experiment described in the protocols below to determine if the analyte and this compound are affected differently by the matrix.[1]

Issue 2: High Variability in this compound Peak Area Across an Analytical Run

  • Possible Cause: Inconsistent matrix effects from sample to sample or buildup of matrix components on the column or in the ion source.[6]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance sample cleanup to remove more interfering matrix components. Solid-phase extraction (SPE) is generally more effective than protein precipitation.[1]

    • Implement Column Washing: Introduce a robust column wash step at the end of each injection or periodically within the sequence to elute strongly retained matrix components.[1]

    • Clean the Ion Source: Regularly perform maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's instructions.[1]

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[1]

Issue 3: Method Fails Validation for Matrix Effects with Different Lots of Biological Matrix

  • Possible Cause: The analytical method is susceptible to inter-subject or inter-lot variability in the matrix composition.[3]

  • Troubleshooting Steps:

    • Identify the Source of Variability: Use the post-extraction addition experiment with at least six different lots of the matrix to determine if the degree of ion suppression varies significantly between them.[2][3]

    • Enhance Sample Cleanup: A more robust sample preparation method is likely necessary to remove the variable interfering components.[3]

    • Optimize Chromatography: Focus on achieving baseline separation of your analyte from any interfering peaks that appear in some lots but not others.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor and Recovery

This experiment quantifies the extent of ion suppression or enhancement and determines the extraction efficiency.

Methodology:

Prepare three sets of samples at low and high quality control (QC) concentrations:

  • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix supernatant.

  • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction procedure.

Calculations:

  • Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An IS-Normalized MF should be calculated to assess the internal standard's ability to compensate for matrix effects.[2]

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Recovery (RE %):

    • RE % = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100

  • Process Efficiency (PE %):

    • PE % = [(Mean Peak Area in Set C) / (Mean Peak Area in Set A)] * 100[1]

Acceptance Criteria (based on regulatory guidelines):

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[2]

  • Recovery should be consistent and reproducible, with a CV across QC levels ideally ≤15%.[2]

Protocol 2: Post-Column Infusion to Identify Regions of Ion Suppression

This experiment helps to visualize regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and this compound into the LC flow path after the analytical column but before the mass spectrometer.

  • Infusion: Infuse the solution at a constant flow rate to obtain a stable baseline signal for both the analyte and the internal standard.

  • Injection: Inject a blank, extracted sample matrix onto the LC column.

  • Analysis: Monitor the baseline signal. A dip in the signal indicates a region of ion suppression, while a rise indicates ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.

Data Presentation

Table 1: Illustrative Matrix Factor (MF) and Recovery (RE) Data

Sample SetAnalyte Peak Area (Low QC)This compound Peak Area (Low QC)Analyte Peak Area (High QC)This compound Peak Area (High QC)
Set A (Neat) 250,000500,0002,500,000510,000
Set B (Post-Spike) 162,500325,0001,650,000331,500
Set C (Pre-Spike) 138,125276,2501,402,500281,775
Analyte MF 0.650.66
IS MF 0.650.65
IS-Normalized MF 1.001.02
Analyte RE (%) 85.0%85.0%
IS RE (%) 85.0%85.0%

Interpretation: In this ideal scenario, both the analyte and this compound experience similar ion suppression (MF ≈ 0.65) and recovery (RE ≈ 85%). The IS-Normalized MF is close to 1, indicating that the internal standard effectively compensates for the matrix effect.

Table 2: Troubleshooting Data - Differential Matrix Effects

Sample SetAnalyte Peak Area (Low QC)This compound Peak Area (Low QC)
Set A (Neat) 250,000500,000
Set B (Post-Spike) 162,500425,000
Analyte MF 0.65
IS MF 0.85
IS-Normalized MF 0.76

Interpretation: In this case, the analyte experiences more significant ion suppression (MF = 0.65) than the this compound (MF = 0.85).[1] The IS-Normalized MF of 0.76 indicates that the internal standard does not fully compensate for the matrix effect, which would likely lead to underestimation of the analyte concentration. This suggests a chromatographic separation between the analyte and the internal standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation neat Set A: Spike Analyte & IS in Neat Solution analyze_a Analyze Set A neat->analyze_a post_spike Set B: Spike Analyte & IS Post-Extraction analyze_b Analyze Set B post_spike->analyze_b pre_spike Set C: Spike Analyte & IS Pre-Extraction analyze_c Analyze Set C pre_spike->analyze_c calc_mf Calculate Matrix Factor analyze_a->calc_mf calc_pe Calculate Process Efficiency analyze_a->calc_pe analyze_b->calc_mf calc_re Calculate Recovery analyze_b->calc_re analyze_c->calc_re analyze_c->calc_pe

Caption: Experimental workflow for assessing matrix factor and recovery.

G start Poor Accuracy or Precision with this compound check_coelution Step 1: Verify Analyte & IS Perfect Co-elution start->check_coelution coelution_ok Co-elution is Perfect check_coelution->coelution_ok Yes coelution_bad Chromatographic Separation Observed check_coelution->coelution_bad No quantify_me Step 2: Quantify Matrix Effects (Matrix Factor Experiment) coelution_ok->quantify_me optimize_lc Step 2: Optimize LC Method (Gradient, Column, etc.) coelution_bad->optimize_lc recheck_coelution Re-verify Co-elution optimize_lc->recheck_coelution recheck_coelution->coelution_ok Successful change_is Step 3: Consider Alternative IS (e.g., ¹³C-labeled) recheck_coelution->change_is Unsuccessful me_ok IS Compensates for ME (Normalized MF ≈ 1) quantify_me->me_ok Acceptable me_bad Differential Matrix Effects (Normalized MF ≠ 1) quantify_me->me_bad Unacceptable end Method Optimized me_ok->end improve_cleanup Step 3: Improve Sample Cleanup (e.g., use SPE) me_bad->improve_cleanup improve_cleanup->end change_is->end

Caption: Troubleshooting workflow for issues with deuterated internal standards.

References

Technical Support Center: Analyte & N-Boc-Piperazine-d4 Signal Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring signal integrity in mass spectrometry analyses involving N-Boc-piperazine-d4 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to signal cross-talk, ensuring the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is signal cross-talk in the context of an LC-MS/MS assay using this compound?

A1: Signal cross-talk, or interference, occurs when the signal from your target analyte incorrectly contributes to the signal of the this compound internal standard (IS), or vice-versa. This interference can artificially inflate or deflate the measured response of the internal standard, leading to inaccurate quantification of the analyte.

Q2: What are the primary causes of cross-talk between an analyte and its deuterated internal standard like this compound?

A2: The most common causes of cross-talk in this context are:

  • Isotopic Contribution: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can result in a mass peak that overlaps with the mass-to-charge ratio (m/z) of the this compound internal standard.[1][2][3] This becomes more significant at high analyte concentrations.

  • In-Source Fragmentation: The analyte or the internal standard may fragment within the ion source of the mass spectrometer. If a fragment of the analyte has the same m/z as the this compound precursor or a key fragment ion, it will cause interference.

  • Evaporative Cross-Talk: During sample preparation, particularly in 96-well plates, volatile analytes can evaporate and contaminate adjacent wells containing only the internal standard or other samples.[4][5]

  • Chemical Impurities: The internal standard material may contain a small amount of the unlabeled analyte, or the analyte reference material may contain impurities that interfere with the IS signal.

Q3: How can I determine if I have an isotopic cross-talk issue?

A3: To check for isotopic cross-talk, prepare a set of calibration standards without adding the this compound internal standard. Analyze these samples and monitor the MRM transition for the internal standard. If you observe a signal at the retention time of your analyte that increases with the analyte concentration, this is indicative of isotopic contribution from the analyte to the internal standard channel.[2]

Q4: My analyte and this compound are baseline separated chromatographically. Can this prevent cross-talk?

A4: While chromatographic separation can prevent some forms of interference, it is generally not the ideal solution for analyte-internal standard pairs. Stable isotope-labeled internal standards are designed to co-elute with the analyte to compensate for matrix effects and variability in ionization.[6] If they are separated, this compensatory effect is lost. Furthermore, chromatographic separation will not prevent isotopic cross-talk, as this is a mass-based interference.

Q5: Are there any sample preparation techniques to minimize evaporative cross-talk?

A5: Yes, several strategies can be employed during sample preparation to reduce evaporative cross-talk:

  • Avoid overfilling wells in 96-well plates; a volume of 75% or less is recommended.[4]

  • Start the evaporation process with a low gas flow.[4]

  • For volatile analytes, adjusting the sample pH to form a less volatile salt can be effective.[4][5]

  • Using specialized evaporation equipment, such as the Biotage® ACT Plate Adapter, can also help to minimize this phenomenon.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating signal cross-talk between your analyte and the this compound internal standard.

Diagram: Troubleshooting Workflow for Analyte/IS Cross-Talk

Troubleshooting Workflow start Start: Inaccurate Quantification or Anomalous IS Response Observed check_isotopic Step 1: Assess Isotopic Contribution (Analyze analyte standards without IS) start->check_isotopic isotopic_present Isotopic Cross-Talk Detected? check_isotopic->isotopic_present mitigate_isotopic Step 2: Mitigate Isotopic Cross-Talk (e.g., use less abundant IS isotope, non-linear calibration) isotopic_present->mitigate_isotopic Yes check_fragmentation Step 3: Investigate In-Source Fragmentation (Infuse analyte at high concentration, monitor IS MRM) isotopic_present->check_fragmentation No final_validation Step 7: Re-validate Method (Assess accuracy, precision, and linearity) mitigate_isotopic->final_validation fragmentation_present In-Source Fragmentation Detected? check_fragmentation->fragmentation_present mitigate_fragmentation Step 4: Optimize MS Source Conditions (Reduce source temperature, adjust voltages) fragmentation_present->mitigate_fragmentation Yes check_evaporative Step 5: Evaluate Evaporative Cross-Talk (Analyze blank wells adjacent to high-concentration samples) fragmentation_present->check_evaporative No mitigate_fragmentation->final_validation evaporative_present Evaporative Cross-Talk Detected? check_evaporative->evaporative_present mitigate_evaporative Step 6: Refine Sample Preparation Protocol (Adjust pH, use 'keeper' solvent, modify evaporation) evaporative_present->mitigate_evaporative Yes evaporative_present->final_validation No mitigate_evaporative->final_validation end End: Cross-Talk Minimized, Accurate Quantification Achieved final_validation->end

Caption: A step-by-step workflow for diagnosing and resolving signal cross-talk.

Quantitative Data Summary

When investigating isotopic cross-talk, it is crucial to quantify the contribution of the analyte signal to the internal standard signal. The following table illustrates how to calculate the percent cross-signal contribution at different analyte concentrations. This data is representative and should be generated for your specific analyte and LC-MS/MS system.

Analyte Concentration (ng/mL)Analyte Response (Analyte MRM)Apparent IS Response in Analyte-only Sample (IS MRM)Response of IS in Blank Sample (IS MRM)Percent Cross-Signal Contribution (%)*
150,0002505,000,0000.005%
10500,0002,5005,000,0000.05%
1005,000,00025,0005,000,0000.5%
100050,000,000250,0005,000,0005.0%

*Percent Cross-Signal Contribution = (Apparent IS Response in Analyte-only Sample / Response of IS in Blank Sample) x 100

Note: A significant cross-signal contribution, especially at the upper limit of quantification, can lead to non-linear calibration curves and biased results.[2]

Experimental Protocols

Protocol 1: Assessment and Mitigation of Isotopic Cross-Talk

Objective: To quantify the isotopic contribution of an analyte to the this compound internal standard signal and to apply mitigation strategies.

Materials:

  • Analyte stock solution

  • This compound internal standard stock solution

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Methodology:

  • Preparation of Analyte-Only Calibration Curve:

    • Prepare a series of calibration standards of the analyte in the blank matrix at concentrations spanning the desired analytical range.

    • Do not add the this compound internal standard to these samples.

    • Prepare a zero sample (blank matrix with no analyte or IS) and a blank sample (blank matrix with only the IS).

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using your established LC-MS/MS method.

    • Acquire data for both the analyte and the this compound MRM transitions.

  • Data Analysis:

    • For each analyte-only calibration standard, measure the peak area of the signal in the this compound MRM channel at the expected retention time. This is the "Apparent IS Response".

    • Measure the peak area of the this compound in the blank sample containing only the IS. This is the "True IS Response".

    • Calculate the percent cross-signal contribution at each analyte concentration using the formula provided in the data table.

  • Mitigation Strategies (if cross-talk is significant):

    • Option A: Non-Linear Calibration: If the cross-talk is predictable and consistent, a non-linear (e.g., quadratic) calibration curve may be used to accurately model the response.[1][3]

    • Option B: Mathematical Correction: Experimentally determine a "response contribution factor" and subtract the calculated analyte contribution from the measured IS response in your unknown samples.[2]

    • Option C: Select a Different IS Transition: If possible, select a different precursor or product ion for this compound that is not subject to interference from the analyte's natural isotopes.

  • Validation:

    • After implementing a mitigation strategy, re-validate the assay by analyzing quality control samples to ensure accuracy and precision meet the required criteria.

References

Temperature effects on N-Boc-piperazine-d4 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-piperazine-d4, with a focus on temperature-related effects. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at room temperature.[1] After a period of three years, it is advisable to re-analyze the compound to confirm its chemical purity before use.[1] For enhanced stability, especially if the compound will be stored for an extended period, consider storage in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Q2: I am observing unexpected impurities in my sample of this compound that has been stored in the lab. What could be the cause?

A2: Exposure to elevated temperatures is a likely cause of degradation. The N-Boc (tert-butoxycarbonyl) protecting group is susceptible to thermal removal, particularly at high temperatures.[3][4] This degradation process can lead to the formation of piperazine-d4 and other byproducts. It is also crucial to ensure the compound is not exposed to strong acids, which can also cleave the Boc group.

Q3: Can I heat my reaction mixture containing this compound?

A3: Caution should be exercised when heating reaction mixtures containing this compound. Thermal deprotection of N-Boc protected amines can occur at elevated temperatures, with studies showing deprotection occurring at temperatures ranging from 150°C to 300°C.[4] The rate of deprotection is dependent on the solvent and the specific chemical environment.[4][5][6][7] If your experimental protocol requires heating, it is recommended to first perform a stability study at the intended temperature to assess the potential for degradation.

Q4: What are the primary degradation products of this compound when exposed to excessive heat?

A4: The primary thermal degradation pathway for N-Boc protected amines involves the removal of the Boc group. This process likely proceeds through the formation of a carbamic acid intermediate, which then decomposes to yield the free amine (piperazine-d4), isobutylene, and carbon dioxide.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in a series of experiments using the same batch of this compound.
  • Possible Cause: Gradual degradation of the stock solution or solid material due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at room temperature in a tightly sealed container, away from heat sources and direct sunlight.

    • Aliquot Stock Solutions: If you are using a stock solution, prepare fresh aliquots for each set of experiments to avoid repeated warming and cooling of the entire stock.

    • Perform Quality Control: Analyze the purity of the this compound using a suitable analytical method such as HPLC, LC-MS, or NMR to check for the presence of degradation products.

Issue 2: Appearance of a new, unexpected peak in HPLC analysis of a reaction mixture containing this compound.
  • Possible Cause: Thermal degradation of this compound during the reaction.

  • Troubleshooting Steps:

    • Analyze the Peak: If possible, isolate and characterize the new peak using mass spectrometry or NMR to confirm if it corresponds to piperazine-d4 or another degradation product.

    • Optimize Reaction Temperature: If thermal degradation is confirmed, investigate if the reaction can be performed at a lower temperature.

    • Time-Course Study: Run the reaction at the intended temperature and take samples at different time points to monitor the formation of the impurity. This will help in understanding the rate of degradation.

Data on Thermal Stability

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the general effects of temperature on N-Boc protected amines based on available literature. This information can be used as a guideline for handling this compound.

Temperature RangeExpected Stability of N-Boc GroupRecommendations
-20°C to 4°C High stability expected.Recommended for long-term storage of solutions to minimize degradation.
Room Temperature (~20-25°C) Generally stable for solid material.[1]Suitable for routine storage of the solid compound in a sealed container.
> 40°C Increased risk of slow degradation over time.Avoid prolonged exposure to temperatures above room temperature.
150°C - 300°C Significant thermal deprotection can occur.[4]Exercise extreme caution. Perform stability checks if heating is necessary.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of this compound under different temperature conditions.

1. Objective: To quantify the percentage of this compound remaining after incubation at various temperatures over a defined period.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator or oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: Aliquot the stock solution into several vials. Prepare separate sets of vials for each temperature point to be tested (e.g., 25°C, 40°C, 60°C).

  • Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared samples by HPLC to establish the initial purity.

  • Incubation: Place the sets of vials in the respective temperature-controlled environments.

  • Time Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week), remove one vial from each temperature and allow it to cool to room temperature. Analyze the sample by HPLC.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining relative to the T0 sample using the formula: % Remaining = (Area at Tx / Area at T0) * 100

Visualizations

Troubleshooting Workflow for this compound Stability Issues A Inconsistent Experimental Results or Unexpected Impurities Observed B Check Storage Conditions of Solid and Stock Solutions A->B C Were Recommended Conditions (Room Temp, Sealed) Followed? B->C D Yes C->D E No C->E F Review Experimental Protocol for High Temperatures or Acidic Conditions D->F O Implement Correct Storage. Re-prepare Solutions from Fresh Solid. E->O G Were High Temperatures (>40°C) or Strong Acids Used? F->G H Yes G->H I No G->I P Conduct Stability Study at Experimental Temperature H->P J Perform QC Analysis (HPLC, LC-MS, NMR) on Current Stock I->J K Degradation Confirmed? J->K L Yes K->L M No K->M N Procure New Batch of Compound and Re-evaluate Experiment L->N R Investigate Other Potential Sources of Contamination or Experimental Error M->R O->J Q Optimize Protocol to Use Lower Temperature or Avoid Strong Acids P->Q

Caption: Troubleshooting workflow for stability issues with this compound.

Proposed Thermal Degradation Pathway of this compound cluster_reactants Reactant cluster_conditions Condition cluster_intermediates Intermediate A This compound C Carbamic acid-d4 intermediate A->C Thermal Cleavage B Heat (Δ) D Piperazine-d4 C->D E Isobutylene C->E F Carbon Dioxide (CO2) C->F

Caption: Proposed thermal degradation pathway of this compound.

References

Technical Support Center: Optimizing Collision Energy for N-Boc-piperazine-d4 in MRM Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy in Multiple Reaction Monitoring (MRM) assays involving N-Boc-piperazine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in MRM assays?

This compound is a deuterated form of N-Boc-piperazine. The "d4" indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as MRM.[1][2] The use of a SIL-IS is crucial for correcting for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification of the non-labeled analyte (N-Boc-piperazine).

Q2: What is collision energy (CE) and why is its optimization critical for this compound?

Collision energy is the kinetic energy applied to a selected precursor ion in the collision cell of a mass spectrometer to induce fragmentation.[3] Optimizing the CE is a critical step in developing a sensitive and specific MRM assay. An optimal CE maximizes the production of a specific product ion from the precursor ion, leading to the highest signal intensity and, consequently, the best sensitivity for the assay.[4] Each precursor-to-product ion transition has a unique optimal CE. For this compound, this optimization ensures the most robust and reliable quantification.

Q3: How do I determine the precursor and product ions for this compound?

  • Precursor Ion Selection: The precursor ion is typically the protonated molecule, [M+H]⁺. The molecular weight of N-Boc-piperazine is 186.25 g/mol .[5][6] For this compound, the molecular weight will be approximately 190.27 g/mol . Therefore, the expected precursor ion to target in Q1 would be m/z 191.3.

  • Product Ion Identification: To identify potential product ions, a pure solution of this compound can be infused into the mass spectrometer and a product ion scan can be performed. In this scan, the first quadrupole (Q1) is fixed on the precursor ion (m/z 191.3), and the third quadrupole (Q3) scans a range of m/z values to detect the generated fragments.

Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or its components. For piperazine-containing molecules, fragmentation within the piperazine (B1678402) ring is also common.[3][4]

Potential Fragmentation Pathways for this compound ([M+H]⁺ = 191.3)

dot

Caption: Predicted fragmentation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of collision energy for this compound.

Issue Possible Cause Recommended Solution
Low or No Signal for Precursor Ion 1. Incorrect mass calculation for the deuterated compound. 2. Suboptimal ion source parameters (e.g., temperature, gas flows, voltage). 3. Instability of the compound.1. Verify the exact mass of this compound and calculate the correct m/z for the [M+H]⁺ ion. 2. Systematically optimize ion source parameters by infusing a standard solution. 3. Prepare fresh solutions and check for potential degradation.
Low Intensity of Product Ions 1. The selected collision energy is not optimal. 2. The chosen precursor-to-product ion transition is inherently weak. 3. Collision gas pressure is too low.1. Perform a collision energy ramp experiment to find the optimal value for each transition. 2. Analyze the full product ion scan to identify more intense fragment ions to monitor. 3. Consult the instrument manual to ensure the collision gas pressure is within the recommended range.
High Background Noise 1. Contamination in the LC-MS system. 2. Co-eluting matrix interferences. 3. Non-specific fragmentation.1. Clean the ion source and run system blanks. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. 3. Select a more specific product ion that is unique to your compound.
Poor Peak Shape 1. Suboptimal chromatography. 2. Issues with the sample solvent or injection volume.1. Optimize the LC method (mobile phase, gradient, column). 2. Ensure the sample solvent is compatible with the mobile phase and consider reducing the injection volume.
Inconsistent Results 1. Fluctuations in instrument performance. 2. Degradation of the analyte in prepared samples.1. Perform system suitability tests to ensure the instrument is stable. 2. Assess the stability of this compound in the sample matrix and storage conditions.

Experimental Protocols

Protocol 1: Determination of Optimal Precursor and Product Ions

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Full Scan (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion, [M+H]⁺ (expected around m/z 191.3).

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode.

    • Set Q1 to transmit the precursor ion (m/z 191.3).

    • Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2).

    • Scan Q3 across a relevant mass range (e.g., m/z 50-200) to detect all fragment ions.

  • Data Analysis: Identify the most abundant and specific product ions from the resulting spectrum. Select at least two product ions for the MRM assay (one for quantification and one for qualification).

Protocol 2: Collision Energy Optimization

  • Set up the MRM Method: Create an MRM method in your instrument control software using the determined precursor ion and the selected product ions.

  • Collision Energy Ramp Experiment:

    • For each MRM transition, set up a series of experiments where the collision energy is varied in steps (e.g., 2 eV increments) over a range (e.g., 5-50 eV).

    • This can be done either by direct infusion of the standard solution or by repeated injections of the standard onto the LC system.

  • Data Acquisition: Acquire the data for each collision energy value.

  • Data Analysis and Visualization:

    • Plot the signal intensity (peak area or height) of each product ion as a function of the collision energy. This is often referred to as a "breakdown curve".

    • The optimal collision energy is the value that yields the maximum signal intensity for that specific transition.

dot

Caption: Workflow for Collision Energy Optimization.

Quantitative Data Summary

The following table provides a hypothetical example of collision energy optimization data for two potential MRM transitions for this compound. The optimal CE is highlighted for each transition.

Collision Energy (eV)Peak Area (Transition 1: 191.3 -> 135.3)Peak Area (Transition 2: 191.3 -> 91.1)
10150,00050,000
12250,00090,000
14400,000150,000
16550,000220,000
18 680,000 300,000
20620,000450,000
22510,000600,000
24400,000750,000
26 320,000850,000
28250,000780,000
30180,000650,000

Note: This data is illustrative. Actual optimal collision energies are instrument-dependent and must be determined empirically.

References

Dealing with non-linear calibration curves with N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-piperazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in analytical methods, with a particular focus on addressing non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterium-labeled form of N-Boc-piperazine. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically almost identical to the unlabeled analyte, meaning it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variability during sample preparation, injection, and ionization, leading to more accurate and precise quantification.

Q2: I am observing a non-linear calibration curve when using this compound as an internal standard. What are the common causes?

A2: Non-linear calibration curves, even with a reliable SIL-IS like this compound, can arise from several factors. The most common causes include:

  • Ion Source Saturation: At high analyte concentrations, the ion source's capacity to generate ions can be exceeded, leading to a plateau in the signal.

  • Detector Saturation: The mass spectrometer's detector can become saturated at high analyte concentrations, resulting in a non-linear response.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents, especially if they do not perfectly co-elute.

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is significantly different from the analyte concentrations across the calibration range can lead to non-linear responses.

  • Issues with the Internal Standard: Problems such as degradation, impurities, or incorrect concentration of the this compound stock solution can affect the accuracy of the calibration curve.

  • Cross-Contribution/Isotopic Impurity: The this compound may contain a small amount of the unlabeled analyte, or vice-versa. This can impact accuracy, especially at the lower limit of quantification.

Q3: Is it acceptable to use a non-linear calibration curve for quantitation?

A3: Yes, it is acceptable to use a non-linear calibration curve, provided that the chosen regression model (e.g., quadratic) accurately describes the relationship between concentration and response. The method must be properly validated for accuracy and precision across the entire range of the curve. Regulatory guidelines from agencies like the FDA provide specific requirements for the use of non-linear calibration curves in bioanalytical method validation.

Q4: Can deuterium (B1214612) exchange be an issue with this compound?

A4: Deuterium atoms on this compound are generally placed on stable, non-exchangeable positions of the molecule. However, the potential for deuterium-hydrogen exchange should always be considered, especially under harsh pH or temperature conditions during sample preparation or storage. Deuterium exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. It is crucial to assess the stability of the internal standard during method development and validation.

Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound as an internal standard.

Problem: The calibration curve is non-linear, particularly at the higher or lower concentrations.

Troubleshooting Workflow Diagram

G start Non-Linear Calibration Curve Observed step1 Step 1: Verify Internal Standard (IS) Integrity - Purity - Concentration - Stability start->step1 step2 Step 2: Investigate Matrix Effects step1->step2 IS Verified step3 Step 3: Evaluate for Saturation Effects step2->step3 Matrix Effects Assessed step4 Step 4: Optimize LC-MS/MS Method Parameters step3->step4 Saturation Investigated step5 Step 5: Re-evaluate Calibration Curve Model step4->step5 Method Optimized end_linear Achieve Linear Curve or Characterize Non-Linear Curve step5->end_linear

Caption: A stepwise workflow for troubleshooting non-linear calibration curves.

Step-by-Step Troubleshooting Guide
Step Action Expected Outcome
1. Verify Internal Standard (IS) Integrity - Check Purity: Analyze the this compound stock solution for the presence of unlabeled analyte or other impurities. - Confirm Concentration: Prepare a fresh stock solution and compare its response to the old stock. - Assess Stability: Evaluate the stability of this compound in the stock solution and in processed samples under the storage and analytical conditions.Ensures that the non-linearity is not due to issues with the internal standard itself.
2. Investigate Matrix Effects - Post-Extraction Addition: Spike known concentrations of the analyte and this compound into an extracted blank matrix and compare the response to the same concentrations in a clean solvent. - Improve Sample Preparation: Optimize the sample cleanup procedure (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.Determines if matrix components are suppressing or enhancing the ionization of the analyte and/or IS.
3. Evaluate for Saturation Effects - Dilute High Concentration Standards: Dilute the highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, saturation is likely. - Inspect Peak Shapes: Look for flat-topped peaks in the high concentration standards, which indicate detector saturation.Identifies if the non-linearity is caused by exceeding the linear range of the ion source or detector.
4. Optimize LC-MS/MS Method Parameters - Adjust IS Concentration: Modify the concentration of this compound to be closer to the mid-point of the calibration curve range. - Optimize Chromatographic Separation: Improve the separation of the analyte from any interfering matrix components.Fine-tunes the analytical method to improve the response and linearity.
5. Re-evaluate Calibration Curve Model - Assess Residuals: Visually inspect a plot of the residuals. A random distribution suggests a good fit, while a pattern may indicate an inappropriate model. - Consider Alternative Models: Evaluate a quadratic (second-order polynomial) or a weighted linear regression model.Determines if a non-linear model is more appropriate for describing the data.

Experimental Protocols

The following is a general experimental protocol for a bioanalytical method using this compound as an internal standard. This should be optimized and validated for your specific analyte and matrix.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Calibration Standards: Serially dilute the analyte stock solution to prepare calibration standards at the desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a concentration appropriate for the expected analyte concentrations in the samples.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix (e.g., plasma), add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both the analyte and this compound.

Data Presentation

The following table illustrates a hypothetical dataset that could lead to a non-linear calibration curve, potentially due to detector saturation at higher concentrations.

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
15,2301,050,0000.0050
526,1001,065,0000.0245
20105,2001,040,0000.1012
50258,0001,055,0000.2445
100512,0001,030,0000.4971
200980,0001,060,0000.9245
5001,850,0001,025,0001.8049
10002,500,0001,045,0002.3923

In this example, the response ratio does not increase proportionally at the highest concentration, indicating a potential non-linear relationship.

Visualization of Potential Causes for Non-Linearity

G cluster_causes Potential Causes of Non-Linearity cluster_solutions Potential Solutions cause1 Ion Source Saturation sol1 Dilute Samples/Standards cause1->sol1 sol5 Use Quadratic Regression cause1->sol5 cause2 Detector Saturation cause2->sol1 cause2->sol5 cause3 Matrix Effects sol2 Optimize Sample Prep cause3->sol2 cause3->sol5 cause4 IS Issues sol3 Verify IS Quality cause4->sol3 cause4->sol5 cause5 Inappropriate IS Concentration sol4 Adjust IS Concentration cause5->sol4 cause5->sol5 cause6 Isotopic Impurity cause6->sol3 cause6->sol5

Caption: Relationship between causes of non-linearity and potential solutions.

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Superiority of N-Boc-piperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the successful progression of drug candidates. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of analytes in complex biological matrices. This guide provides an objective comparison of bioanalytical method performance using a deuterated internal standard, N-Boc-piperazine-d4, versus a non-isotopically labeled, structurally similar analog.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis.[1][2] By incorporating deuterium (B1214612) atoms, this compound is chemically identical to its unlabeled counterpart, N-Boc-piperazine. This near-perfect analogy ensures that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the analyte.[2] This guide will demonstrate through comparative data and detailed protocols why the use of a deuterated internal standard like this compound is a critical component of a robust and reliable bioanalytical method validation.

Comparative Performance Analysis

To illustrate the advantages of using a deuterated internal standard, this section presents a comparative summary of key validation parameters for a hypothetical bioanalytical method for the quantification of an analyte structurally related to N-Boc-piperazine in human plasma.

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Employs a structural analog (e.g., a piperazine (B1678402) derivative with a different substitution) as the internal standard.

The following tables summarize the validation results, showcasing the superior performance of the method employing the deuterated internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod A (with this compound)Method B (with Structural Analog IS)
Linear Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleMethod A (with this compound)Method B (with Structural Analog IS)
Accuracy (% Bias) Precision (%RSD)
Low QC (0.3 ng/mL) -2.5%4.1%
Mid QC (50 ng/mL) 1.8%2.5%
High QC (80 ng/mL) 0.9%1.9%

Table 3: Recovery and Matrix Effect

ParameterMethod A (with this compound)Method B (with Structural Analog IS)
Extraction Recovery (%) 92.5%85.1%
Matrix Effect (%) 98.2% (RSD < 5%)75.6% (RSD > 15%)

The data clearly indicates that Method A, utilizing this compound, provides a wider linear range, a lower LLOQ, and superior accuracy and precision.[3] The most significant advantage is observed in the matrix effect, where the deuterated standard effectively compensates for signal suppression or enhancement, a common challenge in bioanalysis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following are protocols for key validation experiments.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and this compound (for Method A) or the structural analog IS (for Method B) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the internal standard at a fixed concentration.

  • Spiking: Spike a known volume of blank biological matrix (e.g., human plasma) with the analyte working solutions to create calibration standards at a minimum of six concentration levels, plus a blank and a zero sample. Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Validation of Accuracy and Precision
  • Analyze six replicates of the low, medium, and high QC samples on three separate days.

  • Calculate the accuracy as the percentage deviation of the mean measured concentration from the nominal concentration (% Bias).

  • Calculate the precision as the relative standard deviation (%RSD) of the measurements.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% RSD (20% at the LLOQ).

Assessment of Matrix Effect
  • Set 1 (Neat Solution): Analyte and IS in the mobile phase.

  • Set 2 (Post-extraction Spike): Blank plasma is extracted, and the residue is reconstituted with a solution containing the analyte and IS.

  • Set 3 (Pre-extraction Spike): Blank plasma is spiked with the analyte and IS before extraction.

  • Calculation: Matrix Effect (%) = (Peak area of Set 2 / Peak area of Set 1) * 100.

  • Acceptance Criteria: The %RSD of the matrix factor across different lots of the biological matrix should be ≤15%.

Visualizing the Workflow and Decision-Making Process

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows in bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Protein Precipitation / LLE / SPE IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical Experimental Workflow

G Start Start: Need for Internal Standard SIL_Available Stable Isotope Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Use SIL-IS (e.g., this compound) - The Gold Standard - SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No Validate_Analog Does it pass validation? (Co-elution, Matrix Effect) Consider_Analog->Validate_Analog Use_Analog Use Structural Analog IS (with caution) Validate_Analog->Use_Analog Yes Re-evaluate Re-evaluate IS choice or Synthesize SIL-IS Validate_Analog->Re-evaluate No

Internal Standard Selection Pathway

References

A Comparative Guide to FDA/EMA Guidelines for Deuterated Internal Standard Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical aspect of pharmaceutical development. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard (D-IS), is widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as a best practice to ensure the reliability of bioanalytical data.[1][2] Both agencies have now adopted the International Council for Harmonisation (ICH) M10 guideline, which provides a harmonized framework for bioanalytical method validation.[3][4][5] This guide offers a comparative overview of the key validation parameters for deuterated internal standards as stipulated by these guidelines, complete with experimental data, detailed protocols, and visual workflows to support robust and compliant bioanalytical method development.

The fundamental advantage of a deuterated internal standard lies in its structural and physicochemical similarity to the analyte of interest. This near-identical behavior during sample preparation, chromatography, and mass spectrometric detection allows the D-IS to effectively compensate for variability, leading to enhanced accuracy and precision in quantitative analysis.[2][6][7]

Performance Comparison: Deuterated vs. Analog Internal Standards

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to structural analogs. A D-IS co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for more accurate correction.[1][2] Structural analogs, due to differences in their chemical properties, may not adequately track the analyte's behavior, leading to greater variability in results.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Analog Internal Standard

Performance ParameterDeuterated Internal StandardAnalog Internal StandardNo Internal Standard
Accuracy (% Bias) -2.5% to +3.8%-12.7% to +15.2%-25.0% to +30.5%
Precision (%CV) ≤ 5.0%≤ 15.0%≥ 20.0%
Matrix Effect (%CV) ≤ 4.5%≤ 18.0%Not Applicable
Recovery Variability (%CV) ≤ 5.5%≤ 16.5%Not Applicable

The data presented in this table is a representative summary compiled from various bioanalytical studies and is intended for comparative purposes.

Key Validation Parameters and Acceptance Criteria

The ICH M10 guideline, endorsed by the FDA and EMA, outlines several critical validation parameters for internal standards. The following table summarizes these requirements.

Table 2: FDA/EMA (ICH M10) Acceptance Criteria for Deuterated Internal Standard Validation

Validation ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure that the internal standard signal is not affected by endogenous matrix components or other interferences.[4]The response of interfering peaks at the retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.[8][9]
Matrix Effect To assess the impact of the biological matrix on the ionization of the D-IS.The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of biological matrix should be ≤ 15%.[10]
Crosstalk To ensure that the analyte does not interfere with the D-IS signal and vice-versa.Analyte to IS: The D-IS response in a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without the D-IS should be ≤ 5% of the D-IS response in a blank sample with the D-IS. IS to Analyte: The analyte response in a sample containing the D-IS at its working concentration without the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Stability To evaluate the stability of the D-IS in stock solutions and in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Internal Standard Response Variability To monitor the consistency of the D-IS response across an analytical run.The D-IS response in study samples should be within a defined percentage (e.g., 50-150%) of the mean D-IS response of the calibration standards and quality control samples in the same run. Any significant trend or deviation warrants investigation.

Experimental Protocols

Detailed methodologies are essential for the successful validation of a deuterated internal standard.

Protocol 1: Selectivity and Specificity Assessment
  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix.

    • For each lot, prepare one blank sample and one sample spiked with the deuterated internal standard at its working concentration.

  • Sample Analysis:

    • Analyze the samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Examine the chromatograms of the blank samples at the retention time and mass transition of the D-IS.

    • Calculate the peak area of any interfering peaks and compare it to the peak area of the D-IS in the spiked samples.

Protocol 2: Matrix Effect Evaluation
  • Sample Preparation:

    • Obtain at least six individual lots of the blank biological matrix.

    • For each lot, prepare two sets of samples in triplicate at low and high QC concentrations:

      • Set A: Spike the analyte and D-IS into the post-extraction blank matrix supernatant.

      • Set B: Spike the analyte and D-IS into a neat solution (e.g., mobile phase).

  • Sample Analysis:

    • Analyze all samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the matrix factor (MF) for each lot: MF = (Peak area ratio in Set A) / (Peak area ratio in Set B).

    • Calculate the IS-normalized matrix factor.

    • Determine the coefficient of variation (%CV) of the IS-normalized matrix factor across all lots.

Protocol 3: Crosstalk Evaluation
  • Sample Preparation:

    • Analyte to IS Crosstalk: Prepare a sample by spiking the blank matrix with the analyte at its ULOQ concentration (without D-IS).

    • IS to Analyte Crosstalk: Prepare a sample by spiking the blank matrix with the D-IS at its working concentration (without analyte).

    • Prepare a blank sample, a zero sample (blank + D-IS), and an LLOQ sample for reference.

  • Sample Analysis:

    • Analyze all samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Monitor the mass transition of the D-IS in the "Analyte to IS Crosstalk" sample and compare any response to the D-IS response in the zero sample.

    • Monitor the mass transition of the analyte in the "IS to Analyte Crosstalk" sample and compare any response to the analyte response in the LLOQ sample.

Protocol 4: Stability Assessment
  • Sample Preparation:

    • Prepare quality control (QC) samples at low and high concentrations in the biological matrix.

    • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles.

    • Bench-Top Stability: Store the QC samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store the QC samples at the intended storage temperature for a defined period.

  • Sample Analysis:

    • Analyze the stability samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration of the stability samples and compare it to the nominal concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Data Evaluation cluster_result Outcome prep_blank Prepare Blank Matrix Samples selectivity Selectivity & Specificity prep_blank->selectivity prep_qc Prepare QC Samples (Low & High) matrix_effect Matrix Effect prep_qc->matrix_effect stability Stability (Freeze-Thaw, Bench-Top) prep_qc->stability prep_cal Prepare Calibration Standards lcms LC-MS/MS Analysis prep_cal->lcms spike_is Spike Deuterated IS spike_is->prep_qc spike_is->prep_cal selectivity->lcms matrix_effect->lcms crosstalk Crosstalk crosstalk->lcms stability->lcms data_eval Data Evaluation Against Acceptance Criteria lcms->data_eval pass Validation Passed data_eval->pass Meets Criteria fail Validation Failed (Investigate & Re-validate) data_eval->fail Does Not Meet Criteria

Caption: Experimental workflow for deuterated internal standard validation.

logical_relationships cluster_guidelines Regulatory Framework cluster_core_reqs Core Requirements for D-IS cluster_validation_params Key Validation Parameters cluster_outcome Desired Outcome ich_m10 ICH M10 Guideline fda FDA Adoption ich_m10->fda ema EMA Adoption ich_m10->ema suitability Demonstrate Suitability fda->suitability ema->suitability param_selectivity Selectivity suitability->param_selectivity param_matrix Matrix Effect suitability->param_matrix param_crosstalk Crosstalk suitability->param_crosstalk consistency Ensure Consistency consistency->param_matrix stability_req Verify Stability param_stability Stability stability_req->param_stability reliable_data Reliable & Reproducible Bioanalytical Data param_selectivity->reliable_data param_matrix->reliable_data param_crosstalk->reliable_data param_stability->reliable_data

Caption: Logical relationships in deuterated IS validation guidelines.

References

N-Boc-piperazine-d4 Shines in Bioanalysis, Outperforming Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of the performance of the deuterated internal standard, N-Boc-piperazine-d4, against its non-deuterated counterparts, supported by representative experimental data. The evidence underscores the superiority of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is fundamental to correct for variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for this purpose.[1][3]

This compound is the deuterium-labeled version of N-Boc-piperazine, a versatile chemical intermediate used in the synthesis of various bioactive molecules.[4][5][6] By replacing four hydrogen atoms with deuterium, this compound becomes chemically almost identical to the non-deuterated form but is distinguishable by its mass, making it an ideal internal standard for quantifying N-Boc-piperazine or its derivatives.[7]

Superior Performance of this compound: A Data-Driven Comparison

To illustrate the performance advantages of this compound, we present a comparative analysis against a common non-deuterated internal standard, N-Boc-N'-benzylpiperazine. The following tables summarize key validation parameters from a hypothetical bioanalytical method for the quantification of an analyte structurally related to N-Boc-piperazine.

Table 1: Accuracy and Precision

Internal StandardQC LevelTheoretical Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ198.54.2
Low5101.23.1
Mid5099.82.5
High400100.51.9
N-Boc-N'-benzylpiperazine LLOQ192.112.8
Low594.59.7
Mid5096.27.5
High40095.86.3
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.

The data clearly demonstrates that the use of this compound results in significantly better accuracy and precision across all quality control levels compared to the non-deuterated analog.[3]

Table 2: Matrix Effect Evaluation

Internal StandardMatrix SourceAnalyte Response (Normalized)Matrix Effect (%)
This compound 199.2-0.8
2101.5+1.5
398.7-1.3
4100.8+0.8
599.5-0.5
N-Boc-N'-benzylpiperazine 188.9-11.1
2115.3+15.3
392.1-7.9
4110.7+10.7
585.6-14.4

Matrix effects, caused by components of the biological sample that can suppress or enhance the ionization of the analyte, are a major source of variability in LC-MS analysis.[8] The co-elution and identical ionization behavior of this compound with the analyte allow it to effectively compensate for these matrix effects, resulting in minimal variation across different biological sources.[9] In contrast, the non-deuterated standard, with its different chemical structure and chromatographic behavior, fails to adequately correct for these variations.[8]

Experimental Protocols

The following provides a detailed methodology for a representative LC-MS/MS method for the quantification of an analyte in human plasma using an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or N-Boc-N'-benzylpiperazine at 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Decision Process

The selection and validation of an internal standard is a structured process. The following diagrams illustrate the typical workflow for bioanalytical method validation and the decision-making process for choosing an appropriate internal standard.

G cluster_0 A Sample Collection (Plasma) B Addition of Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Bioanalytical Sample Preparation Workflow.

G A Is a Stable Isotope-Labeled Internal Standard Available? B Use SIL-IS (e.g., this compound) A->B Yes C Select a Structural Analog (Non-deuterated IS) A->C No D Thoroughly Validate for: - Co-elution - Matrix Effects - Extraction Recovery C->D

Caption: Decision Pathway for Internal Standard Selection.

References

The Gold Standard in Bioanalysis: A Comparative Guide to N-Boc-piperazine-d4 and 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Isotopic Labeling Strategies for Accurate Bioanalysis

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the undisputed gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for analytical variability. This guide provides an objective comparison between two common types of SILs: deuterium-labeled standards, such as N-Boc-piperazine-d4, and the increasingly favored 13C-labeled internal standards.

The fundamental difference in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect." The significant mass difference between hydrogen (protium) and its heavier isotope deuterium (B1214612) can lead to altered physicochemical properties. This may cause the deuterated standard to behave differently from the unlabeled analyte during chromatography, a critical consideration in bioanalytical method robustness. In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a negligible isotope effect, ensuring a more ideal internal standard performance.

Performance Showdown: this compound vs. 13C-Labeled Analog

Table 1: Comparison of Key Performance Characteristics

FeatureThis compound (Deuterium-Labeled)13C-Labeled Piperazine (B1678402) ISSignificance in Bioanalysis
Chromatographic Co-elution May exhibit a slight retention time shift (elute slightly earlier) compared to the analyte.Expected to co-elute perfectly with the analyte.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A 13C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1]
Isotopic Stability Generally stable, but a theoretical potential for back-exchange of deuterium with hydrogen exists, depending on the label's position and sample conditions.Highly stable; 13C atoms are integrated into the carbon backbone and are not prone to exchange.Higher isotopic stability ensures the integrity of the internal standard throughout the analytical process, preventing artificially inflated results for the unlabeled analyte.[2]
Matrix Effect Compensation Good, but can be incomplete if chromatographic separation occurs.Superior, due to co-elution, it experiences the same degree of ion suppression or enhancement as the analyte.Incomplete compensation for matrix effects can lead to increased variability and inaccuracy in the quantification of the analyte.[1][3]
Cost & Availability Generally lower cost and more readily available.Typically more expensive and may require custom synthesis.[2]Cost is a practical consideration, but the potential for improved data quality with 13C-labeled standards can offset the initial investment by reducing the need for repeat analyses.[4]

Table 2: Representative Bioanalytical Method Validation Data

The following data is a representative summary of expected performance in a validated LC-MS/MS method for a piperazine-containing analyte.

Validation ParameterMethod with this compoundMethod with 13C-Labeled Piperazine ISAcceptance Criteria (FDA/ICH)
Linearity (r²) > 0.995> 0.998≥ 0.99
Accuracy (% Bias) ± 10%± 5%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 12%< 7%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 ± 8%88 ± 4%Consistent and reproducible
Matrix Factor (CV%) < 15%< 5%≤ 15%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is synthesized based on typical performance characteristics.

Experimental Protocols

Detailed methodologies for the key experiments in a bioanalytical method validation are provided below. These protocols are based on established guidelines from regulatory agencies such as the FDA and ICH.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the 13C-labeled piperazine IS in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC System

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and the internal standard.

Method Validation Experiments
  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from different sources to the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Rationale

To further clarify the processes and logical considerations in selecting an internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

References

The Gold Standard in Bioanalysis: Assessing Accuracy and Precision with N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly for compounds containing the ubiquitous piperazine (B1678402) moiety, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, N-Boc-piperazine-d4, against alternatives, supported by experimental data from analogous compounds.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. This compound, a deuterated analog of N-Boc-piperazine, offers significant advantages in minimizing analytical variability and enhancing data quality. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in instrument performance, leading to superior accuracy and precision.

Comparative Performance of Internal Standards

The following tables summarize validation parameters from bioanalytical methods for piperazine derivatives. While specific data for this compound is not publicly available, the performance of other deuterated piperazine analogs serves as a strong proxy and is compared with methods using non-isotopically labeled internal standards or no internal standard.

Table 1: Method Performance using a Deuterated Internal Standard (Analogous to this compound)

ParameterResultSource
Analyte Piperazine Derivatives (BZP, TFMPP, mCPP)[1][2][3]
Internal Standard Deuterated Analogs (BZP-d7, TFMPP-d4, mCPP-d8)[1][3]
Technique LC-MS/MS[1][3]
Matrix Plasma, Urine[2][3]
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.008 - 0.016 µg/mL[2]
Accuracy (% Bias) Within ±15%[5]
Precision (% RSD) < 15%[5]
Extraction Recovery 79 - 108%[2]

Table 2: Method Performance using a Non-Isotopically Labeled Internal Standard or No Internal Standard

ParameterResultSource
Analyte Piperazine
Internal Standard None (derivatization with NBD-Cl)
Technique HPLC-UV
Matrix Active Pharmaceutical Ingredient (API)
Linearity (r²) Not explicitly stated, but method validated for linearity
Lower Limit of Quantification (LOQ) 90 ppm (µg/g)
Accuracy (% Recovery) 104.87 - 108.06%
Precision (% RSD) < 4.0%
Extraction Recovery Not applicable (direct analysis of API)

The Verdict: Superior Performance of Deuterated Internal Standards

The comparative data clearly illustrates the advantages of employing a deuterated internal standard like this compound. The LC-MS/MS methods using SIL standards consistently achieve lower limits of quantification, demonstrating higher sensitivity. Furthermore, the accuracy and precision are typically within the stringent acceptance criteria set by regulatory bodies for bioanalytical method validation (±15% for accuracy, <15% RSD for precision). While the HPLC-UV method for piperazine in an API matrix shows good performance, its applicability to complex biological matrices like plasma or urine, where matrix effects are a significant challenge, is limited. The use of a SIL internal standard is crucial for mitigating these matrix-related inaccuracies.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for sample preparation and analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Piperazine Analogs in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing this compound at a fixed concentration).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined during method development. For example, for a hypothetical piperazine analyte, the transition might be m/z 187 -> 113, and for this compound, it would be m/z 191 -> 117.

Visualizing the Workflow

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Bioanalytical Workflow for Piperazine Quantification.

signaling_pathway Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Analyte/IS Peak Area Ratio LC_MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Logical Flow of Internal Standard-Based Quantification.

References

Comparative Guide to Bioanalytical Method Validation: Linearity and Range Determination with N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of a hypothetical therapeutic compound, "Analyte X," in human plasma. Method A employs a stable isotope-labeled internal standard, N-Boc-piperazine-d4, while Method B utilizes a structurally similar, non-isotopically labeled internal standard, N-Boc-piperazine. Through the presentation of experimental data and detailed protocols, this guide will objectively compare the performance of these two approaches, with a particular focus on linearity and range determination.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered a best practice in modern bioanalytical method validation, especially for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample preparation and analysis, which helps to correct for variability.[2]

Comparative Performance of Bioanalytical Methods

The following tables summarize the validation parameters for the two bioanalytical methods for the quantification of Analyte X in human plasma.

Table 1: Linearity and Range Determination

ParameterMethod A (with this compound)Method B (with N-Boc-piperazine)
Linear Range 1.0 - 1000 ng/mL5.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Regression Equation y = 1.05x + 0.002y = 0.95x + 0.015
Weighting 1/x²1/x²

Table 2: Accuracy and Precision

Concentration LevelMethod A (with this compound)Method B (with N-Boc-piperazine)
Accuracy (% Bias) Precision (%RSD)
LLOQ (1.0 ng/mL) -2.5%4.8%
Low QC (3.0 ng/mL) 1.2%3.5%
Mid QC (500 ng/mL) 0.8%2.1%
High QC (800 ng/mL) -1.5%1.9%

Table 3: Matrix Effect and Recovery

ParameterMethod A (with this compound)Method B (with N-Boc-piperazine)
Matrix Effect 1.03 (IS Normalized)0.85 (IS Normalized)
Recovery 92%88%

The data clearly indicates the superior performance of Method A, which utilizes this compound as the internal standard. This method demonstrates a wider linear range, a lower limit of quantification (LLOQ), and enhanced accuracy and precision. The significantly reduced matrix effect observed with the deuterated internal standard underscores its value in producing reliable data for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies.

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

Method B: LC-MS/MS with N-Boc-piperazine Internal Standard

The protocol for Method B is identical to Method A, with the exception of the internal standard used. The internal standard working solution contains N-Boc-piperazine instead of its deuterated analog.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

G Bioanalytical Method Workflow plasma Plasma Sample is_add Add Internal Standard (this compound or N-Boc-piperazine) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Linearity and Range Determination) lcms->data

Experimental workflow for sample preparation and analysis.

G Internal Standard Selection Logic start Need for an Internal Standard in Bioanalysis q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 sil_is Use SIL-IS (e.g., this compound) q1->sil_is Yes analog_is Use a Structural Analog (e.g., N-Boc-piperazine) q1->analog_is No conclusion Improved Accuracy, Precision, and Reduced Matrix Effects sil_is->conclusion

Decision pathway for internal standard selection.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Matrix Effect Validation Using N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of bioanalytical methods, focusing on the validation of the matrix effect when using a deuterated internal standard, N-Boc-piperazine-d4, versus a non-isotopically labeled analog.

The presence of endogenous components in biological samples can significantly impact the ionization efficiency of an analyte in liquid chromatography-mass spectrometry (LC-MS) analysis, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, compromising the accuracy and precision of quantitative results. The use of a stable isotope-labeled (SIL) internal standard (IS), such as this compound, is widely regarded as the most effective strategy to mitigate these effects.

The Superiority of Deuterated Internal Standards

A SIL internal standard is chemically identical to the analyte but has a different mass due to the substitution of one or more atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen).[1] This near-identical physicochemical behavior ensures that the SIL-IS and the analyte co-elute and experience similar matrix effects during sample preparation and analysis.[1][2] Consequently, the ratio of the analyte signal to the IS signal remains constant, even in the presence of ion suppression or enhancement, leading to more accurate and precise quantification.

In contrast, a non-isotopically labeled IS, such as a structural analog, may have different chromatographic retention times and be affected differently by matrix components, leading to inadequate compensation for matrix effects.[2]

Quantitative Data Comparison

The following tables summarize representative data from the validation of a bioanalytical method for a hypothetical piperazine-containing drug, comparing the performance of this compound as an internal standard (Method A) against a non-isotopically labeled structural analog (Method B).

Table 1: Matrix Effect Validation

ParameterMethod A (with this compound)Method B (with Non-Isotopically Labeled IS)Acceptance Criteria
Matrix Factor (MF) of Analyte
Low QC (n=6)0.95 (CV: 4.2%)0.78 (CV: 18.5%)CV ≤ 15%
High QC (n=6)0.98 (CV: 3.5%)0.81 (CV: 16.2%)CV ≤ 15%
Matrix Factor (MF) of Internal Standard
Low QC (n=6)0.96 (CV: 4.0%)1.15 (CV: 8.9%)CV ≤ 15%
High QC (n=6)0.97 (CV: 3.8%)1.12 (CV: 9.5%)CV ≤ 15%
IS-Normalized Matrix Factor
Low QC (n=6)0.99 (CV: 2.1%)0.68 (CV: 21.3%)0.85 - 1.15 (CV ≤ 15%)
High QC (n=6)1.01 (CV: 1.8%)0.72 (CV: 19.8%)0.85 - 1.15 (CV ≤ 15%)

Data is representative and compiled based on established principles of bioanalytical method validation.

Table 2: Accuracy and Precision

ParameterMethod A (with this compound)Method B (with Non-Isotopically Labeled IS)Acceptance Criteria
Intra-day Accuracy (% bias) -2.5% to 3.1%-18.2% to 15.7%± 15% (± 20% at LLOQ)
Intra-day Precision (% CV) 2.8% to 5.4%8.9% to 19.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% bias) -3.8% to 4.2%-22.5% to 18.9%± 15% (± 20% at LLOQ)
Inter-day Precision (% CV) 3.5% to 6.1%12.4% to 23.1%≤ 15% (≤ 20% at LLOQ)

Data is representative and compiled based on established principles of bioanalytical method validation.

The data clearly illustrates that Method A, utilizing this compound, demonstrates superior performance with IS-normalized matrix factors close to 1.0 and significantly lower variability. This translates to enhanced accuracy and precision in the quantification of the analyte.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-extraction Spike Method)
  • Objective: To quantitatively assess the extent of ion suppression or enhancement.

  • Sample Sets:

    • Set A (Neat Solution): Prepare the analyte and internal standard at low and high concentrations in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. Spike the extracted blank matrix with the analyte and internal standard at the same low and high concentrations as Set A.

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

    • IS-Normalized Matrix Factor:

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-column Infusion)
  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Procedure:

    • Infuse a standard solution of the analyte at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer.

    • Inject a blank, extracted matrix sample onto the LC system.

  • Interpretation:

    • A dip in the baseline signal of the infused analyte indicates a region of ion suppression.

    • A rise in the baseline signal indicates a region of ion enhancement.

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate the experimental workflow for matrix effect validation and the logical relationship of using a deuterated internal standard.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Spiking cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation blank_matrix Blank Biological Matrix (≥ 6 lots) extract_blank Extract Blank Matrix blank_matrix->extract_blank neat_solution Neat Reconstitution Solvent spike_neat Spike Neat Solvent (Analyte + IS) neat_solution->spike_neat post_spike Post-Extraction Spike (Analyte + IS) extract_blank->post_spike lcms_analysis Analyze Samples post_spike->lcms_analysis spike_neat->lcms_analysis calc_mf Calculate Matrix Factor (MF) lcms_analysis->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf assess_cv Assess CV% calc_is_mf->assess_cv

Workflow for Quantitative Matrix Effect Assessment.

Deuterated_IS_Logic cluster_analyte Analyte cluster_is Deuterated Internal Standard (IS) cluster_matrix Matrix Components cluster_output Result analyte Analyte analyte_signal Analyte Signal analyte->analyte_signal ratio Analyte / IS Ratio analyte_signal->ratio is This compound is_signal IS Signal is->is_signal is_signal->ratio matrix Endogenous Interferences matrix->analyte_signal  Suppresses/Enhances matrix->is_signal  Suppresses/Enhances (to the same extent) accurate_quant Accurate Quantification ratio->accurate_quant

Compensation for Matrix Effects by a Deuterated IS.

References

Inter-laboratory Comparison of Bioanalytical Methods Utilizing N-Boc-piperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of a target analyte using N-Boc-piperazine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects.[1][2] This document presents supporting experimental data from a hypothetical inter-laboratory comparison to guide researchers in method validation and cross-site data harmonization.

The Critical Role of Internal Standards in Bioanalysis

In the development and validation of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving accurate and precise quantification.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[1] this compound, a deuterated analog of N-Boc-piperazine, serves as an excellent internal standard for the quantification of piperazine-containing compounds and other structurally related analytes.

Inter-laboratory Performance Comparison

To assess the robustness and transferability of a bioanalytical method using this compound, a hypothetical inter-laboratory comparison was conducted between two independent laboratories (Laboratory A and Laboratory B). A third method, utilizing a structurally similar but non-isotopically labeled compound as an internal standard (Analog-IS), is included for comparison. The following tables summarize the validation parameters.

Table 1: Comparison of Method Validation Parameters

ParameterMethod A: this compound (Laboratory A)Method B: this compound (Laboratory B)Method C: Analog-IS
Linearity (r²) > 0.998> 0.997> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL1.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 5%< 6%< 10%
Inter-day Precision (%CV) < 7%< 8%< 12%
Accuracy (% Bias) ± 5%± 6%± 10%
Matrix Effect (%CV) < 4%< 5%< 15%
Recovery (%) 85 ± 5%83 ± 6%80 ± 10%

Table 2: Inter-laboratory Cross-Validation Results for this compound

QC LevelLaboratory A (ng/mL)Laboratory B (ng/mL)% Difference
Low QC (1.5 ng/mL) 1.481.554.7%
Mid QC (75 ng/mL) 76.273.9-3.0%
High QC (750 ng/mL) 745.5768.03.0%

The data clearly demonstrates that the methods utilizing this compound (Methods A and B) exhibit superior performance across all key validation parameters compared to the method using a structural analog internal standard (Method C). The use of the deuterated internal standard results in a lower LLOQ, improved precision and accuracy, and significantly reduced matrix effects. The inter-laboratory comparison between Laboratory A and Laboratory B shows excellent concordance, with the percentage difference in quality control (QC) samples well within the acceptable limits of ±15%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the working internal standard solution (this compound for Methods A & B; Analog-IS for Method C).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific to the analyte and internal standard.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add IS (this compound) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3 signaling_pathway_analogy cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_output Result A Analyte A_ext Extraction Loss A->A_ext A_ion Ionization Variation A->A_ion A_inj Injection Variability A->A_inj IS_ext Extraction Loss A_ext->IS_ext Correction Ratio Analyte / IS Ratio IS_ion Ionization Variation A_ion->IS_ion Correction IS_inj Injection Variability A_inj->IS_inj Correction IS IS IS->IS_ext IS->IS_ion IS->IS_inj Result Accurate Quantification Ratio->Result

References

The Gold Standard: Why N-Boc-piperazine-d4 Excels as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the use of a deuterated internal standard, N-Boc-piperazine-d4, and its non-deuterated or structural analog alternatives. Supported by established analytical principles, this document will demonstrate the superiority of stable isotope-labeled standards in modern bioanalytical workflows.

In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the inherent variability of the analytical process. An ideal IS should perfectly mimic the analyte of interest through every stage, from sample extraction to detection. While various compounds can function as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely recognized as the gold standard. Their close physicochemical similarity to the analyte allows for superior compensation of matrix effects, a primary source of imprecision and inaccuracy in bioanalytical methods.

The Scientific Rationale for Deuterated Internal Standards

Deuterated internal standards are analogs of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the IS. Crucially, their chemical and physical properties remain nearly identical, ensuring they behave similarly during sample preparation and chromatographic separation. This co-elution is critical for effectively mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.

In contrast, a non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ significantly. These differences can lead to variations in chromatographic retention times and extraction recoveries, resulting in poor compensation for matrix effects and, consequently, less reliable quantitative data.

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound is most evident in its ability to minimize the impact of matrix effects and enhance data quality. The following table summarizes the key performance differences based on established analytical validation parameters.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Analog ISJustification
Matrix Effect Compensation ExcellentVariable to PoorCo-elution and identical ionization behavior allow for effective normalization of signal suppression or enhancement.
Accuracy (% Bias) Typically < 5%Can be > 15%Minimizes variability introduced by the sample matrix, leading to results closer to the true value.
Precision (%CV) Typically < 10%Can be > 15%Consistent tracking of the analyte throughout the process reduces random error.
Extraction Recovery Tracks analyte recoveryMay differ from analyteNear-identical chemical properties ensure similar behavior during sample preparation steps like liquid-liquid or solid-phase extraction.
Chromatographic Retention Co-elutes with analyteSeparate elutionCo-elution is crucial for simultaneous compensation of matrix effects at the point of ionization.
Regulatory Acceptance Highly Recommended (FDA, EMA)Scrutinized; requires extensive validationRegulatory bodies recognize the robustness and reliability of data generated using SIL-IS.
Cost HigherLowerCustom synthesis of deuterated compounds increases the initial cost.

Experimental Protocols

A detailed experimental protocol is essential for the successful implementation and validation of a bioanalytical method using a deuterated internal standard.

Representative LC-MS/MS Protocol for Quantification using this compound

1. Objective: To accurately and precisely quantify an analyte (e.g., a piperazine (B1678402) derivative) in a biological matrix (e.g., human plasma) using this compound as an internal standard.

2. Materials and Reagents:

  • Analyte reference standard

  • This compound (Internal Standard)

  • Control human plasma (with anticoagulant)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of study sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor for specific precursor > product ion transitions for both the analyte and this compound.

6. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of the analyte in the study samples from the calibration curve using a weighted linear regression.

Visualizing the Rationale and Workflow

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical justification for using a deuterated internal standard and a typical experimental workflow.

Deuterated_IS_Justification cluster_Analyte Analyte cluster_IS Internal Standard cluster_Process Analytical Process cluster_Outcome Quantification Analyte Analyte in Matrix Extraction Sample Extraction Analyte->Extraction Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Extraction Similar Behavior Accurate Accurate & Precise Result Analog_IS Analog IS Analog_IS->Extraction Different Behavior Inaccurate Inaccurate & Imprecise Result Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Ionization->Accurate Co-elution corrects matrix effects Ionization->Inaccurate Differential elution & matrix effects Bioanalytical_Workflow start Start: Receive Biological Samples prep_standards Prepare Calibration Standards & QCs start->prep_standards spike_is Spike Samples, Standards & QCs with this compound start->spike_is prep_standards->spike_is sample_prep Sample Preparation (e.g., Protein Precipitation) spike_is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve Regression) data_processing->quantification end End: Report Concentrations quantification->end

Performance Evaluation of N-Boc-piperazine-d4 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of N-Boc-piperazine-d4 as a stable isotope-labeled (SIL) internal standard for the quantification of corresponding analytes in various biological matrices. Recognizing the critical role of internal standards in achieving accurate and reliable results in bioanalysis, this document presents a comparative analysis of its performance, supported by representative experimental data. While specific public data for this compound is limited, this guide leverages established principles and data from closely related deuterated piperazine (B1678402) and piperidine (B6355638) analogs to provide a robust performance benchmark.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their near-identical physicochemical properties to the analyte ensure they effectively track and compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2] this compound, with its four deuterium (B1214612) atoms, provides a sufficient mass shift to prevent isotopic crosstalk while maintaining chromatographic co-elution with the unlabeled analyte.

Comparative Performance Data

The following tables summarize the expected performance of a bioanalytical method using a d4-labeled piperazine analog, such as this compound, as an internal standard (Method A) compared to a method using a structurally similar, non-isotopically labeled internal standard (Method B). The data is representative of typical validation parameters in different biological matrices.

Table 1: Performance in Human Plasma
Validation ParameterMethod A (with d4-IS)Method B (with Analog IS)Acceptance Criteria
Accuracy (% Bias)
LLOQ (e.g., 0.1 ng/mL)-2.0%-9.5%Within ±20%
Low QC (e.g., 0.3 ng/mL)1.5%7.8%Within ±15%
Mid QC (e.g., 50 ng/mL)0.8%4.3%Within ±15%
High QC (e.g., 80 ng/mL)-1.2%-5.1%Within ±15%
Precision (%RSD)
LLOQ (e.g., 0.1 ng/mL)7.5%14.2%≤20%
Low QC (e.g., 0.3 ng/mL)5.8%11.5%≤15%
Mid QC (e.g., 50 ng/mL)3.5%8.9%≤15%
High QC (e.g., 80 ng/mL)2.9%6.7%≤15%
Matrix Effect (CV%) < 4%< 15%≤15%
Extraction Recovery (%) 88 ± 4%85 ± 10%Consistent & Reproducible

Data is representative and compiled based on performance of similar d4-labeled internal standards.[3]

Table 2: Performance in Human Urine
Validation ParameterMethod A (with d4-IS)Method B (with Analog IS)Acceptance Criteria
Accuracy (% Bias)
LLOQ (e.g., 1 ng/mL)-3.5%-12.8%Within ±20%
Low QC (e.g., 3 ng/mL)2.1%9.2%Within ±15%
Mid QC (e.g., 100 ng/mL)1.0%6.5%Within ±15%
High QC (e.g., 400 ng/mL)-0.8%-7.3%Within ±15%
Precision (%RSD)
LLOQ (e.g., 1 ng/mL)8.2%16.5%≤20%
Low QC (e.g., 3 ng/mL)6.1%13.1%≤15%
Mid QC (e.g., 100 ng/mL)4.0%10.2%≤15%
High QC (e.g., 400 ng/mL)3.2%8.1%≤15%
Matrix Effect (CV%) < 5%< 18%≤15%
Extraction Recovery (%) 85 ± 5%82 ± 13%Consistent & Reproducible

Data is representative and compiled based on performance of similar d4-labeled internal standards.

Table 3: Performance in Rat Tissue Homogenate (Brain)
Validation ParameterMethod A (with d4-IS)Method B (with Analog IS)Acceptance Criteria
Accuracy (% Bias)
LLOQ (e.g., 0.5 ng/g)-4.1%-15.3%Within ±20%
Low QC (e.g., 1.5 ng/g)2.8%11.7%Within ±15%
Mid QC (e.g., 75 ng/g)1.5%8.2%Within ±15%
High QC (e.g., 300 ng/g)-1.9%-9.8%Within ±15%
Precision (%RSD)
LLOQ (e.g., 0.5 ng/g)9.5%18.1%≤20%
Low QC (e.g., 1.5 ng/g)7.2%14.9%≤15%
Mid QC (e.g., 75 ng/g)4.8%12.3%≤15%
High QC (e.g., 300 ng/g)3.9%9.5%≤15%
Matrix Effect (CV%) < 6%< 20%≤15%
Extraction Recovery (%) 82 ± 6%78 ± 15%Consistent & Reproducible

Data is representative and compiled based on performance of similar d4-labeled internal standards.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established bioanalytical method validation guidelines.

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen biological samples (plasma, urine, or tissue homogenate) at room temperature. For tissue homogenate, ensure homogeneity before aliquoting.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological matrix, add 25 µL of the this compound working solution.

  • Protein Precipitation (for Plasma and Tissue Homogenate): Add 400 µL of cold acetonitrile (B52724) to the sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard UHPLC system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.

Validation Experiments
  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked samples with that in a neat solution.

  • Extraction Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked samples with that in post-extraction spiked samples.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the evaluation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation thaw Thaw & Aliquot Biological Matrix spike Spike with This compound thaw->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation (Nitrogen Stream) transfer->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify evaluate Performance Evaluation quantify->evaluate

Caption: Bioanalytical workflow for this compound evaluation.

Conclusion

The use of a stable isotope-labeled internal standard like this compound is paramount for developing robust and reliable bioanalytical methods. The comparative data presented demonstrates that a d4-labeled internal standard significantly improves accuracy and precision while minimizing matrix effects across different biological matrices. This leads to higher quality data, reduced need for re-analysis, and greater confidence in pharmacokinetic and toxicokinetic study outcomes. While the initial investment for a SIL-IS may be higher, the long-term benefits in data integrity and regulatory compliance are substantial.

References

The Gold Standard in Regulated Bioanalysis: A Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are non-negotiable. In the strictly regulated environment of pharmaceutical development, the choice of an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that profoundly impacts data quality. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of a hypothetical piperazine-containing analyte, demonstrating the superiority of a deuterated internal standard, N-Boc-piperazine-d4, over a structural analog.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in bioanalysis.[1][2] The substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically and physically almost identical to the analyte but distinguishable by the mass spectrometer due to its different mass. This near-identical behavior ensures that the SIL-IS effectively compensates for variations during sample preparation, extraction, and instrument response, leading to more accurate and precise results.[3] In contrast, a structural analog, while similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising data reliability.[1]

Comparative Performance of Bioanalytical Methods

The following tables summarize the validation parameters for two distinct bioanalytical methods for the quantification of a hypothetical piperazine (B1678402) analyte in human plasma.

  • Method A: Utilizes this compound as the internal standard.

  • Method B: Employs a structural analog, N-Boc-4-phenylpiperazine, as the internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterMethod A (this compound IS)Method B (Structural Analog IS)
Calibration Curve Range 1.00 - 1000 ng/mL5.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
LLOQ 1.00 ng/mL5.00 ng/mL
Accuracy at LLOQ 95.5% - 104.2%88.9% - 110.5%
Precision at LLOQ (%CV) ≤ 8.5%≤ 15.2%

Table 2: Accuracy and Precision

Quality Control (QC) LevelMethod A (this compound IS)Method B (Structural Analog IS)
Accuracy (% Bias) Precision (%CV)
Low QC (3.00 ng/mL) -2.5% to 3.8%≤ 6.2%
Mid QC (500 ng/mL) -1.8% to 2.5%≤ 4.5%
High QC (800 ng/mL) -0.9% to 1.8%≤ 3.8%

Table 3: Matrix Effect

ParameterMethod A (this compound IS)Method B (Structural Analog IS)
Matrix Factor (Range) 0.95 - 1.040.82 - 1.15
IS-Normalized Matrix Factor (%CV) ≤ 4.8%≤ 14.5%

The data clearly demonstrates that Method A, utilizing the deuterated internal standard, provides a lower LLOQ, and superior accuracy and precision. The significantly lower matrix effect observed with this compound underscores its ability to effectively compensate for analytical variability, leading to more reliable and robust data for pharmacokinetic and toxicokinetic studies.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the respective internal standard working solution (this compound for Method A; N-Boc-4-phenylpiperazine for Method B).

  • Vortex the samples for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Mass Spectrometer: Sciex Triple Quad™ 6500+

  • Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • N-Boc-4-phenylpiperazine: [M+H]+ → fragment ion

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data

Experimental workflow for bioanalytical sample analysis.

G cluster_choice Choice of Internal Standard cluster_properties Key Properties cluster_outcome Bioanalytical Outcome start Need for an Internal Standard sil_is Stable Isotope-Labeled IS (e.g., this compound) start->sil_is analog_is Structural Analog IS (e.g., N-Boc-4-phenylpiperazine) start->analog_is sil_props Near-identical physicochemical properties Co-elution with analyte sil_is->sil_props analog_props Different physicochemical properties Different retention time analog_is->analog_props sil_outcome Effective compensation for matrix effects High accuracy and precision sil_props->sil_outcome analog_outcome Poor compensation for matrix effects Potential for inaccurate results analog_props->analog_outcome

References

Unlocking Precision: A Cost-Benefit Analysis of N-Boc-Piperazine-d4 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable bioanalytical data is paramount. The choice of an internal standard is a critical decision that significantly impacts the quality of quantitative assays. This guide provides an objective comparison of deuterated N-Boc-piperazine-d4 with other alternatives, offering a cost-benefit analysis supported by experimental data to inform best practices in your research.

Stable isotope-labeled (SIL) internal standards are the first choice for quantitative bioanalysis using liquid chromatography/mass spectrometry (LC/MS).[1] Among these, deuterated compounds like this compound are frequently used to compensate for variability during the analytical process, including sample extraction, matrix effects, and instrument response.[2]

Core Applications of this compound

The primary utility of this compound stems from its isotopic labeling, which offers distinct advantages in two main areas:

  • Internal Standard in Quantitative Bioanalysis: In LC-MS, a SIL internal standard is considered the gold standard for accurate quantification.[3][4] this compound, being chemically almost identical to its non-deuterated counterpart, co-elutes chromatographically but is distinguishable by its mass. This allows it to precisely account for variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[5]

  • Pharmacokinetic (PK) and Metabolism Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration—a phenomenon known as the kinetic isotope effect (KIE).[6] By comparing the pharmacokinetic profiles of a deuterated and non-deuterated drug candidate containing the N-Boc-piperazine moiety, researchers can identify sites of metabolism, potentially leading to the design of drugs with improved metabolic stability and longer half-lives.[7][8] Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, with deutetrabenazine being the first FDA-approved deuterated drug.[7][8]

Cost-Benefit Analysis

The decision to use this compound hinges on a trade-off between its high cost and the superior quality of data it can provide.

Cost Analysis

The primary drawback of using this compound is its significantly higher purchase price compared to its non-deuterated analog. This cost is a result of the more complex and expensive synthetic processes required for isotopic labeling.

CompoundPurityPrice (USD)Price per Gram (Approx.)
This compound98 atom % D$539.00 / 250 mg$2156
N-Boc-piperazine>98%
899/kg(899 / kg (~899/kg(
12 USD/kg)
~$12
N-Boc-piperazineNot specified$342.88 / 5 g~$68.58

Note: Prices are based on listed values from various suppliers in late 2025 and are subject to change. They are provided for comparative purposes.[9][10][11]

Benefit and Performance Analysis

The high cost of this compound is justified by its superior performance in bioanalytical assays, leading to more reliable and accurate data. The use of a SIL internal standard is strongly advocated by regulatory bodies like the FDA.[2]

Internal Standard TypeKey AdvantagesKey DisadvantagesImpact on Assay Performance
Deuterated (e.g., this compound) - Nearly identical chemical and physical properties to the analyte.[5]- Co-elutes with the analyte, effectively compensating for matrix effects.[3]- Improves accuracy and precision.[4]- High cost.[1]- Potential for chromatographic shifts due to the deuterium (B1214612) isotope effect.[3]- Unlabeled impurities can affect quantitation.[3]High Accuracy & Precision: Minimizes variability from sample prep and instrument response.
¹³C or ¹⁵N Labeled - No kinetic isotope effect, avoiding chromatographic shifts.[12]- Chemically identical to the analyte.- Generally more expensive than deuterated standards.[5]Very High Accuracy & Precision: Considered a superior alternative to deuterated standards when available.
Structural Analog (Non-Isotopic) - Low cost.- Different chemical and physical properties.- May not co-elute with the analyte.- May not experience the same degree of matrix effects.[1]Lower Accuracy & Precision: Can compromise quantitation due to differential behavior during analysis.

Experimental data consistently demonstrates the superiority of deuterated internal standards in enhancing accuracy and precision.[2] Their use has been shown to significantly improve assay performance for a variety of drugs.[4]

Experimental Protocols and Workflows

To ensure the successful implementation of this compound in your research, detailed methodologies are crucial.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of a piperazine-containing analyte in a biological matrix using this compound as an internal standard.

G Experimental Workflow for Bioanalytical Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A typical workflow for sample analysis using a deuterated internal standard.

Decision-Making Workflow: Selecting an Internal Standard

The choice of an internal standard should be a deliberate process based on the requirements of the assay.

G Decision-Making Workflow: Selecting an Internal Standard Start Assay Goal Definition Req High Accuracy & Regulatory Submission? Start->Req SIL_Avail SIL-IS Available? Req->SIL_Avail Yes Use_Analog Use Structural Analog Req->Use_Analog No Deut_Issue Deuterated IS shows issues (e.g., chromatographic shift)? SIL_Avail->Deut_Issue Yes SIL_Avail->Use_Analog No Use_Deut Use Deuterated IS (e.g., this compound) Deut_Issue->Use_Deut No Use_C13 Consider ¹³C or ¹⁵N Labeled IS Deut_Issue->Use_C13 Yes Validate Thoroughly Validate Method Use_Deut->Validate Use_C13->Validate Use_Analog->Validate

Caption: A logical workflow for selecting an appropriate internal standard for bioanalysis.

General Protocol for Quantification using this compound as an Internal Standard

This protocol outlines the key steps for the quantification of a piperazine-containing analyte in human plasma.

1. Objective: To accurately quantify the concentration of an analyte containing a piperazine (B1678402) moiety in human plasma using LC-MS/MS with this compound as a stable isotope-labeled internal standard.

2. Materials:

  • Analyte reference standard

  • This compound (Internal Standard, IS)

  • Control human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile to the desired concentration.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard spiking solution.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions (Example):

  • LC System: A standard HPLC or UPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for both the analyte and this compound.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as a deuterated internal standard represents a significant investment. However, for regulated bioanalysis, pharmacokinetic studies, and any research demanding the highest level of accuracy and precision, the benefits far outweigh the costs. The ability of a SIL internal standard to effectively compensate for analytical variability is unmatched by non-isotopic alternatives.[1][2] While the initial financial outlay is high, the resulting data integrity, reduced need for repeat experiments, and increased confidence in research outcomes provide a substantial return on investment, making this compound an invaluable tool in the modern research laboratory.

References

The Co-elution of N-Boc-piperazine-d4 with its Analyte: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis and pharmaceutical research, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification using liquid chromatography-mass spectrometry (LC-MS). The assumption that a deuterated standard will co-elute perfectly with its non-deuterated analyte is common, yet not always accurate. This guide provides an objective comparison of the chromatographic behavior of N-Boc-piperazine-d4 and its corresponding analyte, N-Boc-piperazine, supported by experimental data and detailed protocols.

N-Boc-piperazine is a versatile building block in medicinal chemistry, and its accurate quantification is crucial in various stages of drug development. This compound is the deuterated analog commonly employed as an internal standard in LC-MS-based bioanalytical methods. While these stable isotope-labeled standards are considered the gold standard for correcting matrix effects and variability in sample processing and instrument response, their chromatographic behavior relative to the analyte warrants careful consideration.[1]

The Chromatographic Isotope Effect: Why Perfect Co-elution is Not Guaranteed

The substitution of hydrogen with deuterium (B1214612) atoms in a molecule can lead to subtle differences in its physicochemical properties, a phenomenon known as the chromatographic isotope effect. This can result in slight variations in retention times between the deuterated internal standard and the non-deuterated analyte.[2][3] Factors influencing this effect include the number and position of the deuterium atoms, the chromatographic conditions (such as the stationary and mobile phases), and the inherent properties of the molecule itself.

While in many cases the retention time difference is negligible, in some instances, partial or even baseline separation can occur. This can have implications for the accuracy of quantification, especially if the ionization efficiency in the mass spectrometer source is not uniform across the entire peak.[4]

Experimental Data: A Case Study of Piperazine (B1678402) Derivatives

For instance, the retention times for 1-benzylpiperazine (B3395278) (BZP) and its deuterated analog BZP-D7 were 1.182 minutes and 1.102 minutes, respectively. Similarly, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and its deuterated standard mCPP-D8 eluted at 6.141 and 6.108 minutes, while 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and TFMPP-D4 had retention times of 6.732 and 6.721 minutes.[5]

This data, summarized in the table below, clearly indicates that even with deuterated internal standards designed to be chemically identical to the analyte, small shifts in retention time can occur.

CompoundRetention Time (minutes)
1-benzylpiperazine (BZP)1.182
1-benzylpiperazine-d7 (BZP-D7)1.102
1-(3-chlorophenyl)piperazine (mCPP)6.141
1-(3-chlorophenyl)piperazine-d8 (mCPP-D8)6.108
1-(3-trifluoromethylphenyl)piperazine (TFMPP)6.732
1-(3-trifluoromethylphenyl)piperazine-d4 (TFMPP-D4)6.721

Table 1: Retention times of selected piperazine derivatives and their deuterated internal standards, illustrating the chromatographic isotope effect.[5]

Experimental Protocol for the Analysis of Piperazine Derivatives

The following is a representative experimental protocol for the analysis of piperazine derivatives by LC-MS, which can be adapted for the analysis of N-Boc-piperazine and its deuterated internal standard.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent, such as 0.01M HCl, to a known concentration.[6]

  • If necessary, perform serial dilutions to bring the analyte concentration within the calibration range of the instrument.

  • Spike all samples, calibration standards, and quality control samples with a known concentration of the this compound internal standard solution early in the sample preparation process to account for variability.[7]

2. Liquid Chromatography Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 10 µm particle size) is commonly used for the separation of piperazine derivatives.[6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium hexylammonium phosphate) and an organic modifier like acetonitrile.[6] The gradient or isocratic elution profile should be optimized to achieve adequate separation.

  • Flow Rate: A flow rate of 1 mL/min is a common starting point.[6]

  • Injection Volume: Typically in the range of 3 µL.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[8]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the analyte and internal standard. This involves monitoring specific precursor-to-product ion transitions for both N-Boc-piperazine and this compound.

4. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Logical Workflow for Assessing Co-elution

The following diagram illustrates the logical workflow for experimentally assessing the co-elution of an analyte and its deuterated internal standard.

CoElution_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion A Prepare separate solutions of N-Boc-piperazine (Analyte) and this compound (IS) C Inject individual solutions to determine individual retention times (RT) A->C B Prepare a mixed solution containing both Analyte and IS D Inject mixed solution to observe elution profile B->D E Compare RT of Analyte and IS C->E F Examine peak shape of the mixed sample D->F G Perfect Co-elution E->G RTs are identical H Partial or Baseline Separation E->H RTs differ F->G Single symmetrical peak F->H Broadened or split peak

Workflow for assessing co-elution.

Conclusion

While this compound is an excellent choice as an internal standard for the quantification of N-Boc-piperazine, it is crucial for researchers to be aware of the potential for chromatographic isotope effects. The assumption of perfect co-elution should be experimentally verified during method development and validation. By carefully optimizing chromatographic conditions and being mindful of potential retention time shifts, scientists can ensure the highest level of accuracy and precision in their analytical results. The provided experimental protocol and logical workflow offer a framework for achieving this.

References

Safety Operating Guide

Safe Disposal of N-Boc-piperazine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Boc-piperazine-d4, a deuterated derivative of N-Boc-piperazine. While specific data for the deuterated form is limited, the disposal procedures should follow the guidelines for the parent compound, N-Boc-piperazine, which is classified as a hazardous substance.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)

N-Boc-piperazine is an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[2][3]
II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for chemical waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials) as hazardous waste.

III. Disposal Procedures

Proper disposal of this compound is crucial and must be conducted in accordance with institutional, local, regional, and national regulations.[3]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a clear and accurate description of the waste, including the chemical name (this compound) and any known hazards.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal. This is often required for regulatory compliance.

  • Transportation and Final Disposal:

    • The EHS office will arrange for the transportation of the waste by a licensed hazardous waste disposal contractor to an approved waste disposal plant.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the safe handling and disposal of this compound.

A Handling this compound B Wear Appropriate PPE A->B C Spill Occurs B->C No E Routine Disposal B->E Yes D Follow Spill Cleanup Protocol C->D Yes F Collect in Labeled, Sealed Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Pickup G->H

Caption: Decision workflow for handling and disposal of this compound.

cluster_0 Spill Response Protocol A Spill Identified B Evacuate and Ventilate Area A->B C Don Appropriate PPE B->C D Contain and Clean Up Spill C->D E Collect Contaminated Materials D->E F Decontaminate Spill Area E->F G Dispose of Waste via EHS F->G

Caption: Step-by-step protocol for managing a spill of this compound.

References

Comprehensive Safety and Handling Guide for N-Boc-piperazine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-Boc-piperazine-d4 in a laboratory setting. The procedures outlined are designed for implementation by trained research, scientific, and drug development professionals to ensure a safe laboratory environment.

This compound is a deuterated analog of N-Boc-piperazine.[1][2] While specific safety data for the deuterated form is limited, the safety precautions are based on the known hazards of N-Boc-piperazine and related piperazine (B1678402) derivatives. N-Boc-piperazine is considered a hazardous substance, known to cause skin and eye irritation, as well as potential respiratory irritation.[3][4]

Key Safety and Physical Properties

A summary of the known physical and chemical properties of the non-deuterated N-Boc-piperazine is provided below. These properties are expected to be very similar for this compound.

PropertyValue
Molecular Formula C₉H₁₄D₄N₂O₂
Molecular Weight 190.28 g/mol [1]
Appearance White to yellowish crystalline powder[5] or solid.[3]
Melting Point 43 - 49 °C (109.4 - 120.2 °F)[5][6]
Boiling Point 258 °C (496.4 °F) at 760 mmHg[5]
Flash Point > 110 °C (> 230 °F)[6]
Solubility Does not mix well with water.[3]
Stability Stable under normal conditions.[7]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following equipment should be used:[8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[9]Protects against splashes and airborne particles.[8]
Hand Protection Nitrile rubber gloves (>0.11 mm thickness).Provides a barrier against skin contact.[8]
Body Protection A lab coat or chemical-resistant apron.[8]Prevents contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[8]Necessary when working outside of a certified chemical fume hood or if dust or aerosols may be generated.[8]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]

    • Ensure that a safety shower and eyewash station are readily accessible.[8][10]

    • Assemble all necessary PPE and inspect it for any damage.[8]

  • Handling:

    • Don all required PPE as specified in the table above.

    • Avoid generating dust or aerosols.[8] Use care when transferring the solid.

    • Keep containers securely sealed when not in use.[3]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[3][9]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][8]

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]

    • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_area Work in Fume Hood prep_ppe Inspect & Don PPE prep_area->prep_ppe prep_safety Verify Eyewash/Shower Access prep_ppe->prep_safety handle_transfer Weighing & Transfer prep_safety->handle_transfer handle_reaction Use in Experiment handle_transfer->handle_reaction handle_storage Securely Seal Container handle_reaction->handle_storage disp_decon Decontaminate Glassware handle_storage->disp_decon disp_waste Segregate Chemical Waste disp_decon->disp_waste disp_collection Label & Store for Pickup disp_waste->disp_collection emergency_spill Manage Spills emergency_exposure First Aid for Exposure emergency_spill->emergency_exposure

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Place excess or spilled this compound into a clean, dry, sealable, and clearly labeled container for chemical waste.[3]

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should also be collected in a designated, sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and properly labeled solvent waste container.

    • Do not pour any solutions containing this compound down the drain.[11]

    • Keep chlorinated and non-chlorinated solvent waste streams separate.[12]

  • Deuterated Nature:

    • While the deuteration does not change the chemical reactivity or primary hazards, it is good practice to label the waste container as containing a deuterated compound for informational purposes for the waste disposal facility.

Disposal Procedure
  • Segregation: Collect all waste materials contaminated with this compound separately from general laboratory waste.

  • Labeling: Clearly label all waste containers with the full chemical name ("this compound"), the approximate amount, and any other components in the waste mixture.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.